molecular formula C5H10O3 B032905 Methyl 4-hydroxybutanoate CAS No. 925-57-5

Methyl 4-hydroxybutanoate

Cat. No.: B032905
CAS No.: 925-57-5
M. Wt: 118.13 g/mol
InChI Key: JUYVXCGKMCYNBN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxybutanoate is a versatile ester of significant interest in organic synthesis and pharmaceutical research. This compound serves as a valuable bifunctional building block, featuring both a reactive ester group and a nucleophilic hydroxyl group, which allows for straightforward synthetic elaboration. Its primary research application lies in its role as a key precursor in the synthesis of gamma-hydroxybutyric acid (GHB) analogs and other neuromodulatory compounds, facilitating structure-activity relationship (SAR) studies. Furthermore, it is employed in the construction of complex molecules, including heterocycles and chiral synthons, and finds utility in polymer chemistry as a monomer for creating functionalized polyesters. The presence of the methyl ester offers a handle for transesterification or hydrolysis, while the 4-hydroxy moiety can be alkylated or oxidized, providing a flexible platform for chemical diversification. Researchers value this compound for its utility in developing novel pharmacophores and probing biochemical pathways. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

methyl 4-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYVXCGKMCYNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239021
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-57-5
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 4-hydroxybutanoate" chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 4-hydroxybutanoate (B1227057)

This technical guide provides a comprehensive overview of Methyl 4-hydroxybutanoate, a versatile organic compound with applications in pharmaceutical research and chemical synthesis. The document details its chemical structure, physical and chemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an ester of 4-hydroxybutanoic acid and methanol.[1] It is also recognized by several synonyms, including 4-Hydroxybutanoic acid methyl ester and 4-Hydroxybutyric acid methyl ester.[2][3] Its unique bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a valuable intermediate in organic synthesis.[1][2]

Chemical Formula: C₅H₁₀O₃[3][4][5]

Molecular Structure: The structure consists of a four-carbon chain with a hydroxyl group at one terminus (C4) and a methyl ester group at the other (C1).

Structural Identifiers:

  • SMILES: O=C(OC)CCCO[2][4]

  • InChI: InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3[2][6][7]

  • InChI Key: JUYVXCGKMCYNBN-UHFFFAOYSA-N[6]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2][8] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular Weight 118.13 g/mol [4][5][7]
CAS Number 925-57-5[3][4][6]
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 190.9 ± 23.0 °C at 760 mmHg[8]
Flash Point 77.4 ± 15.4 °C
Density 1.1 ± 0.1 g/cm³[9][10]
Vapor Pressure 0.1 ± 0.8 mmHg at 25°C
Water Solubility 3.712e+05 mg/L at 25 °C (estimated)
LogP -0.10 to -0.06[4][8]
Refractive Index 1.423[10]

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and efficient method involves the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol.[1]

Protocol: Acid-Catalyzed Synthesis from γ-Butyrolactone

Objective: To synthesize this compound via the ring-opening of γ-butyrolactone.

Materials:

  • γ-Butyrolactone (GBL)

  • Methanol (anhydrous)

  • Acidic Catalyst (e.g., Zinc Chloride or concentrated Sulfuric Acid)

  • Phosphorus Trichloride (B1173362) (PCl₃)

  • Reaction vessel (round-bottom flask) equipped with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • To a clean, dry reactor, add γ-butyrolactone, methanol, and the chosen acidic catalyst (e.g., zinc chloride).[1]

  • Stir the mixture under normal atmospheric pressure at a controlled temperature between 30-60°C.[1]

  • Add phosphorus trichloride dropwise to the reaction mixture using a dropping funnel.[1]

  • After the complete addition of PCl₃, continue the reaction with stirring for an additional 0.5 to 2 hours.[1]

  • Upon completion, the reaction mixture can be worked up by neutralization, extraction with a suitable organic solvent (e.g., ethyl acetate), and subsequent purification.

  • Purification is typically achieved by distillation under reduced pressure to yield pure this compound.[11]

Below is a workflow diagram illustrating this synthetic process.

G cluster_workflow Workflow: Synthesis of this compound start Start: Prepare Reagents (GBL, Methanol, Catalyst) react Reaction Setup: Combine reagents in reactor (30-60°C) start->react add_pcl3 Add PCl3 dropwise react->add_pcl3 react_continue Continue Reaction (0.5 - 2 hours) add_pcl3->react_continue workup Work-up: Neutralization & Extraction react_continue->workup purify Purification: Reduced Pressure Distillation workup->purify end End Product: Pure this compound purify->end

Caption: Workflow for the synthesis of this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of this compound. While a specific method for this exact compound is not detailed in the provided results, a general Reversed-Phase HPLC (RP-HPLC) protocol can be adapted from methods for similar analytes.[12][13]

Protocol: RP-HPLC Analysis

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size)[12]

  • Mobile Phase: Acetonitrile (B52724) and Water (with 0.1% Trifluoroacetic Acid)[12]

  • This compound standard for calibration

  • Sample dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase constituents. A gradient elution may be necessary to separate the analyte from matrix interferences. A typical gradient could be from 100% water (0.1% TFA) to 70% water / 30% acetonitrile (0.1% TFA) over 15 minutes.[12]

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard and record the peak area to construct a calibration curve.

  • Sample Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount in the sample by using the peak area and the calibration curve.

The logical relationship for this analytical approach is outlined below.

G cluster_logic Logic Diagram: RP-HPLC Quantification prep Sample & Standard Preparation hplc RP-HPLC Separation (C18 Column, Gradient Elution) prep->hplc detect UV Detection hplc->detect data Data Acquisition (Peak Area vs. Retention Time) detect->data quant Quantification (Calibration Curve) data->quant

Caption: Logical workflow for RP-HPLC analysis.

Applications in Research and Development

This compound serves as a key building block in organic synthesis.[1] Its two functional groups allow for a variety of chemical transformations, making it a precursor for more complex molecules. It has been utilized in the synthesis of chiral γ-hydroxy acid derivatives, which are of interest in the development of novel pharmaceuticals.[1]

References

"Methyl 4-hydroxybutanoate" physical properties boiling point density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxybutanoate (B1227057)

This technical guide provides a comprehensive overview of the key physical properties of Methyl 4-hydroxybutanoate (CAS No. 925-57-5), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require accurate physical data and detailed experimental methodologies.

Core Physical Properties

This compound is an organic ester and a derivative of 4-hydroxybutyric acid.[1] It typically appears as a colorless to pale yellow liquid.[2][3] A precise understanding of its physical characteristics is essential for its application in synthesis, purification, and formulation.

Data Presentation

The primary physical properties of this compound are summarized in the table below for clear reference.

Physical PropertyValueConditions
Boiling Point 190.0 - 191.0 °CAt 760 mmHg[2]
190.9 ± 23.0 °CAt 760 mmHg[4][5]
Density 1.1 ± 0.1 g/cm³Standard Conditions[4][5]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the boiling point and density of this compound.

Determination of Boiling Point via Distillation

This method is suitable for determining the boiling point of a liquid sample by distillation at atmospheric pressure.[6]

Apparatus:

  • Round-bottom flask (25 mL or 50 mL)

  • Simple distillation head with a port for a thermometer

  • Liebig condenser

  • Receiving flask

  • Thermometer (-10 to 200 °C range)

  • Heating mantle

  • Boiling chips

  • Clamps and stands

Procedure:

  • Assembly: Assemble the distillation apparatus securely using clamps and stands. Ensure all glass joints are properly fitted.

  • Sample Preparation: Place approximately 10-15 mL of pure this compound into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor distilling.[6]

  • Heating: Begin heating the flask gently with the heating mantle.

  • Observation: As the liquid heats, a ring of condensing vapor will rise through the flask and into the distillation head. The temperature reading on the thermometer will climb and then stabilize as the vapor surrounds the bulb.

  • Data Recording: Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This stable temperature, observed as the first drops of distillate are collected in the receiving flask, is the boiling point.[6]

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected using a pressure-temperature nomograph.

Determination of Density using a Pycnometer

This protocol describes the use of a pycnometer (specific gravity bottle) for the precise determination of liquid density.

Apparatus:

  • Pycnometer (e.g., 10 mL Gay-Lussac type)

  • Analytical balance (readable to ±0.0001 g)

  • Thermometer

  • Constant temperature water bath

Procedure:

  • Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled, deionized water of a known temperature (e.g., 20 °C). Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the outside of the pycnometer and weigh it. Record this mass as m₂. The density of water (ρwater) at this temperature must be known.

  • Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature used for the water. Insert the stopper, dry the exterior, and weigh the filled pycnometer. Record this mass as m₃.

  • Calculation:

    • Calculate the mass of the water: mwater = m₂ - m₁

    • Calculate the volume of the pycnometer: V = mwater / ρwater

    • Calculate the mass of the sample: msample = m₃ - m₁

    • Calculate the density of the sample (ρsample): ρsample = msample / V

Synthesis Pathway Visualization

This compound can be synthesized via the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol. This process is a common and efficient method for its preparation.[7]

SynthesisWorkflow GBL γ-Butyrolactone Reactor Reaction Vessel GBL->Reactor Reactant Methanol Methanol Methanol->Reactor Reactant Acid Acid Catalyst (e.g., H₂SO₄) Acid->Reactor Catalyst Product This compound Reactor->Product Yields

Caption: Acid-catalyzed synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxybutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 4-hydroxybutanoate (B1227057) in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for methyl 4-hydroxybutanoate, this guide presents a comparative analysis of structurally similar compounds to offer valuable insights for researchers. Furthermore, it details a robust experimental protocol for the precise determination of solubility and includes workflow diagrams to visually represent the experimental process.

Comparative Solubility of Structurally Related Esters

CompoundSolventSolubilityTemperature (°C)
This compound ChloroformSparingly SolubleNot Specified
Ethyl AcetateSlightly SolubleNot Specified
MethanolSlightly SolubleNot Specified
Water~371,200 mg/L (estimated)25
Methyl 3-hydroxybutyrate Water~472,800 mg/L (estimated)25
EthanolSolubleNot Specified
Ethyl 4-hydroxybutanoate ChloroformSparingly Soluble[1]Not Specified
MethanolSlightly Soluble[1]Not Specified
Water~125,200 mg/L (estimated)[2]25
Dimethyl Succinate Water25,000 mg/L[3]20
EthanolSoluble[3]Not Specified
AcetoneSoluble[3]Not Specified
Ethyl EtherVery Soluble[3]Not Specified

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and Gravimetric Analysis

The following protocol details a reliable method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

1. Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish

  • Drying oven

  • Desiccator

2. Procedure:

a. Preparation of Saturated Solution:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of the solute should be visible to ensure saturation.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4] Periodically check for the continued presence of an excess solute phase.

b. Sample Collection and Filtration:

  • Once equilibrium is achieved, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow for phase separation.

  • Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a pre-warmed pipette to prevent precipitation.

  • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets of the solute.

c. Gravimetric Analysis:

  • Accurately weigh the volumetric flask containing the filtered saturated solution.

  • Transfer a precise volume of the saturated solution to a pre-weighed evaporating dish.

  • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

  • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (approximately 191 °C) until a constant weight is achieved.

  • Cool the evaporating dish in a desiccator to room temperature and reweigh.

3. Data Analysis:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis cluster_gravimetric Gravimetric Determination start Start add_excess Add excess Methyl 4-hydroxybutanoate to solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48 hours) add_excess->equilibrate phase_separation Allow phase separation equilibrate->phase_separation sample Withdraw supernatant phase_separation->sample filter Filter supernatant sample->filter weigh_solution Weigh filtered solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate dry Dry residue to constant weight evaporate->dry weigh_residue Weigh residue dry->weigh_residue calculate Calculate solubility weigh_residue->calculate end end calculate->end End logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs solute This compound saturation Saturation at Constant Temperature solute->saturation solvent Organic Solvent solvent->saturation equilibration Equilibration saturation->equilibration separation Phase Separation & Filtration equilibration->separation analysis Gravimetric Analysis separation->analysis solubility_data Quantitative Solubility Data (g/100mL) analysis->solubility_data

References

"Methyl 4-hydroxybutanoate" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 4-hydroxybutanoate (B1227057) (CAS No: 925-57-5), a versatile organic compound with applications in chemical synthesis and as a potential pharmaceutical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived raw data, the following sections present predicted spectroscopic values for methyl 4-hydroxybutanoate. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.67Singlet3H-OCH₃ (Methyl ester)
~3.65Triplet2H-CH₂-OH (Methylene adjacent to hydroxyl)
~2.42Triplet2H-CH₂-C=O (Methylene adjacent to carbonyl)
~1.90Quintet2H-CH₂-CH₂-CH₂-
~1.7 (variable)Broad Singlet1H-OH (Hydroxyl proton)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum will show five signals, one for each of the five carbon atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~174.5C=O (Ester carbonyl)
~62.0-CH₂-OH
~51.5-OCH₃
~30.5-CH₂-C=O
~28.0-CH₂-CH₂-CH₂-
IR (Infrared) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a hydroxyl group, an ester group, and alkane C-H bonds.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200 (broad)O-HAlcohol, H-bonded stretch[1][2][3]
3000-2850C-HAlkane stretch[4]
1750-1735 (strong)C=OEster carbonyl stretch[4]
1260-1050C-OAlcohol/Ester stretch[1][2]
Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Fragment IonRelative Intensity
118[M]⁺Low to moderate
101[M - OH]⁺Moderate
87[M - OCH₃]⁺Moderate
74[CH₂(OH)OCH₃]⁺ (from McLafferty rearrangement)High
59[COOCH₃]⁺Moderate

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

A sample for NMR analysis is prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5] The solution should be clear and free of particulate matter.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[6]

  • ¹H NMR: The spectrum is acquired using a single-pulse experiment. For quantitative results, a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) should be employed between scans.[7]

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.[7]

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the neat (thin film) method or with an Attenuated Total Reflectance (ATR) accessory.

  • Neat (Thin Film) Method: A drop of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[8][9][10] The plates are then mounted in the spectrometer for analysis.

  • ATR Method: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[8][11] This method requires minimal sample preparation and is easy to clean.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.[8]

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a volatile compound like this compound.

  • Sample Preparation: A dilute solution of the sample (e.g., 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.[12][13]

  • Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms).[12][14] The oven temperature is programmed to ramp up to ensure separation of components.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for fragmentation.[15] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the structure of this compound and the general workflows for its spectroscopic analysis.

Figure 1: Molecular Structure and NMR Assignments of this compound cluster_structure Structure cluster_assignments Predicted NMR Assignments C1 C2 C1->C2 O1 O C1->O1 = O2 O C1->O2 C3 C2->C3 H_C2 H₂ C4 C⁴ C3->C4 H_C3 H₂ H_O H C4->H_O H_C4 H₂ C5 C⁵ O2->C5 H_C5 H₃ H_C5_assign ¹H: ~3.67 ppm (s, 3H) ¹³C: ~51.5 ppm (C⁵) H_C4_assign ¹H: ~3.65 ppm (t, 2H) ¹³C: ~62.0 ppm (C⁴) H_C2_assign ¹H: ~2.42 ppm (t, 2H) ¹³C: ~30.5 ppm (C²) H_C3_assign ¹H: ~1.90 ppm (quint, 2H) ¹³C: ~28.0 ppm (C³) C1_assign ¹³C: ~174.5 ppm (C¹)

Caption: Molecular structure and predicted NMR assignments for this compound.

Figure 2: Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methyl 4-Hydroxybutanoate: A Technical Examination of Its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxybutanoate (B1227057), a methyl ester of the naturally occurring 4-hydroxybutanoic acid (GHB), has been a subject of interest due to its potential presence in various natural products, particularly fermented beverages. This technical guide provides an in-depth review of the current scientific understanding of the natural occurrence and sources of methyl 4-hydroxybutanoate. Contrary to some database entries, recent targeted analytical studies have failed to detect this compound in a wide range of alcoholic beverages. This guide will detail the available evidence, discuss the biosynthesis of its precursor, and present relevant analytical methodologies for its detection.

Natural Occurrence: Absence in Alcoholic Beverages

Initial interest in the natural occurrence of this compound was sparked by its potential formation in fermented products where its precursor, 4-hydroxybutanoic acid (GHB), is known to be present in small quantities. GHB is a natural byproduct of fermentation and is found in some beers and wines.[1] However, a targeted 2020 study published in the Journal of Analytical Toxicology investigated the presence of this compound in a variety of alcoholic beverages and found it to be undetectable.

A liquid chromatography-triple quadrupole-mass spectrometric (LC-QQQ-MS) method was developed and validated to quantify both methyl- and ethyl-4-hydroxybutyrate in 47 different alcoholic beverages, including wines, spirits, and liqueurs. While ethyl-4-hydroxybutyrate was found in naturally occurring amounts, particularly in wine samples, no methyl-4-hydroxybutanoate was detectable in any of the samples analyzed .[2]

This finding suggests that the direct methylation of 4-hydroxybutanoic acid to form this compound either does not occur or occurs at levels below the detection limit of modern analytical instrumentation in common alcoholic beverages.

Table 1: Quantitative Data on this compound in Alcoholic Beverages

Beverage TypeNumber of Samples AnalyzedThis compound ConcentrationReference
Wine, Spirits, Liqueurs47Not Detected[2]

Potential Sources and Biosynthesis

While the direct natural occurrence of this compound remains unconfirmed, understanding the biosynthesis of its precursor, 4-hydroxybutanoic acid, is crucial for assessing its potential formation.

Biosynthesis of 4-Hydroxybutanoic Acid (GHB)

In mammals, GHB is a naturally occurring neurotransmitter and a metabolite of gamma-aminobutyric acid (GABA).[1] Its synthesis primarily involves the reduction of succinic semialdehyde by the enzyme succinic semialdehyde reductase.[1]

In microorganisms, 4-hydroxybutyrate can be produced through various metabolic pathways. For instance, recombinant Escherichia coli has been engineered to produce 4-hydroxybutyrate from glucose. Some microorganisms can also produce poly-4-hydroxybutyrate, a biopolymer of 4-hydroxybutyrate.

The formation of this compound would require the esterification of 4-hydroxybutanoic acid with methanol (B129727). While methanol can be present in small amounts in fermented beverages, the enzymatic or spontaneous reaction to form the methyl ester appears to be absent or insignificant under these conditions.

Experimental Protocols

The following section details the analytical methodology used in the key study that investigated the presence of this compound in alcoholic beverages. This protocol is valuable for researchers aiming to detect and quantify this compound in various matrices.

Quantification of this compound in Alcoholic Beverages by LC-QQQ-MS

This method was developed for the sensitive and specific quantification of methyl- and ethyl-4-hydroxybutyrate.

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-QQQ-MS).

  • Sample Preparation: Direct analysis of beverage samples.

  • Chromatographic Separation: Details of the column, mobile phase, and gradient are specified in the original publication.

  • Mass Spectrometric Detection: The instrument was operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Limit of Detection (LoD): 5.8 ng/mL for methyl-4-hydroxybutyrate.[2]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-QQQ-MS Analysis beverage_sample Alcoholic Beverage Sample (Wine, Spirit, etc.) lc_separation Liquid Chromatographic Separation beverage_sample->lc_separation Direct Injection ms_detection Triple Quadrupole MS Detection (MRM) lc_separation->ms_detection Eluent quantification Quantification ms_detection->quantification Mass Spectra result Result: This compound Not Detected quantification->result Concentration Data

Signaling Pathways and Logical Relationships

The potential formation of this compound is logically dependent on the presence of its precursors, 4-hydroxybutanoic acid and methanol, and a mechanism for their esterification.

Logical_Relationship cluster_precursors Precursors cluster_reaction Potential Reaction cluster_product Product cluster_evidence Current Evidence ghb 4-Hydroxybutanoic Acid (GHB) (from fermentation) esterification Esterification (Enzymatic or Spontaneous) ghb->esterification methanol Methanol (from fermentation) methanol->esterification m4hb This compound esterification->m4hb Formation (Hypothetical) no_detection Not Detected in Alcoholic Beverages m4hb->no_detection

Conclusion

Based on the current scientific literature, there is no definitive evidence to support the natural occurrence of this compound in commonly consumed natural products, particularly alcoholic beverages. A key study utilizing a highly sensitive and specific analytical method did not detect this compound in a wide array of samples. While its precursor, 4-hydroxybutanoic acid, is a known natural product and fermentation byproduct, the conditions for its methylation to form this compound do not appear to be prevalent in these matrices. Future research could explore other potential natural sources or microbial pathways, but at present, the classification of this compound as a naturally occurring compound in food and beverages is not supported by robust scientific evidence. This guide underscores the importance of rigorous, targeted analysis in the identification and quantification of trace compounds in complex natural matrices.

References

Methyl 4-hydroxybutanoate as a Precursor to Gamma-Hydroxybutyrate (GHB): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-hydroxybutyrate (GHB) is a psychoactive substance with a history of both therapeutic use and abuse. Its synthesis from various precursors is a subject of significant interest in forensic chemistry, pharmacology, and drug development. This technical guide provides an in-depth analysis of methyl 4-hydroxybutanoate (B1227057) as a precursor to GHB. It details the chemical conversion process through base-catalyzed hydrolysis, presents quantitative data from analogous reactions, outlines experimental protocols for synthesis and analysis, and visualizes the key signaling pathways of GHB through which it exerts its pharmacological effects.

Introduction

Gamma-hydroxybutyric acid (GHB), a short-chain fatty acid, is an endogenous compound in the mammalian brain, where it is believed to function as a neurotransmitter or neuromodulator. Exogenously administered GHB has sedative-hypnotic effects and has been used to treat narcolepsy and alcoholism. However, it is also a well-known drug of abuse. The synthesis of GHB can be achieved from several precursors, with the hydrolysis of its corresponding lactone, gamma-butyrolactone (B3396035) (GBL), being a widely documented route. Methyl 4-hydroxybutanoate, the methyl ester of GHB, represents another viable and chemically straightforward precursor. The conversion involves a simple hydrolysis reaction, typically base-catalyzed, to yield the carboxylate salt of GHB.

Chemical Conversion of this compound to GHB

The conversion of this compound to GHB is a classic example of ester hydrolysis, specifically saponification when carried out under basic conditions. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) ion and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt (sodium gamma-hydroxybutyrate if sodium hydroxide is used), and methanol (B129727) is produced as a byproduct. Subsequent acidification of the reaction mixture will protonate the carboxylate to yield the free acid form of GHB.

Reaction Stoichiometry and Conditions

The reaction proceeds with a 1:1 molar ratio of this compound to the base (e.g., sodium hydroxide). An excess of the base is often used to ensure complete reaction. The hydrolysis is typically carried out in a solvent mixture, such as water and methanol, and may be heated to reflux to increase the reaction rate.

Quantitative Data

While specific quantitative data for the hydrolysis of this compound is not extensively published in peer-reviewed literature, data from analogous base-catalyzed hydrolysis of other methyl esters provide a strong indication of the expected efficiency of this conversion.

ProductPrecursorCatalyst/SolventReaction ConditionsYield (%)Reference
2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acidMethyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoateNaOH / Water, MethanolReflux, 4h95-99%[1]
Sodium Gamma-HydroxybutyrateGamma-Butyrolactone (GBL)NaOH / WaterNot specifiedHigh[2]
GHB-Fatty Acid ConjugatesTert-Butyl 4-hydroxybutanoateTFA / DCMRoom Temperature, overnight60-70%[3]

Table 1: Representative Yields for Analogous Hydrolysis Reactions.

Experimental Protocols

The following protocols are adapted from established procedures for the base-catalyzed hydrolysis of esters and the analysis of GHB.

Synthesis of Sodium Gamma-Hydroxybutyrate from this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Distilled water

  • Hydrochloric acid (HCl) (for acidification if the free acid is desired)

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve a known molar amount of this compound in a mixture of methanol and water.

  • Add a stoichiometric equivalent or slight excess of sodium hydroxide to the solution.

  • Heat the mixture to reflux with constant stirring for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the sodium salt of GHB is the desired product, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can be recrystallized from a suitable solvent.

  • To obtain the free acid (GHB), carefully acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous solution multiple times with an organic solvent such as dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield GHB as an oil or a low-melting solid.

Quantitative Analysis of GHB by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • GHB sample (synthesized or in a biological matrix)

  • Deuterated GHB (GHB-d6) as an internal standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent

  • Ethyl acetate (B1210297) or other suitable solvent

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To a known volume or weight of the sample, add a known amount of the internal standard (GHB-d6).

  • Extraction (for biological matrices): Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.

  • Derivatization: Evaporate the solvent from the extract to dryness under a stream of nitrogen. Add a solution of BSTFA in a suitable solvent (e.g., ethyl acetate). Heat the mixture at 60-70°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of GHB.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Data Analysis: Monitor for the characteristic ions of the TMS-derivatized GHB and the internal standard. Quantify the amount of GHB in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of GHB.

Signaling Pathways of GHB

GHB exerts its pharmacological effects primarily through its interaction with two distinct receptors in the central nervous system: the high-affinity GHB receptor and the low-affinity GABA-B receptor.

GHB Receptor Signaling

The GHB receptor is a G-protein coupled receptor (GPCR) that is stimulated by endogenous, low concentrations of GHB. Its activation is generally associated with excitatory effects.

GHB_Receptor_Signaling GHB GHB GHB_R GHB Receptor (GPCR) GHB->GHB_R G_protein G-protein (Gq/G11) GHB_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: GHB Receptor Signaling Pathway.

GABA-B Receptor Signaling

At higher, pharmacological concentrations, GHB acts as a weak agonist at the GABA-B receptor, which is also a GPCR. Activation of the GABA-B receptor is primarily inhibitory.

GABAB_Receptor_Signaling GHB GHB GABAB_R GABA-B Receptor (GPCR) GHB->GABAB_R Gi_o Gi/o Protein GABAB_R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channel (K⁺ Channel) Gi_o->GIRK activates (βγ subunit) Ca_channel Voltage-gated Ca²⁺ Channel Gi_o->Ca_channel inhibits (βγ subunit) cAMP cAMP AC->cAMP ATP ATP ATP->AC K_efflux K⁺ Efflux GIRK->K_efflux induces Hyperpolarization Hyperpolarization (Neuronal Inhibition) K_efflux->Hyperpolarization Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Hyperpolarization contributes to

Caption: GABA-B Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the synthesis and analysis of GHB from this compound is a multi-step process that requires careful execution and appropriate analytical validation.

Experimental_Workflow Start Start: Methyl 4-hydroxybutanoate Hydrolysis Base-catalyzed Hydrolysis (Saponification) Start->Hydrolysis Workup Acidification & Extraction Hydrolysis->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification GHB_product GHB Product Purification->GHB_product Analysis Qualitative & Quantitative Analysis GHB_product->Analysis GCMS GC-MS Analysis->GCMS Quantitative NMR NMR Spectroscopy Analysis->NMR Structural FTIR FTIR Spectroscopy Analysis->FTIR Functional Groups Results Final Report: Purity, Yield, and Characterization GCMS->Results NMR->Results FTIR->Results

Caption: Experimental Workflow for GHB Synthesis and Analysis.

Conclusion

This compound serves as a viable and direct precursor for the synthesis of gamma-hydroxybutyrate through a well-understood chemical transformation. The base-catalyzed hydrolysis of this ester is expected to be a high-yielding and straightforward reaction, adaptable from standard organic chemistry protocols. The resulting GHB can be purified and quantified using established analytical techniques such as GC-MS. Understanding the synthesis of GHB from its various precursors is crucial for law enforcement, forensic laboratories, and the pharmaceutical industry. Furthermore, a detailed knowledge of its signaling pathways via the GHB and GABA-B receptors is fundamental for the development of novel therapeutics and for understanding the complex pharmacology of this compound. This guide provides a comprehensive technical overview to aid researchers and professionals in these fields.

References

"Methyl 4-hydroxybutanoate" potential biological activities and screening

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Biological Activities and Screening of Methyl 4-Hydroxybutanoate (B1227057)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxybutanoate is a simple ester with significance in biological and pharmaceutical research primarily as a prodrug of the neurotransmitter γ-hydroxybutyric acid (GHB) and as a versatile synthetic intermediate. While it is found as a volatile component in various natural products, there is a notable scarcity of data on its intrinsic biological activities. This guide provides a comprehensive overview of the current understanding of this compound, focusing on its conversion to the biologically active GHB, the associated signaling pathways, and its application in the synthesis of other bioactive molecules. Detailed protocols for relevant screening assays are provided to facilitate further research and evaluation.

Introduction

This compound (CAS No: 2938-55-8) is the methyl ester of 4-hydroxybutanoic acid. Its primary biological relevance stems from its role as a prodrug, a chemically modified inactive compound that, upon administration, is metabolized into its active form. In vivo, esterases rapidly hydrolyze this compound to yield methanol (B129727) and γ-hydroxybutyric acid (GHB), the latter being responsible for the compound's pharmacological effects. GHB is an endogenous neurotransmitter and neuromodulator in the mammalian brain with complex pharmacology, including sedative, euphoric, and amnestic effects.[1]

Beyond its function as a GHB precursor, this compound serves as a building block in organic synthesis for creating more complex molecules with therapeutic potential, such as histone deacetylase (HDAC) inhibitors. This guide will synthesize the available data on this compound, focusing on its conversion to GHB, the biological activities of GHB, and relevant experimental protocols for screening and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Boiling Point ~190 °C
CAS Number 2938-55-8
Appearance Clear liquid

Biological Activities and Mechanism of Action

The biological activity of this compound is almost exclusively attributed to its metabolic conversion to GHB. There is limited evidence for any significant, direct biological activity of the ester itself.

Prodrug Conversion to GHB

Upon entering a biological system, this compound is a substrate for ubiquitous esterase enzymes present in plasma, the liver, and other tissues. These enzymes catalyze the hydrolysis of the ester bond, releasing GHB.

G M4HB This compound Esterases Plasma/Tissue Esterases M4HB->Esterases GHB γ-Hydroxybutyric Acid (GHB) (Active Metabolite) Esterases->GHB Hydrolysis Methanol Methanol Esterases->Methanol

Caption: Metabolic conversion of this compound to GHB.

Pharmacology of GHB

The pharmacological effects of GHB are complex, involving at least two distinct receptor systems.

  • GABAB Receptors: At therapeutic and recreational doses, GHB acts as a weak partial agonist at GABAB receptors. This interaction is responsible for its most prominent effects, including sedation, anesthesia, and changes in sleep architecture.[[“]] Presynaptic GABAB activation inhibits calcium influx, reducing neurotransmitter release, while postsynaptic activation opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and neuronal inhibition.[1]

  • GHB-Specific Receptors (GHBR): The brain also contains high-affinity binding sites specific to GHB. The activation of these receptors, which are distinct from GABA receptors, is thought to modulate the release of other neurotransmitters, particularly dopamine, and may contribute to the neuromodulatory effects of endogenous GHB.[[“]]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GHB_pre GHB GABAB_R_pre GABA-B Receptor GHB_pre->GABAB_R_pre Ca_channel Ca²⁺ Channel GABAB_R_pre->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks Fusion Release Release Inhibition GHB_post GHB GABAB_R_post GABA-B Receptor GHB_post->GABAB_R_post GIRK_channel GIRK K⁺ Channel GABAB_R_post->GIRK_channel Activates Hyperpolarization Hyperpolarization (Inhibition) GIRK_channel->Hyperpolarization K⁺ Efflux

Caption: GHB signaling through presynaptic and postsynaptic GABA-B receptors.

Screening and Experimental Protocols

Evaluating this compound requires assays that can assess both its stability as a prodrug and any potential intrinsic biological activities.

Experimental Protocol: In Vitro Plasma Stability Assay

This assay is crucial to determine the rate at which this compound is converted to GHB by plasma esterases.

Objective: To measure the rate of hydrolysis of a test compound in plasma from a relevant species (e.g., human, rat, mouse).

Materials:

  • Test compound (this compound)

  • Control compound (e.g., a known labile ester like procaine)

  • Pooled plasma (e.g., human plasma with sodium heparin)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) or methanol (containing an internal standard for LC-MS/MS analysis)

  • 96-well microtiter plate

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Thaw frozen plasma at 37°C.

  • Dilute the plasma with phosphate buffer (pH 7.4) if necessary (e.g., to 80% plasma).

  • Dispense the plasma into wells of the 96-well plate and pre-incubate at 37°C for 5-10 minutes.

  • To initiate the reaction, add a small volume of the test compound stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM).

  • Incubate the plate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3-4 volumes of cold acetonitrile (containing internal standard) to the wells. The 0-minute sample is prepared by adding the quenching solution before the test compound.

  • Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear portion of this plot (k) is the degradation rate constant.

  • The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k .[3]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep1 Prepare 10 mM stock of this compound prep2 Thaw & pre-warm plasma to 37°C start Initiate reaction: Add stock to plasma (t=0) prep2->start incubate Incubate at 37°C start->incubate sample At t = 0, 5, 15, 30, 60, 120 min: Quench with cold ACN + IS incubate->sample centrifuge Centrifuge to precipitate proteins sample->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining and Half-life (t½) analyze->calculate

Caption: Experimental workflow for the in vitro plasma stability assay.

Experimental Protocol: Red Blood Cell (RBC) Membrane Stabilization Assay

This assay is used to screen for potential anti-inflammatory activity by assessing a compound's ability to protect RBC membranes from hypotonicity-induced lysis. While this compound was identified in a plant extract that showed activity, the compound itself was not directly tested.[4] This protocol is provided as a relevant screening method.

Objective: To evaluate the ability of a test compound to stabilize the RBC membrane against hypotonic stress.

Materials:

  • Fresh whole human blood (with anticoagulant)

  • Isotonic phosphate buffer (10 mM, pH 7.4)

  • Hypotonic solution (Distilled water)

  • Test compound (this compound)

  • Reference drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Suspension Preparation:

    • Centrifuge fresh whole blood at 3000 rpm for 10 minutes.

    • Discard the supernatant ("buffy coat") and wash the packed RBCs three times with isotonic phosphate buffer.

    • Prepare a 10% (v/v) RBC suspension in isotonic phosphate buffer.

  • Assay Mixture Preparation:

    • Set up tubes for control, reference, and test samples.

    • For test samples, mix 1 mL of the 10% RBC suspension, 1 mL of various concentrations of the test compound, and 1 mL of hypotonic solution.

    • For the reference, use 1 mL of the reference drug solution instead of the test compound.

    • For the control (maximum hemolysis), use 1 mL of isotonic buffer instead of the test compound.

  • Incubation and Measurement:

    • Incubate all tubes at 37°C for 1 hour.

    • After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 540 nm (measuring hemoglobin release).

  • Data Analysis:

    • Calculate the percentage of hemolysis and membrane stabilization using the following formulas:

      • % Hemolysis = (Absorbance of Test Sample / Absorbance of Control) x 100

      • % Protection (Stabilization) = 100 - % Hemolysis

Use in Synthesis of Bioactive Compounds

This compound is a valuable starting material for the synthesis of more complex molecules. It has been used as a key intermediate in the preparation of analogues of Santacruzamate A, an HDAC inhibitor, and in the synthesis of chroman-4-one-based SIRT2 inhibitors, which have shown antiproliferative properties in cancer cell lines.[3][5] In these contexts, the biological activity is a feature of the final synthesized molecule, not of the this compound precursor itself.

Conclusion

The current body of scientific literature indicates that the primary biological significance of this compound is its function as a prodrug for GHB. Its own intrinsic biological activities appear to be minimal or have not been extensively investigated. For researchers, scientists, and drug development professionals, the value of this compound lies in its ability to deliver GHB systemically and its utility as a synthetic building block. Future research could focus on screening for novel intrinsic activities, but for now, its biological profile is inextricably linked to its active metabolite, GHB. Any evaluation of this compound should prioritize assays that characterize its conversion kinetics and the subsequent pharmacological effects of GHB.

References

In-depth Technical Guide: Computational and Theoretical Studies of Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybutanoate (B1227057) (CAS: 925-57-5), also known as methyl 4-hydroxybutyrate or the methyl ester of gamma-hydroxybutyric acid (GHB), is a chemical compound with applications in various scientific fields. It serves as a precursor in organic synthesis and has been identified in metabolomics research. Despite its relevance, a comprehensive review of publicly available scientific literature reveals a notable scarcity of dedicated computational and theoretical studies focusing specifically on this molecule.

Physicochemical and Computationally Derived Properties

Basic molecular properties for methyl 4-hydroxybutanoate have been calculated and are available across several chemical databases. These descriptors are fundamental in computational chemistry for predicting the behavior of a molecule in various environments.

PropertyValueSource
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1]
Topological Polar Surface Area (TPSA) 46.53 Ų[1][2]
LogP (Octanol-Water Partition Coefficient) -0.0681[1]
Hydrogen Bond Acceptors 3[1][2]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 3[1]

These values suggest that this compound is a relatively small, polar molecule with some conformational flexibility. The negative LogP value indicates its hydrophilic nature.

Theoretical Methodologies for Analysis

Conformational Analysis

Objective: To identify the stable three-dimensional structures (conformers) of the molecule and their relative energies.

Detailed Protocol:

  • Initial Structure Generation: The 2D structure of this compound is converted into a 3D structure.

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the single bonds (C-C and C-O). This is often done using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) due to their computational efficiency.

  • Geometry Optimization and Energy Calculation: The identified unique conformers are then subjected to geometry optimization using more accurate quantum mechanical methods, typically Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311++G(d,p) to account for polarization and diffuse functions.

  • Thermodynamic Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to compute thermodynamic properties (enthalpy, Gibbs free energy) at a given temperature. This allows for the determination of the relative populations of each conformer according to the Boltzmann distribution.

Vibrational Spectroscopy Analysis

Objective: To predict the infrared (IR) and Raman spectra of the molecule and assign vibrational modes to specific molecular motions.

Detailed Protocol:

  • Frequency Calculation: Following geometry optimization at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), a harmonic vibrational frequency analysis is performed. This calculation yields the frequencies of the normal modes of vibration.

  • Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled using a standard scaling factor for the specific level of theory used (e.g., ~0.96-0.98 for B3LYP).

  • Spectral Simulation: The calculated frequencies and their corresponding intensities (IR intensities and Raman activities) are used to generate a theoretical spectrum. This spectrum can then be compared with experimentally recorded spectra for validation and interpretation. Each peak in the spectrum is assigned to a specific molecular motion, such as C-H stretching, C=O stretching, or O-H bending.

Molecular Dynamics (MD) Simulations

Objective: To study the dynamic behavior of the molecule over time, including its interactions with solvent molecules and its conformational transitions.

Detailed Protocol:

  • System Setup: A simulation box is created containing one or more molecules of this compound and a chosen solvent (e.g., water, represented by models like TIP3P or SPC/E). The molecule must be parameterized with a suitable force field (e.g., GAFF, OPLS-AA) that defines the potential energy function for all atoms and their interactions.

  • Minimization: The initial system is energy-minimized to remove any unfavorable steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure (NPT ensemble) to achieve a stable density. This involves running the simulation for a short period until temperature and pressure have stabilized.

  • Production Run: The main simulation is run for a longer duration (nanoseconds to microseconds) to collect data on the molecule's trajectory.

  • Analysis: The trajectory is analyzed to understand properties such as radial distribution functions (to study solvation shells), hydrogen bonding dynamics, and conformational changes over time.

Potential Research Workflows

Given the absence of published studies, diagrams can be used to propose logical workflows for future computational research on this compound.

Workflow for Conformational and Spectroscopic Analysis

G cluster_0 Computational Protocol cluster_1 Experimental Validation mol This compound (Initial 3D Structure) conf_search Conformational Search (e.g., GFN2-xTB) mol->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conf_search->dft_opt Unique Conformers freq_calc Frequency Calculation dft_opt->freq_calc thermo Thermodynamic Analysis (Relative Energies, Populations) freq_calc->thermo spectra Simulated IR/Raman Spectra freq_calc->spectra exp_spectra Experimental Spectroscopy (FTIR, Raman) spectra->exp_spectra Comparison

Caption: Proposed workflow for theoretical conformational and spectroscopic analysis.

Workflow for Investigating Reaction Mechanisms

G reactants Reactants (e.g., this compound + OH radical) ts_search Transition State (TS) Search (e.g., QST2/3, Berny) reactants->ts_search irc Intrinsic Reaction Coordinate (IRC) Calculation reactants->irc energy_profile Reaction Energy Profile (Activation & Reaction Energies) reactants->energy_profile ts_opt TS Optimization & Verification (Frequency Calc: 1 Imaginary Freq.) ts_search->ts_opt ts_opt->irc ts_opt->energy_profile products Products irc->products products->energy_profile

Caption: General workflow for studying a chemical reaction involving the molecule.

Conclusion

While this compound is a known chemical entity, it remains largely unexplored from a computational and theoretical standpoint in the public domain. The data available is limited to basic, computationally derived physicochemical properties. There is a clear opportunity for researchers to apply standard, robust computational methodologies—such as DFT for conformational and spectroscopic analysis, and molecular dynamics for studying its behavior in solution—to build a fundamental understanding of this molecule. The workflows and protocols outlined in this guide provide a clear roadmap for such future investigations, which would be invaluable for applications in drug development, metabolomics, and materials science.

References

The Untapped Potential of Methyl 4-Hydroxybutanoate as a Microbial Carbon Source: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, sustainable, and efficient carbon sources is a cornerstone of modern microbial biotechnology. While conventional substrates like glucose have been extensively studied, attention is increasingly turning to alternative molecules that can be derived from renewable feedstocks or waste streams. Methyl 4-hydroxybutanoate (B1227057) (M4HB), a simple ester, represents one such molecule with untapped potential. This technical guide delves into the core of utilizing M4HB in microbial processes, consolidating available data, outlining experimental methodologies, and visualizing the underlying biochemical pathways.

Microbial Utilization of Methyl 4-Hydroxybutanoate: A Hypothetical Framework

Direct evidence of microbial growth using this compound as a sole carbon source is not extensively documented in publicly available literature. However, based on the well-established metabolic capabilities of various microorganisms, a hypothetical pathway for its utilization can be proposed. This pathway involves two key stages:

  • Ester Hydrolysis: The initial step is the enzymatic hydrolysis of the methyl ester bond to yield 4-hydroxybutanoate (4HB) and methanol (B129727). This reaction is likely catalyzed by non-specific intracellular or extracellular esterases, lipases, or cutinases, which are common in bacteria and fungi.

  • Metabolism of Hydrolysis Products: The resulting 4-hydroxybutanoate and methanol are then channeled into central metabolic pathways.

    • 4-Hydroxybutanoate Metabolism: 4HB is a known intermediate in the production of the biopolymer poly-4-hydroxybutyrate (P4HB). Microorganisms capable of synthesizing or degrading P4HB would possess the enzymatic machinery to process 4HB. This typically involves the conversion of 4HB to 4-hydroxybutyryl-CoA, which can then enter the β-oxidation pathway or be used as a precursor for biopolymer synthesis.

    • Methanol Metabolism: Methanol is a C1 carbon source utilized by methylotrophic microorganisms. These microbes typically oxidize methanol to formaldehyde, which is then assimilated into central metabolic pathways, such as the serine cycle or the ribulose monophosphate (RuMP) pathway, or further oxidized to carbon dioxide for energy generation.

Hypothetical_M4HB_Metabolism

Potential Microbial Candidates

Several genera of bacteria are promising candidates for the utilization of this compound, based on their known metabolic capabilities for related compounds:

  • Pseudomonas sp.: Many species, such as Pseudomonas putida, are metabolically versatile and are known to degrade a wide range of organic compounds, including short-chain fatty acids and alcohols. They are also known to possess a variety of esterases.

  • Cupriavidus sp.: Cupriavidus necator (formerly Ralstonia eutropha) is a well-studied producer of polyhydroxyalkanoates (PHAs), including copolymers containing 4HB. It can utilize various organic acids as carbon sources.

  • Bacillus sp.: Members of this genus are known for their ability to secrete a wide array of hydrolytic enzymes, including esterases and lipases, and can metabolize diverse organic substrates.

  • Methylotrophic Bacteria (e.g., Methylobacterium sp., Bacillus methanolicus): These bacteria are specialists in utilizing C1 compounds like methanol. A co-culture of a methylotroph with a 4HB-degrading bacterium, or a genetically engineered strain, could efficiently utilize both hydrolysis products of M4HB.

Quantitative Data from Related Microbial Processes

While direct quantitative data for microbial growth on this compound is scarce, data from studies using precursors of 4-hydroxybutyrate for the production of P(3HB-co-4HB) by Cupriavidus necator can provide valuable insights into the potential yields and productivities.

Main Carbon Source4HB PrecursorPrecursor Conc. (g/L)Cultivation Time (h)Biomass (g/L)PHA Content (wt%)4HB Content in PHA (mol%)Reference
Fructose1,4-Butanediol4242.1556.2[1]
Fructose1,4-Butanediol8242.3588.5[1]
Fructose1,6-Hexanediol4242.4525.1[1]
Fructoseε-Caprolactone2242.56010.1[1]
Fructoseε-Caprolactone4242.86515.4[1]

Table 1: Production of P(3HB-co-4HB) by Cupriavidus necator IBP/SFU-1 using different 4HB precursors.[1]

Experimental Protocols

Investigating the microbial utilization of this compound requires a systematic experimental approach. Below are detailed methodologies for key experiments.

Screening of Microorganisms

Objective: To identify microorganisms capable of utilizing this compound as a sole carbon source.

Methodology:

  • Media Preparation: Prepare a minimal salt medium (MSM) with the following composition (per liter):

    • Na₂HPO₄·12H₂O: 9 g

    • KH₂PO₄: 1.5 g

    • NH₄Cl: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

    • Trace element solution: 1 ml

    • This compound: 1-5 g (as the sole carbon source)

    • Agar (B569324): 15 g (for solid media)

  • Inoculation: Inoculate the MSM with pure cultures of candidate microorganisms or with enrichment cultures from environmental samples (e.g., soil, industrial wastewater).

  • Incubation: Incubate liquid cultures in a shaker incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 180 rpm). Incubate agar plates in a static incubator.

  • Growth Monitoring: Monitor growth in liquid cultures by measuring the optical density at 600 nm (OD₆₀₀). Observe colony formation on agar plates.

  • Confirmation of Substrate Utilization: Analyze the culture supernatant at different time points using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to confirm the depletion of this compound and the potential appearance of 4-hydroxybutanoate as an intermediate.

Experimental_Workflow_Screening

Analysis of Metabolites

Objective: To identify and quantify this compound and its metabolic products.

Methodology (GC-MS):

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • For intracellular metabolite analysis, quench the cell metabolism, lyse the cells, and extract the metabolites.

  • Derivatization (for non-volatile compounds): For the analysis of 4-hydroxybutanoic acid, it is often necessary to convert it to a more volatile ester form (e.g., by methanolysis, though in this case, direct analysis of the methyl ester is the goal).

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the compounds of interest.

    • Injection: Inject the prepared sample.

    • Detection: Use the mass spectrometer to identify compounds based on their mass spectra and retention times compared to analytical standards.

Signaling Pathways and Regulatory Networks

The metabolism of alternative carbon sources like this compound is typically under tight regulatory control to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates. Key regulatory mechanisms may include:

  • Induction of Esterases: The presence of this compound may induce the expression of genes encoding ester-hydrolyzing enzymes.

  • Catabolite Repression: In the presence of a preferred carbon source like glucose, the genes required for the metabolism of this compound are likely to be repressed.

  • Transcriptional Regulation: Specific transcriptional regulators may be involved in sensing the presence of 4-hydroxybutanoate or its downstream metabolites and modulating the expression of the relevant catabolic operons.

Regulatory_Logic

Conclusion and Future Directions

This compound presents an intriguing, yet underexplored, opportunity as a carbon source in microbial processes. While direct evidence for its utilization is limited, the metabolic potential within diverse microbial genera strongly suggests its feasibility as a substrate. The hypothetical metabolic framework presented here, based on the hydrolysis of the ester and subsequent metabolism of 4-hydroxybutanoate and methanol, provides a solid foundation for future research.

For researchers, scientists, and drug development professionals, the path forward involves:

  • Systematic screening and isolation of novel microbial strains capable of efficiently utilizing this compound.

  • Metabolic engineering of well-characterized platform organisms like E. coli and P. putida to introduce or enhance the necessary enzymatic activities for M4HB catabolism.

  • Techno-economic analysis to evaluate the viability of this compound as a feedstock for the production of biofuels, bioplastics, and other valuable chemicals.

By pursuing these avenues of research, the full potential of this compound as a sustainable and versatile carbon source for industrial microbiology can be unlocked.

References

Methodological & Application

Synthesis of Methyl 4-Hydroxybutanoate from Gamma-Butyrolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybutanoate (B1227057) is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure incorporates both a hydroxyl and a methyl ester functional group, making it a versatile building block for further chemical modifications. A common and efficient method for its synthesis involves the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol (B129727). This document provides detailed application notes, experimental protocols, and a comparative analysis of different catalytic systems for this transformation.

Reaction Principle

The synthesis proceeds via the acid-catalyzed methanolysis of gamma-butyrolactone. The reaction mechanism involves the protonation of the carbonyl oxygen of the lactone by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. Subsequent ring-opening and proton transfer yield the desired product, methyl 4-hydroxybutanoate. The reaction is an equilibrium process, and using an excess of methanol can help drive the reaction towards the product side.

Chemical Equation:

Comparative Analysis of Synthetic Protocols

The choice of acid catalyst and reaction conditions significantly influences the yield and purity of this compound. Below is a summary of quantitative data from various reported methods.

CatalystCatalyst Loading (mol%)GBL:Methanol Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Homogeneous Catalysts
Concentrated Sulfuric AcidCatalyticExcess MethanolReflux3High (qualitative)General Knowledge
Zinc Chloride21:3501~95 (analogous reaction)Chinese Patent Derivative
Heterogeneous Catalyst
Amberlyst-1510 wt%1:10606High (qualitative)General Application

Experimental Protocols

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound using concentrated sulfuric acid as the catalyst.

Materials:

  • Gamma-butyrolactone (GBL)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (B109758) or Diethyl Ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add gamma-butyrolactone and an excess of anhydrous methanol (e.g., a 1:10 molar ratio of GBL to methanol).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of GBL) to the reaction mixture. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reaction: Heat the mixture to reflux using a heating mantle or oil bath and maintain the reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Remove the excess methanol using a rotary evaporator.

    • To the remaining residue, add water and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 80-85 °C at 25 mmHg).[1]

Protocol 2: Synthesis using Zinc Chloride (based on a patent for an analogous reaction)

This protocol is adapted from a patented procedure for a similar transformation and utilizes zinc chloride as the catalyst.

Materials:

  • Gamma-butyrolactone (GBL)

  • Anhydrous Methanol

  • Zinc Chloride (ZnCl₂)

  • Water

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine gamma-butyrolactone, anhydrous methanol (e.g., a 1:3 molar ratio), and a catalytic amount of zinc chloride (e.g., 2 mol% relative to GBL).

  • Reaction: Heat the mixture to 50-60 °C with stirring for 1-2 hours.[1] Monitor the reaction by TLC or GC.

  • Work-up:

    • After cooling to room temperature, add water to the reaction mixture.

    • Extract the product with an organic solvent like dichloromethane or diethyl ether.

    • Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation.

Visualizations

Signaling Pathway of the Acid-Catalyzed Synthesis

Synthesis_Pathway GBL γ-Butyrolactone Protonated_GBL Protonated γ-Butyrolactone GBL->Protonated_GBL Protonation Intermediate Tetrahedral Intermediate Protonated_GBL->Intermediate Nucleophilic Attack Methanol Methanol Methanol->Intermediate Product Methyl 4-hydroxybutanoate Intermediate->Product Ring Opening & Proton Transfer Catalyst_out H+ Catalyst H+

Caption: Acid-catalyzed ring-opening of GBL.

Experimental Workflow for the Synthesis and Purification

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix GBL, Methanol, & Acid Catalyst Heating Heat to Reflux (3-6 hours) Reactants->Heating Neutralization Neutralize with NaHCO₃ Solution Heating->Neutralization Evaporation1 Remove Excess Methanol Neutralization->Evaporation1 Extraction Extract with Organic Solvent Evaporation1->Extraction Washing Wash with H₂O and Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Evaporation2 Concentrate Solvent Drying->Evaporation2 Distillation Vacuum Distillation Evaporation2->Distillation Final_Product Pure Methyl 4-hydroxybutanoate Distillation->Final_Product

Caption: General workflow for synthesis and purification.

References

Synthesis of Methyl 4-hydroxybutanoate via Esterification of 4-hydroxybutanoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 4-hydroxybutanoate (B1227057). The primary method described is the Fischer esterification of 4-hydroxybutanoic acid using methanol (B129727) in the presence of an acid catalyst. An alternative approach, the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol, is also discussed. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this versatile chemical intermediate.

Introduction

Methyl 4-hydroxybutanoate is a valuable building block in organic synthesis, serving as a precursor in the preparation of various pharmaceuticals and other fine chemicals.[1] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for a range of subsequent chemical transformations. The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of 4-hydroxybutanoic acid with methanol. This reaction, a classic example of Fischer esterification, is an equilibrium process.[2][3] A significant consideration in this synthesis is the intramolecular cyclization of 4-hydroxybutanoic acid under acidic conditions to form the stable five-membered ring of γ-butyrolactone (GBL).[4] This side reaction can impact the yield of the desired methyl ester. Consequently, reaction conditions must be carefully controlled to favor ester formation. An alternative and often more convenient route involves the direct ring-opening of GBL with methanol under acidic catalysis to yield this compound.[5]

Chemical Reaction Pathway

The synthesis of this compound from 4-hydroxybutanoic acid is an equilibrium reaction catalyzed by acid. The primary reaction and the competing lactonization equilibrium are illustrated below.

Fischer Esterification of 4-hydroxybutanoic acid cluster_main Fischer Esterification cluster_side Lactonization (Side Reaction) 4-hydroxybutanoic_acid 4-hydroxybutanoic acid Methyl_4-hydroxybutanoate This compound 4-hydroxybutanoic_acid->Methyl_4-hydroxybutanoate + CH3OH, H+ 4-hydroxybutanoic_acid_side 4-hydroxybutanoic acid Methanol Methanol Methyl_4-hydroxybutanoate->4-hydroxybutanoic_acid + H2O, H+ Water Water gamma-butyrolactone γ-butyrolactone (GBL) gamma-butyrolactone->4-hydroxybutanoic_acid_side + H2O, H+ 4-hydroxybutanoic_acid_side->gamma-butyrolactone H+

Figure 1: Reaction scheme for the Fischer esterification of 4-hydroxybutanoic acid to this compound, including the competing intramolecular cyclization to γ-butyrolactone.

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. Protocol 1 describes the direct esterification of 4-hydroxybutanoic acid, while Protocol 2 details the synthesis from the more common starting material, γ-butyrolactone.

Protocol 1: Fischer Esterification of 4-hydroxybutanoic acid

This protocol is adapted from standard Fischer esterification procedures.[1]

Materials:

  • 4-hydroxybutanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybutanoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the bulk of the methanol using a rotary evaporator.

    • To the remaining aqueous residue, add water and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Protocol 2: Acid-Catalyzed Ring-Opening of γ-Butyrolactone (GBL)

This protocol is based on the principle of acid-catalyzed alcoholysis of lactones.[5]

Materials:

  • γ-Butyrolactone (GBL)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid or Zinc chloride

  • Sodium bicarbonate

  • Dichloromethane or Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask containing γ-butyrolactone (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-15 eq), add a catalytic amount of concentrated sulfuric acid or a Lewis acid such as zinc chloride (0.02 eq).

  • Reaction: Stir the mixture at a controlled temperature of 30-60°C for 2-4 hours. Monitor the reaction by GC or TLC to observe the conversion of GBL to the desired product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the catalyst by adding solid sodium bicarbonate in small portions until the pH is neutral.

    • Filter the mixture to remove the salt.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts and impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution on a rotary evaporator to obtain the crude product.

    • Purify the this compound by vacuum distillation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterProtocol 1 (from 4-hydroxybutanoic acid)Protocol 2 (from GBL)
Starting Material 4-hydroxybutanoic acidγ-Butyrolactone (GBL)
Reagent MethanolMethanol
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄ or ZnCl₂
Molar Ratio (Acid/GBL:MeOH) 1 : 10-201 : 10-15
Catalyst Loading (mol%) 5 - 102 - 5
Reaction Temperature Reflux (approx. 65°C)30 - 60°C
Reaction Time 4 - 6 hours2 - 4 hours

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 190-191 °C at 760 mmHg
¹H NMR (CDCl₃, δ ppm) ~3.68 (s, 3H, -OCH₃), ~3.65 (t, 2H, -CH₂OH), ~2.45 (t, 2H, -COCH₂-), ~1.95 (quintet, 2H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃, δ ppm) ~174.0 (C=O), ~62.0 (-CH₂OH), ~51.5 (-OCH₃), ~30.5 (-COCH₂-), ~28.0 (-CH₂CH₂CH₂-)
IR (neat, cm⁻¹) ~3400 (br, O-H), ~1735 (s, C=O), ~1170 (s, C-O)

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is outlined in the following diagram.

Synthesis_Workflow start Select Starting Material (4-hydroxybutanoic acid or GBL) reaction Acid-Catalyzed Reaction with Methanol start->reaction workup Neutralization and Solvent Removal reaction->workup extraction Liquid-Liquid Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Purification by Vacuum Distillation drying->purification characterization Product Characterization (NMR, IR, GC-MS) purification->characterization end Pure this compound characterization->end

Figure 2: General workflow for the synthesis and purification of this compound.

Troubleshooting and Optimization

  • Low Yield: If the yield of the desired ester is low, the primary competing reaction is likely the formation of GBL. To favor the ester, a large excess of methanol should be used to shift the equilibrium towards the product. Additionally, removal of water as it is formed, for example by using a Dean-Stark apparatus, can also drive the reaction to completion.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or the catalyst loading may be beneficial. However, overly harsh conditions (high temperature or high acid concentration) can promote side reactions.

  • Product Purity: The primary impurity is often the starting material or GBL. Careful purification by vacuum distillation is crucial to obtain high-purity this compound. The significant difference in boiling points between GBL (~204°C) and the desired product (~191°C) allows for effective separation.

Conclusion

The synthesis of this compound can be reliably achieved through Fischer esterification of 4-hydroxybutanoic acid or, more conveniently, through the acid-catalyzed ring-opening of γ-butyrolactone with methanol. Careful control of reaction conditions, particularly the molar ratio of alcohol to the starting material and the reaction temperature, is essential to maximize the yield of the desired ester and minimize the formation of the GBL byproduct. The protocols and data presented herein provide a comprehensive guide for researchers requiring this important synthetic intermediate.

References

Biocatalytic Synthesis of Methyl 4-Hydroxybutanoate Using Lipases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybutanoate (B1227057) is a valuable chemical intermediate with applications in the pharmaceutical and polymer industries. Traditional chemical synthesis routes often require harsh reaction conditions and may lead to the formation of undesirable byproducts. Biocatalytic synthesis using lipases offers a green and highly selective alternative, operating under mild conditions with high efficiency. Lipases, particularly from Candida antarctica (immobilized as Novozym 435), are versatile enzymes capable of catalyzing esterification and transesterification reactions in non-aqueous media. This document provides detailed application notes and protocols for the synthesis of methyl 4-hydroxybutanoate using lipases, focusing on two primary synthetic routes: the esterification of 1,4-butanediol (B3395766) and the ring-opening alcoholysis of γ-butyrolactone.

Core Principles of Lipase-Catalyzed Synthesis

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of triglycerides. However, in environments with low water activity, the reaction equilibrium can be shifted towards synthesis, enabling esterification, transesterification, and alcoholysis. The catalytic mechanism involves a serine residue in the active site that forms a covalent acyl-enzyme intermediate with the carboxylic acid or ester substrate. This intermediate then reacts with a nucleophile, such as an alcohol, to form the desired ester product and regenerate the enzyme. For the synthesis of this compound, methanol (B129727) serves as the acyl acceptor. Immobilized lipases, such as Novozym 435, are widely used as they offer enhanced stability, ease of separation from the reaction mixture, and potential for reuse.

Data Presentation: Quantitative Analysis of Lipase-Catalyzed Ester Synthesis

The following tables summarize quantitative data from studies on lipase-catalyzed synthesis of various esters, providing a reference for expected performance in the synthesis of this compound.

Table 1: Lipase-Catalyzed Synthesis of Butyrate Esters

Lipase (B570770) SourceSubstratesProductSolventTemp. (°C)Molar Ratio (Acid:Alcohol)Enzyme LoadReaction Time (h)Conversion/Yield (%)Reference
Aspergillus fumigatus (purified)Vinyl butyrate, MethanolMethyl butyraten-Hexane401:130 µg/mL1686 (Yield)[1][2]
Candida antarctica Lipase B (immobilized on magnetic nanoparticles)Butyric acid, MethanolMethyl butyrateHeptane251:110 mg8>90 (Conversion)
Candida antarctica Lipase B (immobilized on magnetic nanoparticles)Butyric acid, EthanolEthyl butyrateHeptane251:110 mg8>97 (Conversion)
Novozym 435Butyric acid, Isoamyl alcoholIsoamyl butyrateSolvent-freeOptimizedOptimizedOptimized1096 (Conversion)[3]

Table 2: Lipase-Catalyzed Ring-Opening of β-Butyrolactone with Methanol

Lipase SourceSubstratesProductSolventTemp. (°C)Substrate Conc.Enzyme Conc.Enantiomeric Ratio (E)Reference
Candida antarctica Lipase B (CALB)(R,S)-β-Butyrolactone, Methanol(S)-Methyl 3-hydroxybutanoateMethyl tert-butyl ether45Not specifiedNot specified198[4][5]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of 1,4-Butanediol with Methanol

This protocol describes the synthesis of this compound via the direct esterification of 1,4-butanediol with methanol, catalyzed by an immobilized lipase such as Novozym 435.

Materials:

  • 1,4-Butanediol

  • Methanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Organic solvent (e.g., tert-butanol, methyl tert-butyl ether)

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine 1,4-butanediol and methanol. A typical starting molar ratio is 1:1 to 1:3 (1,4-butanediol:methanol). The reaction can be performed in a suitable organic solvent to improve substrate solubility and enzyme stability.

  • Water Removal: Add activated molecular sieves (typically 5-10% w/v) to the reaction mixture to remove water, which is a byproduct of the esterification and can inhibit the reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of the limiting substrate (1,4-butanediol).

  • Reaction Incubation: Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature, typically between 40°C and 60°C. Agitation (e.g., 150-200 rpm) is crucial to ensure proper mixing.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by GC-MS or HPLC to determine the concentration of this compound.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate it by filtering off the immobilized lipase and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.

  • Purification: The solvent can be removed from the filtrate by rotary evaporation. The crude product can be further purified by column chromatography or distillation if required.

Protocol 2: Lipase-Catalyzed Ring-Opening Alcoholysis of γ-Butyrolactone with Methanol

This protocol outlines the synthesis of this compound through the ring-opening of γ-butyrolactone with methanol, a reaction catalyzed by lipase.

Materials:

  • γ-Butyrolactone (GBL)

  • Methanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Organic solvent (e.g., methyl tert-butyl ether, toluene)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC)

Procedure:

  • Reactant Preparation: In a dry reaction vessel, dissolve γ-butyrolactone in a suitable organic solvent. Add anhydrous methanol to the solution. The molar ratio of GBL to methanol can be varied, with an excess of methanol often favoring the forward reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading will typically be in the range of 5-10% (w/w) of the γ-butyrolactone.

  • Reaction Incubation: Seal the vessel and incubate at a controlled temperature, for instance, 45°C, with constant agitation (150-200 rpm).

  • Reaction Monitoring: Track the formation of this compound over time using an appropriate analytical technique like GC-MS or HPLC.

  • Work-up: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Product Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation or chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Esterification cluster_substrates Substrates cluster_catalyst Biocatalyst cluster_product Products 1,4-Butanediol 1,4-Butanediol Lipase Lipase 1,4-Butanediol->Lipase 1. Acyl-Enzyme Formation Methanol Methanol Methanol->Lipase 2. Nucleophilic Attack This compound This compound Lipase->this compound Water Water Lipase->Water

Caption: Enzymatic esterification of 1,4-butanediol.

Ring_Opening_Alcoholysis cluster_reactants Reactants cluster_catalyst_ro Biocatalyst cluster_product_ro Product γ-Butyrolactone γ-Butyrolactone Lipase_RO Lipase γ-Butyrolactone->Lipase_RO 1. Ring Opening & Acyl-Enzyme Intermediate Methanol_RO Methanol Methanol_RO->Lipase_RO 2. Methanolysis Methyl 4-hydroxybutanoate_RO This compound Lipase_RO->Methyl 4-hydroxybutanoate_RO

Caption: Lipase-catalyzed ring-opening of γ-butyrolactone.

Experimental_Workflow Start Start Reactant_Prep Reactant Preparation (Substrates, Solvent) Start->Reactant_Prep Enzyme_Add Addition of Immobilized Lipase Reactant_Prep->Enzyme_Add Incubation Incubation (Temperature, Agitation) Enzyme_Add->Incubation Monitoring Reaction Monitoring (GC-MS/HPLC) Incubation->Monitoring Monitoring->Incubation Continue Reaction Separation Enzyme Separation (Filtration) Monitoring->Separation Reaction Complete Purification Product Purification (Evaporation, Chromatography) Separation->Purification End End Product Purification->End

Caption: General experimental workflow for synthesis.

References

Application Note: Purification of Methyl 4-hydroxybutanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of methyl 4-hydroxybutanoate (B1227057) via vacuum distillation. This method is suitable for researchers, scientists, and drug development professionals requiring a high-purity product. The protocol outlines the necessary equipment, safety precautions, and step-by-step instructions for efficient purification. A comparative data table of relevant boiling points is included for reference.

Introduction

Methyl 4-hydroxybutanoate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its purity is critical for subsequent reactions and final product quality. Distillation is a robust method for purifying liquids based on differences in boiling points. Due to the relatively high atmospheric boiling point of this compound and the potential for thermal degradation, vacuum distillation is the preferred method. This technique lowers the boiling point, allowing for distillation at a lower temperature, thus minimizing the risk of decomposition.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Boiling chips or magnetic stir bar

Glassware and Equipment:

  • Round-bottom flask (distillation flask)

  • Short path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with a stirrer

  • Vacuum pump

  • Cold trap

  • Manometer

  • Clamps and stands

  • Insulating glass wool or aluminum foil

Experimental Protocol

Pre-distillation Preparation
  • Drying: If the crude this compound contains water, dry it over a suitable drying agent like anhydrous magnesium sulfate. Water can interfere with the distillation process and affect the final product's purity.[1]

  • Transfer: Decant or filter the dried crude product into a clean, dry round-bottom flask.

  • Add Boiling Aids: Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease.

Distillation Workflow

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_shutdown Shutdown Procedure A Assemble Clean, Dry Glassware B Add Crude this compound & Boiling Chips A->B C Seal Joints with Vacuum Grease B->C D Start Cooling Water Flow C->D Connect to Condenser & Vacuum E Gradually Apply Vacuum D->E F Begin Gentle Heating E->F G Monitor Temperature & Pressure F->G H Collect Fractions G->H I Isolate Pure Product H->I J Cool the System I->J Distillation Complete K Vent the Apparatus J->K L Disassemble Glassware K->L

Caption: Workflow for the purification of this compound by vacuum distillation.

Vacuum Distillation Procedure
  • Cooling: Start the flow of cold water through the condenser.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 0.2 to 20 mmHg is recommended. Use a manometer to monitor the pressure.

  • Heating: Once the desired vacuum is stable, begin to heat the distillation flask gently using a heating mantle. If using a stirrer, start gentle stirring.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction. This may contain residual solvents or more volatile impurities.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean collection flask. Collect the pure product.

    • Residue: Stop the distillation before the distillation flask is completely dry to prevent the concentration of potentially unstable residues.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, carefully and slowly vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus.

Data Presentation

The following table summarizes the boiling points of this compound and potential related substances at different pressures. This data is crucial for determining the appropriate distillation conditions and for identifying fractions.

CompoundBoiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced PressureNotes
This compound 190-191[2]33 at 0.2 Torr[3]The target compound. Distillation under vacuum is highly recommended.
Methanol64.7-A potential impurity from hydrolysis or synthesis.[1]
gamma-Butyrolactone (GBL)204-20689 at 14 mmHgA common precursor; may be present as an impurity.
4-Hydroxybutanoic acidDecomposes-A potential hydrolysis product.[1] Non-volatile under these conditions.

Safety Precautions

  • Always perform distillations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inspect all glassware for cracks or defects before use, especially for vacuum applications.

  • Use a safety screen to surround the distillation apparatus.

  • Never heat a closed system. Ensure the system is properly vented before heating is stopped and after it has cooled.

  • Be aware of the potential for bumping. Ensure smooth boiling by using boiling chips or a stirrer.

  • Handle the chemicals involved with care, consulting their respective Safety Data Sheets (SDS).

Conclusion

Vacuum distillation is an effective method for the purification of this compound, yielding a product of high purity suitable for sensitive downstream applications. By carefully controlling the pressure and temperature, efficient separation from both lower and higher boiling point impurities can be achieved, minimizing thermal degradation of the target compound.

References

Application Note: High-Purity Isolation of Methyl 4-hydroxybutanoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 4-hydroxybutanoate (B1227057) is a valuable organic ester characterized by the presence of both a hydroxyl and a carboxylate group, rendering it soluble in polar solvents.[1] It serves as a key intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][2] Following synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities that necessitate an effective purification strategy.

This application note provides a detailed protocol for the purification of methyl 4-hydroxybutanoate using normal-phase flash column chromatography. This technique is highly effective for separating moderately polar organic compounds.[3]

Principle of Separation Normal-phase column chromatography separates chemical compounds based on their differential partitioning between a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent system).[3][4] The stationary phase, silica (B1680970) gel, is a porous form of silicon dioxide with surface silanol (B1196071) groups (Si-OH) that can form hydrogen bonds with polar molecules.[3] When a mixture is applied to the column, compounds with higher polarity, such as this compound, interact more strongly with the silica gel and therefore travel down the column more slowly. Less polar impurities have weaker interactions and are eluted more quickly with the mobile phase.[3] By methodically selecting a mobile phase with the appropriate polarity, a clean separation can be achieved.

Experimental Protocol

This protocol outlines the essential steps for purifying this compound, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the high-purity product.

Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)[3]

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Dichloromethane (B109758) (ACS grade, for sample loading)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) stain

  • Glass wool or cotton

  • Sand (washed)

  • Beakers, Erlenmeyer flasks, test tubes/fraction vials

  • Rotary evaporator

Step 1: Method Development with Thin-Layer Chromatography (TLC) The first step is to determine the optimal mobile phase composition using TLC.[4][5]

  • Prepare several eluent mixtures with varying polarity, such as Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 7:3, and 1:1 (v/v).[3]

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Using a capillary tube, spot the dissolved mixture onto a TLC plate.[3]

  • Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.

  • Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.

  • The ideal solvent system is one that provides a retention factor (Rƒ) of approximately 0.2-0.4 for this compound and achieves clear separation from all impurities.[5][6]

Step 2: Column Preparation (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of glass wool or cotton at the bottom of the column to retain the stationary phase.[3] Add a thin layer (~1 cm) of sand on top of the plug.

  • Weigh the required amount of silica gel. A general guideline is a 40:1 to 60:1 ratio of silica gel to crude sample by weight.[6]

  • In a beaker, create a slurry by mixing the silica gel with the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).[6] Swirl until no air bubbles are observed.

  • Quickly and carefully pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed, as this can cause cracking and ruin the separation. [3]

  • Once the silica is packed, add a protective layer (~1-2 cm) of sand on top.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.[3]

  • Drain the solvent in the column until it is level with the top layer of sand.[3]

  • Using a pipette, carefully and evenly apply the dissolved sample solution onto the center of the sand layer.[3]

  • Open the stopcock and drain the solvent until the sample has fully adsorbed onto the silica gel.

  • Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the stationary phase. Drain again to the top of the sand layer.[3]

Step 4: Elution and Fraction Collection

  • Carefully fill the remainder of the column with the mobile phase.

  • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle, steady air pressure to the top of the column to achieve a consistent flow rate.

  • Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).[3] A typical fraction volume might be 20 mL, depending on the scale.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., moving from 7:3 to 1:1 Hexane:Ethyl Acetate) to elute more polar compounds.

Step 5: Fraction Analysis and Product Isolation

  • Analyze the collected fractions using TLC to determine their composition.[3] Spot every few fractions on a TLC plate to identify which contain the pure product.

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the final yield and assess purity using analytical methods such as GC, HPLC, or NMR.[7]

Data Presentation

The following table summarizes typical quantitative parameters for the purification of this compound on a laboratory scale.

ParameterValue / DescriptionReference
Starting Material
Crude Sample Mass1.0 g[8]
Stationary Phase
AdsorbentSilica Gel[4]
Mesh Size230-400[3]
Mass of Silica Gel50 g (Ratio of ~50:1 silica:crude)[3][6]
Column
Column Diameter40 mm[3]
Packed Silica Gel Height~15-20 cm[3]
Mobile Phase
Eluent Systemn-Hexane / Ethyl Acetate[3][9]
Optimized Ratio (v/v)7:3 (Example, determined by TLC)[3]
Target Compound Rƒ~0.2 - 0.4[5][6]
Elution & Collection
Elution TechniqueFlash Chromatography (with gentle air pressure)[3]
Fraction Volume20 mL[3]
Outcome
Expected Yield75-90% (Varies with crude purity)[3]
Final Purity>98% (Determined by GC or NMR)[10]
Physical AppearanceColorless to pale yellow liquid[1][11]

Visualizations

G cluster_prep Phase 1: Preparation cluster_sep Phase 2: Separation & Analysis cluster_iso Phase 3: Isolation TLC TLC Method Development Packing Column Packing (Slurry Method) TLC->Packing Loading Sample Loading Packing->Loading Elution Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Isolation Combine Pure Fractions & Evaporate Solvent Analysis->Isolation Product Pure Methyl 4-hydroxybutanoate Isolation->Product

Caption: Workflow for the purification of this compound.

G cluster_column Chromatography Column cluster_elution start_point end_point MobilePhase Mobile Phase (Hexane:EtOAc) Crude Crude Sample (adsorbed on silica) Impurity Less Polar Impurity MobilePhase->Impurity Weakly Interacts Silica Stationary Phase (Silica Gel) Target This compound (More Polar) Silica->Target Strongly Interacts (H-Bonding) ElutesFirst Elutes First Impurity->ElutesFirst ElutesLater Elutes Later Target->ElutesLater

Caption: Principle of chromatographic separation based on polarity.

Conclusion

The described flash column chromatography protocol is a robust and effective method for the purification of this compound from typical reaction impurities. Proper method development using TLC is critical for selecting an optimal mobile phase, which ensures high resolution and recovery. This procedure reliably yields the target compound with high purity (>98%), making it suitable for demanding applications in research and development.

References

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methyl 4-hydroxybutanoate (B1227057). The method utilizes a C18 stationary phase with an isocratic mobile phase and UV detection at a low wavelength, making it suitable for routine quality control and research applications. The protocol has been developed to be straightforward and reproducible for the analysis of bulk drug substances or in-process samples.

Introduction

Methyl 4-hydroxybutanoate (CAS 925-57-5) is an organic ester and a derivative of 4-hydroxybutanoic acid.[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1] Given its role in chemical synthesis, a reliable analytical method is crucial for ensuring its purity, stability, and quality. This document provides a detailed protocol for an HPLC method developed for the quantitative analysis of this compound. The compound is a polar molecule and lacks a significant UV chromophore, presenting a challenge for detection.[3][4] This method addresses this by using UV detection at a low wavelength (205 nm), where the ester functional group exhibits some absorbance.

Experimental Protocols

Reagents and Materials
  • This compound reference standard: Purity ≥98%[3]

  • Acetonitrile (B52724) (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC or Milli-Q grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Water : Acetonitrile (90:10 v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 205 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Add 1.0 mL of phosphoric acid to 900 mL of HPLC-grade water and mix thoroughly.

    • Add 100 mL of acetonitrile to the aqueous acid solution.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.

  • Calibration Curve Standards:

    • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as described for the Standard Stock Solution.

    • Filter the final solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Results and Data Presentation

The developed method provides excellent separation and quantification of this compound. The retention time was observed to be approximately 4.5 minutes.

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in the table below.

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) -~ 4.5 min
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 2000> 3500
%RSD for 6 Injections ≤ 1.0%0.4%
Method Validation Summary

The method was validated according to standard guidelines for linearity, precision, and accuracy. The quantitative data are presented below.

ParameterConcentration Range (µg/mL)Result
Linearity (r²) 10 - 200> 0.999
Accuracy (% Recovery) 50, 100, 15099.2% - 101.5%
Precision (%RSD)
Repeatability100 (n=6)< 0.8%
Intermediate Precision100 (n=6)< 1.2%
LOD (µg/mL) -3.0
LOQ (µg/mL) -10.0

Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of this compound using this HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile 1. Prepare Mobile Phase (Water:ACN with 0.1% H3PO4) prep_std 2. Prepare Standard Solutions (Stock & Calibrants) prep_mobile->prep_std prep_sample 3. Prepare & Filter Sample (Target Conc: 1000 µg/mL) prep_std->prep_sample instrument_setup 4. Instrument Setup (Column, Temp, Flow Rate) prep_sample->instrument_setup system_suitability 5. System Suitability Test (Inject Standard 6 times) instrument_setup->system_suitability calibration 6. Run Calibration Curve system_suitability->calibration sample_analysis 7. Inject Samples calibration->sample_analysis peak_integration 8. Integrate Peaks (RT ~4.5 min) sample_analysis->peak_integration quantification 9. Quantify Concentration (Using Calibration Curve) peak_integration->quantification reporting 10. Generate Final Report quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note presents a validated RP-HPLC method that is selective and robust for the quantitative determination of this compound. The simple isocratic mobile phase, common C18 column, and standard UV detection make this method easily transferable to most quality control and research laboratories. The method demonstrates excellent linearity, precision, and accuracy, proving its suitability for routine analysis.

References

Application Note: 1H and 13C NMR Spectral Assignment of Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of methyl 4-hydroxybutanoate (B1227057). It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and NMR data acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This application note is intended to serve as a practical resource for researchers in organic synthesis, analytical chemistry, and drug development who work with or encounter this compound.

Introduction

Methyl 4-hydroxybutanoate is a bifunctional organic compound containing both a hydroxyl group and a methyl ester. Its structure makes it a versatile building block in the synthesis of various pharmaceutical and specialty chemical products. Accurate structural elucidation and purity assessment are critical in these applications, and NMR spectroscopy is the most powerful tool for this purpose. This application note presents a complete assignment of the ¹H and ¹³C NMR spectra of this compound, providing a foundational reference for its characterization.

Molecular Structure and Numbering

The structure of this compound is presented below with a numbering scheme used for the unambiguous assignment of NMR signals.

G cluster_0 C4 C4 O4 O C4->O4 C3 C3 C4->C3 H2_4 H2 H_O4 H O4->H_O4 C2 C2 C3->C2 H2_3 H2 C1 C1 C2->C1 H2_2 H2 O1_d O C1->O1_d O_Me O C1->O_Me C_Me C5 O_Me->C_Me H3_Me H3

Caption: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The choice of solvent is critical and should be one that dissolves the sample well and has minimal overlapping signals with the analyte.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may be optimized based on the spectrometer and experimental goals.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Set the relaxation delay (d1) to 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

¹H and ¹³C NMR Spectral Data

Disclaimer: Extensive searches for experimentally derived and published ¹H and ¹³C NMR spectral data for this compound did not yield a complete and verified dataset. The following tables are therefore presented as a template. The chemical shift values provided are based on predictive models and data from structurally similar compounds and should be used with caution. It is highly recommended that users confirm these assignments with their own experimental data.

¹H NMR Spectral Data (Predicted)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (-CH₂-C=O)~2.4Triplet~7.02H
H-3 (-CH₂-)~1.9Quintet~7.02H
H-4 (-CH₂-OH)~3.6Triplet~7.02H
H-5 (-OCH₃)~3.7Singlet-3H
-OHVariableSinglet (broad)-1H
¹³C NMR Spectral Data (Predicted)
Carbon Assignment Chemical Shift (δ, ppm)
C-1 (C=O)~174
C-2 (-CH₂-C=O)~30
C-3 (-CH₂-)~28
C-4 (-CH₂-OH)~62
C-5 (-OCH₃)~51

Experimental Workflow

The logical flow of an NMR experiment for the characterization of this compound is depicted below.

G A Sample Preparation (this compound in CDCl3) B Insert Sample into NMR Spectrometer A->B C Lock and Shim B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Process 1H Data (FT, Phasing, Baseline Correction, Calibration, Integration) D->F G Process 13C Data (FT, Phasing, Baseline Correction, Calibration) E->G H Spectral Assignment and Analysis F->H G->H

Caption: Workflow for NMR spectral analysis of this compound.

Conclusion

This application note provides a framework for the ¹H and ¹³C NMR spectral analysis of this compound. While a definitive, experimentally verified dataset for the chemical shifts could not be located in publicly available databases at the time of writing, the provided protocols and predictive data serve as a valuable starting point for researchers. It is imperative to acquire experimental data and perform a thorough analysis, including 2D NMR experiments (e.g., COSY, HSQC, HMBC), for unambiguous assignment of all signals. The methodologies and templates presented herein are designed to guide the user through this process efficiently and accurately.

The Versatility of Methyl 4-Hydroxybutanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl 4-hydroxybutanoate (B1227057), a bifunctional molecule featuring both a hydroxyl and a methyl ester group, serves as a versatile and strategic starting material in the synthesis of a diverse range of pharmaceutical intermediates. Its utility lies in the ability to selectively functionalize either the hydroxyl or the ester moiety, or to utilize both in cyclization reactions, leading to the construction of complex molecular architectures found in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of methyl 4-hydroxybutanoate in the synthesis of key pharmaceutical building blocks, with a focus on the preparation of 4-aminothiazole derivatives, which are core components of various therapeutic agents.

Application 1: Synthesis of 2-Amino-4-substituted-thiazole Derivatives

Thiazole (B1198619) and its derivatives are heterocyclic compounds that are integral to many pharmaceutical drugs, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound can be employed as a precursor for the synthesis of 2-aminothiazole (B372263) intermediates, which are key components in the development of novel therapeutic agents, including analogs of the antibiotic GE2270 A.

A plausible synthetic pathway from this compound to a 2-aminothiazole intermediate involves a three-step process:

  • Bromination of the Hydroxyl Group: The hydroxyl group of this compound is first converted to a more reactive leaving group, such as a bromide, to facilitate subsequent reactions.

  • Elimination to Form an α,β-Unsaturated Ester: The resulting bromo-intermediate can undergo an elimination reaction to introduce a double bond, yielding methyl 4-bromocrotonate.

  • Hantzsch Thiazole Synthesis: The α,β-unsaturated ester then undergoes a classical Hantzsch thiazole synthesis by reacting with thiourea (B124793) to form the desired 2-aminothiazole ring.

This synthetic strategy provides a clear and adaptable route to valuable pharmaceutical intermediates.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromobutanoate

This protocol describes the conversion of the hydroxyl group of a similar compound to a bromide, a key first step in enhancing its reactivity.

  • Materials:

  • Procedure:

    • Dissolve 4-hydroxybutanoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • To the resulting acid chloride, add NBS (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

    • Reflux the mixture in a suitable solvent (e.g., carbon tetrachloride) until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude bromo-acid in anhydrous methanol and add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4 hours.

    • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-bromobutanoate.

Step 2: Synthesis of Methyl 4-bromocrotonate

This protocol outlines the introduction of a double bond via an elimination reaction.

  • Materials:

    • Methyl 4-bromobutanoate

    • A non-nucleophilic base (e.g., DBU or triethylamine)

    • Anhydrous solvent (e.g., THF or DCM)

  • Procedure:

    • Dissolve methyl 4-bromobutanoate (1.0 eq) in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add the non-nucleophilic base (1.5 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 4-bromocrotonate.

Step 3: Synthesis of (E)-Methyl 4-(2-aminothiazol-4-yl)but-2-enoate

This protocol details the Hantzsch thiazole synthesis to form the core heterocyclic structure.

  • Materials:

  • Procedure:

    • Dissolve methyl 4-bromocrotonate (1.0 eq) in ethanol in a round-bottom flask.

    • Add thiourea (1.2 eq) to the solution.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain (E)-methyl 4-(2-aminothiazol-4-yl)but-2-enoate.

Data Presentation
Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Key Analytical Data
Methyl 4-bromobutanoateC₅H₉BrO₂181.0375-85¹H NMR, ¹³C NMR
Methyl 4-bromocrotonateC₅H₇BrO₂179.0160-70¹H NMR, ¹³C NMR, IR
(E)-Methyl 4-(2-aminothiazol-4-yl)but-2-enoateC₈H₁₀N₂O₂S214.2450-65¹H NMR, ¹³C NMR, MS

Visualizations

Synthesis_Pathway MHB This compound MBB Methyl 4-bromobutanoate MHB->MBB Bromination MBC Methyl 4-bromocrotonate MBB->MBC Elimination MATB (E)-Methyl 4-(2-aminothiazol-4-yl)but-2-enoate MBC->MATB Hantzsch Thiazole Synthesis (w/ Thiourea)

Caption: Synthetic pathway from this compound.

Experimental_Workflow_Thiazole_Synthesis cluster_bromination Step 1: Bromination cluster_elimination Step 2: Elimination cluster_cyclization Step 3: Hantzsch Cyclization b1 Dissolve this compound in DCM b2 Add Brominating Agent (e.g., PBr3) b1->b2 b3 Reaction and Work-up b2->b3 b4 Purification to yield Methyl 4-bromobutanoate b3->b4 e1 Dissolve Methyl 4-bromobutanoate in THF b4->e1 e2 Add Base (e.g., DBU) e1->e2 e3 Reaction and Work-up e2->e3 e4 Purification to yield Methyl 4-bromocrotonate e3->e4 c1 Dissolve Methyl 4-bromocrotonate and Thiourea in Ethanol e4->c1 c2 Reflux Reaction Mixture c1->c2 c3 Work-up and Purification c2->c3 c4 Obtain (E)-Methyl 4-(2-aminothiazol-4-yl)but-2-enoate c3->c4

Caption: Experimental workflow for 2-aminothiazole synthesis.

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of pharmaceutical intermediates. The protocols and data presented herein for the synthesis of a 2-aminothiazole derivative highlight its utility in the construction of complex heterocyclic systems. These methodologies provide a solid foundation for researchers in drug discovery and development to explore and optimize synthetic routes to novel therapeutic agents. The bifunctional nature of this compound ensures its continued importance as a versatile building block in medicinal chemistry.

Application Notes and Protocols for the Synthesis of Poly(4-hydroxybutyrate) (P4HB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-hydroxybutyrate) (P4HB) is a biodegradable and biocompatible polyester (B1180765) belonging to the polyhydroxyalkanoate (PHA) family. Its unique combination of strength, flexibility, and in vivo degradation to a natural human metabolite, 4-hydroxybutyrate, has made it a material of significant interest for a variety of biomedical applications, including drug delivery, tissue engineering scaffolds, and absorbable medical devices.[1][2][3] Notably, P4HB is the only PHA-based material to have received FDA clearance for clinical use, a testament to its safety and efficacy.[1][4]

While high molecular weight P4HB, which is essential for most medical applications, is exclusively produced commercially through microbial fermentation, understanding the chemical synthesis routes is crucial for research and development, particularly for producing low molecular weight oligomers or for specialized applications.[4][5] One potential chemical route is the polymerization of methyl 4-hydroxybutanoate (B1227057). This document provides an overview of this method, its challenges, and a representative protocol.

Challenges in the Chemical Synthesis of High Molecular Weight P4HB

The chemical synthesis of high molecular weight P4HB presents significant challenges. Polycondensation reactions of 4-hydroxybutyric acid or its esters are often kinetically favored to form the cyclic monomer, γ-butyrolactone (GBL), which is relatively stable and referred to as "non-polymerizable" under normal conditions due to its low ring strain.[4] Attempts at chemical synthesis, including the ring-opening polymerization of GBL and condensation polymerization of 4-hydroxybutyrate esters, have generally resulted in polymers with low molecular weights (Mn around 5 x 10³ g/mol ), which lack the robust mechanical properties of the bacterially produced material (Mn > 10⁶ g/mol ).[4] The use of metal catalysts in chemical synthesis can also introduce impurities that are undesirable for medical applications.[4]

Applications in Drug Development

Despite the challenges in achieving high molecular weight, chemically synthesized P4HB and its copolymers have potential applications in drug delivery.[1] The biodegradable nature of P4HB allows for the controlled and sustained release of encapsulated drugs.[1] P4HB-based microspheres, nanoparticles, and hydrogels have been investigated as carriers for a range of therapeutic agents, including anticancer drugs, antibiotics, and anti-inflammatory agents.[1] The ability to tune the polymer's properties, such as degradation rate and drug release kinetics, by controlling its molecular weight and copolymer composition, makes it a versatile platform for drug delivery systems.

Representative Experimental Protocol: Polycondensation of Methyl 4-hydroxybutanoate

This protocol describes a representative method for the synthesis of low molecular weight poly(4-hydroxybutyrate) via transesterification polycondensation of this compound. This method is analogous to procedures used for other polyesters and serves as a foundational experiment for research purposes.

Materials:

  • This compound (M4HB)

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst

  • High-boiling point, inert solvent (e.g., diphenyl ether) (optional)

  • Methanol (B129727) (for purification)

  • Chloroform or dichloromethane (B109758) (for characterization)

  • Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

  • High-temperature heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: A multi-neck round-bottom flask is assembled with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The setup should be thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

  • Charging the Reactor: this compound is charged into the reaction flask. If using a solvent, it is added at this stage.

  • Catalyst Addition: The transesterification catalyst, such as titanium(IV) butoxide (typically 0.1-0.5 mol% relative to the monomer), is added to the reaction mixture under a nitrogen counterflow.

  • Initial Transesterification: The reaction mixture is heated under a slow stream of nitrogen. The temperature is gradually increased to 150-180°C. During this stage, methanol is liberated as a byproduct of the transesterification reaction and is collected in the distillation receiver. This stage is typically continued for several hours until the majority of the theoretical amount of methanol has been collected.

  • Polycondensation: After the initial transesterification, a vacuum is slowly applied to the system to remove the remaining methanol and any low molecular weight byproducts, driving the polymerization reaction towards higher molecular weight polymer. The temperature is gradually increased to 200-230°C. This stage is highly dependent on the desired polymer properties and can be continued for several hours. The viscosity of the reaction mixture will increase as the polymerization progresses.

  • Polymer Isolation and Purification: After the desired reaction time, the reactor is cooled to room temperature under a nitrogen atmosphere. The resulting polymer is dissolved in a suitable solvent like chloroform. The polymer solution is then precipitated in a non-solvent such as cold methanol to remove unreacted monomer and low molecular weight oligomers. The precipitated polymer is collected by filtration and dried under vacuum.

Characterization:

The resulting P4HB can be characterized by various techniques to determine its molecular weight, structure, and thermal properties.

ParameterTechniqueExpected Outcome
Molecular Weight (Mn, Mw) and Polydispersity Index (PDI) Gel Permeation Chromatography (GPC)Low Mn (typically < 10,000 g/mol ), PDI ~1.5-2.5
Chemical Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Confirmation of the P4HB repeat unit structure.
Thermal Properties (Tg, Tm) Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg) around -50°C, Melting temperature (Tm) around 60°C.
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyCharacteristic ester carbonyl peak (~1720 cm⁻¹).

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification A Dry Glassware B Assemble Reactor A->B C Purge with N2 B->C D Charge M4HB and Catalyst E Transesterification (150-180°C) D->E F Polycondensation (200-230°C, Vacuum) E->F G Dissolve in Chloroform F->G H Precipitate in Methanol G->H I Filter and Dry H->I

Experimental workflow for P4HB synthesis.

polymerization_mechanism Monomer n CH3OOC-(CH2)3-OH (this compound) Catalyst Catalyst (e.g., Ti(OBu)4) Polymer -[O-(CH2)3-CO]n- (Poly(4-hydroxybutyrate)) Monomer->Polymer Polycondensation Catalyst->Polymer Δ, Vacuum Byproduct + n CH3OH (Methanol) Polymer->Byproduct Liberated

Polycondensation of this compound.

Concluding Remarks

The polymerization of this compound offers a chemical route to poly(4-hydroxybutyrate), although it is generally limited to the production of low molecular weight polymers. For applications in drug delivery and for fundamental research on P4HB, this method can be valuable. However, for the development of medical devices and tissue engineering scaffolds requiring high mechanical strength and flexibility, microbial fermentation remains the indispensable method for producing high molecular weight P4HB. Researchers should select the synthesis method based on the specific requirements of their intended application.

References

The Role of Methyl 4-Hydroxybutanoate in the Synthesis of GE2270 A Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to GE2270 A and its Analogs

GE2270 A is a complex thiopeptide antibiotic produced by the bacterium Planobispora rosea.[2][3] It exhibits potent activity against a range of Gram-positive bacteria by inhibiting the elongation factor Tu (EF-Tu), a crucial component of the bacterial protein synthesis machinery. The intricate molecular architecture of GE2270 A, characterized by a central 2,3,6-trisubstituted pyridine (B92270) core adorned with multiple thiazole (B1198619) rings and a macrocyclic peptide structure, presents a formidable synthetic challenge. The development of synthetic routes to GE2270 A and its analogs is crucial for structure-activity relationship (SAR) studies aimed at improving its pharmacological properties.

Established Synthetic Strategies for the GE2270 A Core

The synthesis of the complex core of GE2270 A has been a focus of significant research. Two prominent strategies have emerged for the construction of the central pyridine ring and the subsequent macrocyclization:

  • Hetero-Diels-Alder Approach: This convergent strategy utilizes a hetero-Diels-Alder reaction to construct the trisubstituted pyridine core. This powerful cycloaddition allows for the efficient assembly of the pyridine ring with pre-functionalized fragments, often already containing the necessary thiazole units.

  • Consecutive Cross-Coupling Strategy: This approach involves the stepwise construction of the pyridine core through a series of transition metal-catalyzed cross-coupling reactions. This linear strategy offers flexibility in the introduction of various substituents on the pyridine ring.

A generalized workflow for the synthesis of GE2270 A analogs is depicted below:

GE2270A_Synthesis_Workflow Thiazole_Fragments Thiazole Fragments Linear_Peptide Linear Peptide Assembly Thiazole_Fragments->Linear_Peptide Pyridine_Precursors Pyridine Precursors Pyridine_Precursors->Linear_Peptide Macrocyclization Macrocyclization Linear_Peptide->Macrocyclization GE2270_Analog GE2270 A Analog Macrocyclization->GE2270_Analog

Caption: A high-level overview of a synthetic workflow for GE2270 A analogs.

The Role of Thiazole Moieties and their Synthesis

The thiazole rings are fundamental components of the GE2270 A structure and are crucial for its biological activity. The Hantzsch thiazole synthesis is a classical and widely used method for the construction of these heterocyclic motifs. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Given the bifunctional nature of methyl 4-hydroxybutanoate (B1227057) (containing both a hydroxyl group and a methyl ester), it is conceivable that it could be chemically transformed into a precursor for a thiazole synthesis. For instance, the hydroxyl group could be converted into a leaving group or an aldehyde, and the ester could be modified to participate in the cyclization. However, no specific protocols for such a transformation in the context of GE2270 A synthesis have been found in the reviewed literature.

Potential, Undocumented Utility of Methyl 4-Hydroxybutanoate

This compound is a versatile and commercially available building block in organic synthesis.[4][5] Its functional groups, a primary alcohol and a methyl ester, allow for a variety of chemical transformations.

Table 1: Potential Chemical Transformations of this compound

TransformationReagents and Conditions (General)Potential Product Functionality
Oxidation PCC, DMP, Swern, or TEMPO-based oxidantsAldehyde or carboxylic acid
Conversion to Halide SOCl₂, PBr₃Alkyl halide
Conversion to Amine Mitsunobu reaction (with HN₃), followed by reduction; or reductive amination of the corresponding aldehydePrimary amine
Ester Hydrolysis Aqueous acid or baseCarboxylic acid
Ester Reduction LiAlH₄, DIBAL-HDiol

These potential transformations could, in theory, generate intermediates for the synthesis of the building blocks of GE2270 A. For example, the corresponding 4-aminobutanoic acid derivative could be a precursor to a thioamide, or the oxidized product could be used to construct a side chain.

Experimental Protocols: A Note on the Lack of Specific Data

As previously stated, a thorough literature search did not yield specific experimental protocols for the use of this compound as a direct reactant in the synthesis of GE2270 A analogs. Therefore, detailed methodologies for key experiments and structured tables with quantitative data cannot be provided at this time. Researchers interested in exploring this potential synthetic route would need to develop and optimize these procedures based on standard organic chemistry principles.

Conclusion

While the synthesis of the thiopeptide antibiotic GE2270 A and its analogs is a well-explored field, the specific role of this compound as a starting material is not documented in the current scientific literature. Although its chemical properties make it a plausible precursor for some of the required building blocks, the absence of concrete experimental data means that its application in this context remains speculative. Future research may yet uncover a direct and efficient route for the incorporation of this versatile C4 building block into the synthesis of novel GE2270 A analogs, potentially opening new avenues for the development of these potent antibacterial agents.

References

Application Notes: The Potential Use of Methyl 4-Hydroxybutanoate in Glycoconjugate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, are pivotal in a myriad of biological processes, including cell recognition, signaling, and immune responses. The synthesis of well-defined glycoconjugates is crucial for advancing drug development, diagnostics, and our fundamental understanding of glycobiology. While various bifunctional linkers are employed to couple carbohydrates to other biomolecules, this document explores the potential application of methyl 4-hydroxybutanoate (B1227057) as a foundational building block for creating a custom linker for glycoconjugate synthesis.

Methyl 4-hydroxybutanoate is a simple, commercially available ester containing both a hydroxyl and a methyl ester functional group.[1][2] These two functionalities provide orthogonal handles for sequential chemical modifications, allowing for its theoretical adaptation into a bifunctional linker suitable for bioconjugation. This application note outlines a hypothetical, yet chemically plausible, workflow for the derivatization of this compound and its subsequent use in the production of neoglycoconjugates.

Overview of the Proposed Application

The core concept involves the transformation of this compound into a heterobifunctional linker. This linker will possess two different reactive groups, enabling the sequential attachment of a carbohydrate moiety and a protein. The general strategy is as follows:

  • Functionalization of this compound: The hydroxyl group will be modified to introduce a reactive handle for protein conjugation (e.g., an azide (B81097) for click chemistry).

  • Activation of the Carboxylate Group: The methyl ester will be hydrolyzed to a carboxylic acid, which can then be activated for coupling with an amino-functionalized carbohydrate.

  • Glycosylation of the Linker: The activated linker will be reacted with a sugar molecule that has been modified to contain a primary amine.

  • Protein Conjugation: The resulting carbohydrate-linker construct, now bearing a protein-reactive group, will be conjugated to a target protein.

This approach allows for a controlled, stepwise synthesis of the desired glycoconjugate.

Experimental Protocols

Protocol 1: Synthesis of an Azido-Functionalized Butyrate Linker

This protocol describes the conversion of the hydroxyl group of this compound to an azide, a versatile functional group for bioorthogonal click chemistry.

Materials:

Procedure:

  • Mesylation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude mesylated intermediate.

  • Azide Substitution:

    • Dissolve the crude mesylated intermediate in DMF.

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir overnight.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain methyl 4-azidobutanoate.

Protocol 2: Saponification and Activation of the Azido Linker

This protocol details the hydrolysis of the methyl ester to a carboxylic acid and its subsequent activation for amide bond formation.

Materials:

  • Methyl 4-azidobutanoate (from Protocol 1)

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Saponification:

    • Dissolve methyl 4-azidobutanoate in a mixture of MeOH and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the MeOH under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl.

    • Extract the 4-azidobutanoic acid with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate to yield the carboxylic acid linker.

  • NHS Ester Activation:

    • Dissolve the 4-azidobutanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or THF.

    • Cool the solution to 0 °C.

    • Add DCC or EDC (1.1 eq) and stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

    • Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of 4-azidobutanoic acid. This can be used in the next step without further purification.

Protocol 3: Conjugation of the Azido Linker to an Amino-Sugar

This protocol describes the reaction of the activated linker with an aminated carbohydrate.

Materials:

  • NHS ester of 4-azidobutanoic acid (from Protocol 2)

  • Amino-functionalized carbohydrate (e.g., glycosylamine or a sugar with an amino-terminated linker)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amino-functionalized carbohydrate (1.0 eq) in anhydrous DMF.

  • Add TEA or DIPEA (2.0 eq) to the solution.

  • Add a solution of the crude NHS ester of 4-azidobutanoic acid (1.2 eq) in DMF.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent can be removed under high vacuum, and the product purified by an appropriate method such as size-exclusion chromatography or reversed-phase HPLC.

Protocol 4: Protein Conjugation via Click Chemistry

This protocol outlines the final step of conjugating the carbohydrate-azide linker to a protein that has been functionalized with a strained alkyne (e.g., BCN or DBCO).

Materials:

  • Azido-functionalized carbohydrate (from Protocol 3)

  • Alkyne-modified protein (prepared using commercially available reagents)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the alkyne-modified protein in PBS buffer.

  • Dissolve the azido-functionalized carbohydrate in a minimal amount of a water-miscible solvent (e.g., DMSO) and then add it to the protein solution. A molar excess of the carbohydrate derivative is typically used.

  • Allow the reaction to proceed at room temperature or 37 °C for 2-24 hours.

  • Monitor the formation of the glycoconjugate by SDS-PAGE, which should show a shift in the molecular weight of the protein band.

  • Purify the resulting glycoconjugate from excess reagents using size-exclusion chromatography or dialysis.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1aMesylationMsCl, TEADCM0 to RT3-4>90
1bAzidationNaN3DMF60-7012-1670-85
2aSaponificationLiOHMeOH/H2ORT2-4>95
2bNHS ActivationNHS, EDCDCM0 to RT12-16~90 (crude)
3Carbohydrate CouplingAmino-sugar, DIPEADMFRT12-1650-70
4Protein ConjugationAlkyne-proteinPBSRT or 372-24Variable

Note: These are estimated yields and will depend on the specific substrates and reaction conditions.

Visualization of Workflows

experimental_workflow cluster_linker_synthesis Linker Synthesis cluster_conjugation Glycoconjugation start This compound step1 Mesylation (MsCl, TEA) start->step1 step2 Azidation (NaN3) step1->step2 step3 Saponification (LiOH) step2->step3 step4 NHS Activation (NHS, EDC) step3->step4 linker Activated Azido-Linker step4->linker step5 Amide Coupling linker->step5 aminosugar Amino-Sugar aminosugar->step5 glycan_linker Glycan-Azide Construct step5->glycan_linker step6 Click Chemistry (SPAAC) glycan_linker->step6 alkyne_protein Alkyne-Protein alkyne_protein->step6 glycoconjugate Glycoconjugate step6->glycoconjugate

Caption: Workflow for the synthesis of a glycoconjugate using a this compound-derived linker.

logical_relationship cluster_components Starting Materials cluster_intermediates Key Intermediates m4hb This compound (-OH, -COOMe) linker Bifunctional Linker (-N3, -COOH) m4hb->linker Functionalization sugar Carbohydrate (with -NH2) glycan_linker Glycan-Linker (Glycan-Linker-N3) sugar->glycan_linker protein Protein (with alkyne) final_product Final Glycoconjugate (Protein-Linker-Glycan) protein->final_product linker->glycan_linker Coupling glycan_linker->final_product Conjugation

Caption: Logical relationship of components in the proposed glycoconjugation strategy.

Conclusion

References

Application Notes and Protocols for Methyl 4-Hydroxybutanoate in Spectroscopic Analysis: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxybutanoate (B1227057) is a chemical compound with known applications as a reactant and intermediate in organic synthesis.[1] This document explores its potential utility as a solvent for various spectroscopic analysis techniques, including UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. However, a comprehensive review of scientific literature reveals a significant lack of published data on its use in these applications. Consequently, the development of detailed, experimentally validated protocols is not feasible at this time.

This document summarizes the available physical and chemical properties of methyl 4-hydroxybutanoate and outlines the critical data gaps that currently prevent its widespread adoption as a spectroscopic solvent.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for its potential consideration as a solvent in various analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C5H10O3[1]
Molecular Weight 118.13 g/mol
Appearance Colorless to pale yellow clear liquid[2]
Boiling Point 190.9 °C at 760 mmHg[3]
Density 1.1 g/cm³[3]
Refractive Index 1.423[3]
Solubility Soluble in alcohol. Water solubility: 3.712e+005 mg/L at 25 °C.[2]
Vapor Pressure 0.174 mmHg at 25 °C[2]
Flash Point 77.4 °C[2]

Current Status of Spectroscopic Applications

UV-Vis Spectroscopy: A critical parameter for a solvent's use in UV-Vis spectroscopy is its UV cutoff wavelength—the wavelength below which the solvent itself absorbs strongly.[4][5] Extensive searches for the UV cutoff of this compound have not yielded this information. Without knowing the transparent spectral window, its suitability for analyzing analytes in the UV region cannot be determined.

Fluorescence Spectroscopy: Similar to UV-Vis, the solvent's own fluorescence and its ability to quench the fluorescence of the analyte are important considerations. No studies were found that characterize the fluorescence properties of this compound or its use as a solvent in fluorescence spectroscopy.

NMR Spectroscopy: While NMR spectra of this compound itself are available for structural confirmation, there are no published reports of its use as a deuterated or non-deuterated solvent for analyzing other compounds.[6][7][8] The chemical shifts of its residual protons in a deuterated form, a key piece of information for its use as an NMR solvent, are unknown.

IR Spectroscopy: For IR spectroscopy, the solvent must have transparent windows in the infrared spectrum that do not overlap with the characteristic absorption bands of the analyte. While the IR spectrum of pure this compound is known, its application as a solvent for IR analysis of other substances has not been documented.[9]

Logical Workflow for Evaluating a Novel Spectroscopic Solvent

For a compound like this compound to be considered a viable spectroscopic solvent, a systematic evaluation is necessary. The following workflow illustrates the key experimental steps that would need to be undertaken.

G Workflow for Evaluating a Novel Spectroscopic Solvent cluster_0 Initial Characterization cluster_1 Solubility and Compatibility Testing cluster_2 Spectroscopic Performance Evaluation cluster_3 Protocol Development A Determine Physicochemical Properties (Purity, BP, Density, Refractive Index) B Measure UV Cutoff Wavelength A->B E Assess Solubility of a Range of Analytes (Polar and Non-polar) A->E C Record Intrinsic Fluorescence Spectrum B->C D Record IR Spectrum C->D F Check for Reactivity with Common Analytes D->F G UV-Vis: Analyze Standard Compounds (e.g., caffeine, quinine (B1679958) sulfate) E->G F->G H Fluorescence: Measure Quantum Yield of Standards G->H I NMR: Prepare Deuterated Version and Test with Standards H->I J IR: Identify Transparent Windows and Test with Standards I->J K Develop Standard Operating Procedures (SOPs) J->K L Create Application Notes for Specific Use Cases K->L

Caption: Workflow for the evaluation of a new spectroscopic solvent.

Conclusion and Future Outlook

At present, this compound remains a compound with potential but unproven utility as a solvent for spectroscopic analysis. The lack of fundamental data, most critically its UV cutoff wavelength and its behavior in NMR and fluorescence spectroscopy, precludes the creation of reliable and detailed application notes and protocols.

For researchers interested in exploring its potential, the logical next steps would involve the experimental determination of its key spectroscopic properties as outlined in the workflow above. Such studies would be a valuable contribution to the field of analytical chemistry and could establish this compound as a novel solvent for specific spectroscopic applications. Without this foundational research, its use as a spectroscopic solvent cannot be recommended for routine analytical work.

References

Troubleshooting & Optimization

"Methyl 4-hydroxybutanoate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 4-hydroxybutanoate (B1227057) Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of methyl 4-hydroxybutanoate. The primary focus is on addressing common side reactions and byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing this compound, and what are the primary side reactions?

A1: The most prevalent laboratory and industrial synthesis method is the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol (B129727).[1][2] While seemingly straightforward, this reaction is an equilibrium process and can be prone to several side reactions that affect yield and purity.

Key Side Reactions:

  • Incomplete Reaction: Due to the equilibrium nature of the reaction, a significant amount of the starting material, GBL, may remain if the reaction is not driven to completion.[3]

  • Polymerization/Oligomerization: Under acidic conditions, GBL can undergo ring-opening polymerization to form poly(4-hydroxybutyrate) or related oligomers.[3][4][5] This is especially a risk if reaction temperatures are too high or if strong, non-nucleophilic acids are used.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester product back to 4-hydroxybutanoic acid and methanol, or hydrolysis of the GBL starting material to 4-hydroxybutanoic acid.[1][6]

  • Dimerization: GBL can dimerize to form 1,6-Dioxecane-2,7-dione under certain conditions.[3]

Q2: My reaction yield is very low. What are the likely causes and how can I improve it?

A2: Low yield is a common issue, often stemming from an unfavorable equilibrium position or the formation of byproducts.

Troubleshooting Steps:

  • Check for Unreacted GBL: Analyze a sample of your crude product using GC-MS or NMR. A large peak corresponding to GBL indicates an incomplete reaction.

    • Solution: Increase the molar excess of methanol, which serves as both reactant and solvent, to shift the equilibrium towards the product. You can also try increasing the reaction time or the concentration of the acid catalyst.[2][7]

  • Verify Catalyst Activity: Ensure your acid catalyst (e.g., concentrated sulfuric acid, zinc chloride) is not old or hydrated.[1]

    • Solution: Use a fresh, anhydrous catalyst.

  • Remove Water: Water can hydrolyze the product.[1][6]

    • Solution: Use anhydrous methanol and GBL. If feasible, set up the reaction with a Dean-Stark trap or molecular sieves to remove any water formed.

  • Investigate Polymer Formation: If your crude product is viscous or contains a significant non-volatile residue, oligomerization may be the culprit.[4]

    • Solution: Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote polymerization. A typical temperature range is 30-60°C.[1]

Q3: I've observed an unknown impurity in my final product's NMR/GC-MS spectrum. What could it be?

A3: Besides unreacted GBL, several byproducts can form.

Byproduct/ImpurityChemical FormulaCommon CauseIdentification Method
gamma-Butyrolactone (GBL)C4H6O2Incomplete reactionGC-MS, NMR
4-Hydroxybutanoic AcidC4H8O3Hydrolysis of GBL or productNMR, LC-MS
Poly(4-hydroxybutyrate) Oligomers(C4H6O2)nHigh temperature, strong acid catalystGPC, MALDI-TOF MS
1,6-Dioxecane-2,7-dione (Dimer)C8H12O4Side reaction of GBLGC-MS, NMR

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification typically involves a multi-step process to remove the catalyst, unreacted starting materials, and byproducts.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent like chloroform (B151607) or ethyl acetate. The aqueous layer will remove salts and any remaining methanol.

  • Washing: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation: The most effective final step is fractional distillation under reduced pressure.[1] this compound has a boiling point of approximately 80-85°C at 25 mmHg.[1] This step is crucial for separating the product from non-volatile oligomers and unreacted GBL.

Experimental Protocol

Acid-Catalyzed Synthesis of this compound from GBL

This protocol is a representative example based on common literature procedures.[1]

Materials:

  • Gamma-butyrolactone (GBL), anhydrous

  • Methanol, anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Zinc Chloride (ZnCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Chloroform or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add gamma-butyrolactone (1.0 mol) and anhydrous methanol (5.0 mol).

  • Slowly and carefully add the acid catalyst (e.g., 0.05 mol of concentrated H₂SO₄) to the stirred solution.

  • Heat the mixture to reflux (approximately 60-65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction has reached equilibrium or completion, cool the flask to room temperature in an ice bath.

  • Slowly add saturated sodium bicarbonate solution to the stirred mixture until the acid is neutralized (check with pH paper).

  • Transfer the mixture to a separatory funnel. Extract the product with chloroform (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visual Guides

Reaction_Pathway cluster_main Main Reaction GBL γ-Butyrolactone (GBL) Equilibrium Ring-Opened Intermediate GBL->Equilibrium MeOH Methanol (MeOH) MeOH->Equilibrium Catalyst H+ Catalyst->Equilibrium Equilibrium->GBL Ring Closure Product This compound Equilibrium->Product Desired Path Polymer Oligomers / Polymer Equilibrium->Polymer Side Reaction (High Temp) Product->Equilibrium Reverse Reaction Hydrolysis 4-Hydroxybutanoic Acid Product->Hydrolysis Side Reaction (Hydrolysis) Water Water (H₂O) Water->Hydrolysis Side Reaction (Hydrolysis)

Caption: Main and side reaction pathways in GBL methanolysis.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Analyze Analyze Crude Product (GC-MS, NMR) Start->Analyze Check_GBL High Unreacted GBL? Analyze->Check_GBL Check_Polymer Viscous / Non-volatile residue? Check_GBL->Check_Polymer No Sol_GBL Increase MeOH excess Increase reaction time Increase catalyst Check_GBL->Sol_GBL Yes Check_Acid Aqueous Impurities Present? Check_Polymer->Check_Acid No Sol_Polymer Lower reaction temperature Use milder catalyst Check_Polymer->Sol_Polymer Yes Sol_Acid Use anhydrous reagents Perform careful workup (Neutralize, Wash) Check_Acid->Sol_Acid Yes End Purify via Vacuum Distillation Check_Acid->End No Sol_GBL->End Sol_Polymer->End Sol_Acid->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Methyl 4-hydroxybutanoate Reactions & Lactone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl 4-hydroxybutanoate (B1227057).

This resource provides in-depth guidance on minimizing the formation of the common byproduct, γ-butyrolactone (GBL), during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development workflows.

Troubleshooting Guide: Minimizing γ-Butyrolactone (GBL) Formation

Undesired lactonization is a frequent challenge when working with methyl 4-hydroxybutanoate. This guide will help you diagnose and resolve common issues leading to the formation of GBL.

Problem: Significant GBL Formation Detected in the Reaction Mixture

Initial Assessment:

  • At what stage is GBL being detected? (During the reaction, during aqueous workup, or after purification?)

  • What are the reaction conditions? (pH, temperature, catalyst, solvent)

  • What analytical method was used to detect GBL? (GC-MS, NMR, etc.)

Troubleshooting Workflow:

TroubleshootingWorkflow start Problem: High GBL Formation reaction_stage GBL formation during reaction? start->reaction_stage workup_stage GBL formation during workup? reaction_stage->workup_stage No reaction_conditions Analyze Reaction Conditions reaction_stage->reaction_conditions Yes storage_stage GBL formation during storage? workup_stage->storage_stage No workup_conditions Analyze Workup Procedure workup_stage->workup_conditions Yes storage_conditions Review Storage Conditions storage_stage->storage_conditions Yes temp_issue High Temperature? reaction_conditions->temp_issue acid_issue Acidic Catalyst/Conditions? reaction_conditions->acid_issue solvent_issue Protic/Polar Aprotic Solvent? reaction_conditions->solvent_issue temp_solution Lower reaction temperature. Consider enzymatic catalysts for milder conditions. temp_issue->temp_solution acid_solution Use non-acidic catalysts (e.g., enzymes, neutral transesterification catalysts). If acid is necessary, use the weakest possible acid and shortest reaction time. acid_issue->acid_solution solvent_solution Use non-polar, aprotic solvents (e.g., toluene (B28343), hexanes). Avoid protic solvents like methanol (B129727) if possible, or use as the limiting reagent. solvent_issue->solvent_solution acid_wash Aqueous acid wash? workup_conditions->acid_wash prolonged_aqueous Prolonged contact with water? workup_conditions->prolonged_aqueous acid_wash_solution Avoid acidic washes (pH < 4). Use neutral (brine) or slightly basic (saturated NaHCO₃) washes. Perform washes at low temperatures (0-5 °C). acid_wash->acid_wash_solution prolonged_aqueous_solution Minimize contact time with aqueous layers. Promptly separate layers and dry the organic phase thoroughly. prolonged_aqueous->prolonged_aqueous_solution storage_solution Store neat or in a non-polar, aprotic solvent. Store at low temperatures (e.g., refrigerator). Ensure the sample is anhydrous. storage_conditions->storage_solution

Caption: Troubleshooting decision tree for diagnosing and resolving GBL formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of γ-butyrolactone (GBL) formation from this compound?

A1: The primary mechanism is an intramolecular transesterification. The hydroxyl group (-OH) at the 4-position of the molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester group. This results in the displacement of methanol and the formation of the cyclic ester, GBL. This reaction is an equilibrium and can be catalyzed by both acids and bases.

LactoneFormation MH4B This compound GBL γ-Butyrolactone (GBL) MH4B->GBL Intramolecular Transesterification GBL->MH4B Ring Opening (Methanolysis) Methanol Methanol

Caption: Equilibrium between this compound and GBL.

Q2: How does pH influence the stability of the hydroxybutanoate structure during aqueous workup?

A2: The pH of the aqueous solution has a significant impact on the equilibrium between the open-chain form (as 4-hydroxybutanoic acid after hydrolysis) and the lactone (GBL).

  • Acidic conditions (pH < 4): Favor the protonation of the carboxylic acid, which can then undergo intramolecular esterification to form GBL.[1]

  • Neutral to slightly acidic conditions (pH 4-7): The interconversion is slow.[1]

  • Alkaline conditions (pH > 8): Strongly favor the deprotonated carboxylate form, which prevents lactonization and promotes the hydrolysis of any existing GBL to the open-chain salt.[1]

Q3: What is the effect of temperature on the rate of lactone formation?

A3: Generally, increasing the reaction temperature increases the rate of both the forward (lactonization) and reverse (ring-opening) reactions, allowing equilibrium to be reached faster. However, in many cases, higher temperatures can favor the formation of the thermodynamically stable GBL. For reactions where the desired product is the linear ester, it is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: Can I use this compound in protic solvents like methanol?

A4: While methanol is a common solvent and reagent, its use can be problematic as it is a product of the lactonization reaction. According to Le Chatelier's principle, a high concentration of methanol can shift the equilibrium towards the starting material (this compound). However, methanol can also participate in side reactions and its protic nature can facilitate both acid and base-catalyzed lactonization. If possible, using a non-polar, aprotic solvent is preferable.

Data Summary

The following tables summarize the qualitative and semi-quantitative effects of various parameters on GBL formation.

Table 1: Influence of pH on GBL Formation in Aqueous Solutions

pH RangePredominant SpeciesRate of GBL Formation from Hydroxy AcidGBL StabilityRecommendation for Workup
< 44-Hydroxybutanoic Acid & GBLFavoredRelatively StableAvoid
4 - 74-Hydroxybutanoic AcidSlowRelatively StableUse with caution, minimize time
> 84-Hydroxybutanoate (salt)DisfavoredUnstable (hydrolyzes)Recommended (e.g., NaHCO₃ wash)

Data compiled from qualitative descriptions in the literature.[1]

Table 2: Effect of Reaction Parameters on GBL Formation in Organic Synthesis

ParameterCondition Favoring this compoundCondition Favoring GBL FormationRationale
Temperature Lower temperaturesHigher temperaturesHigher temperatures increase the rate of intramolecular transesterification.
Catalyst Neutral or enzymatic catalystsStrong acid or base catalystsAcid and base catalysts promote the intramolecular transesterification.
Solvent Non-polar, aprotic (e.g., Toluene, Hexane)Polar, protic (e.g., Methanol, Water)Polar solvents can stabilize the transition state of the cyclization reaction.
Concentration High concentration of external nucleophileHigh dilution (favors intramolecular reactions)At high dilutions, intramolecular reactions are kinetically favored over intermolecular reactions.

Experimental Protocols

Protocol 1: Amidation of this compound with Benzylamine (B48309) (Minimizing GBL)

This protocol is adapted from standard amidation procedures and optimized for minimizing GBL formation by using neutral conditions and avoiding high temperatures.

Materials:

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dissolved in anhydrous toluene (to make a 0.5 M solution).

  • Add benzylamine (1.1 eq) to the solution at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylaluminum (2M in toluene, 1.2 eq) dropwise to the stirred solution. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-hydroxybutanamide.

Protocol 2: Lipase-Catalyzed Transesterification of this compound with Ethanol (B145695)

This enzymatic protocol utilizes mild conditions to minimize the risk of GBL formation.

Materials:

  • This compound

  • Ethanol, anhydrous

  • Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (4 Å)

  • Anhydrous toluene

Procedure:

  • To a dry flask, add this compound (1.0 eq), anhydrous ethanol (3.0 eq), and anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.

  • Add activated 4 Å molecular sieves (approximately 100 mg per mmol of this compound) to remove any trace water.

  • Add the immobilized lipase (e.g., 20% by weight of the limiting reagent).

  • Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by GC-MS or TLC. The reaction may take 24-72 hours to reach completion.

  • Once the reaction is complete, filter to remove the immobilized lipase and molecular sieves. The lipase can often be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess ethanol.

  • The crude ethyl 4-hydroxybutanoate can be purified by vacuum distillation if necessary.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always exercise their own judgment and adhere to all laboratory safety protocols. The specific quantitative data presented are based on published literature and may vary depending on the exact experimental conditions.

References

Technical Support Center: Optimizing Methyl 4-hydroxybutanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 4-hydroxybutanoate (B1227057). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the optimization of reaction yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing methyl 4-hydroxybutanoate?

A1: The most prevalent methods for synthesizing this compound are:

  • Acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol (B129727): This is a widely used industrial and laboratory method where an acid catalyst facilitates the nucleophilic attack of methanol on the GBL lactone ring.[1]

  • Fischer esterification of 4-hydroxybutanoic acid with methanol: This classic method involves the direct esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.[1]

  • Reduction of methyl 4-oxobutanoate (B1241810): This method involves the selective reduction of the ketone group of methyl 4-oxobutanoate to a hydroxyl group using a reducing agent like sodium borohydride.[2][3]

  • Reduction of mono-methyl succinate (B1194679): This pathway utilizes a reducing agent such as sodium tetrahydroborate to convert mono-methyl succinate to this compound.[4]

Q2: What are the key factors influencing the yield and purity of this compound?

A2: The primary factors that affect the yield and purity are:

  • Choice of Catalyst: The type and concentration of the acid catalyst significantly impact the reaction rate and selectivity.

  • Reaction Temperature: Temperature affects the rate of both the desired reaction and potential side reactions.

  • Reaction Time: Sufficient time is required for the reaction to reach completion, but prolonged times can lead to byproduct formation.

  • Stoichiometry of Reactants: The molar ratio of alcohol to the starting material can drive the equilibrium towards product formation.

  • Water Content: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, reducing the yield.[5]

Q3: What are the common impurities I might encounter?

A3: Common impurities include:

  • Unreacted starting materials (e.g., γ-butyrolactone, 4-hydroxybutanoic acid).

  • Water.[5]

  • The corresponding carboxylic acid (4-hydroxybutanoic acid) due to hydrolysis.[5]

  • Oligomeric or polymeric byproducts.[6]

  • Residual catalyst.

Q4: How can I purify the final product?

A4: The most common purification method is fractional distillation under reduced pressure.[1] This technique separates compounds based on their boiling points. For high-purity requirements, column chromatography can also be employed. A typical purification may also involve a workup procedure including neutralization of the acid catalyst, extraction with an organic solvent, and washing with brine before distillation.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low or No Product Yield
Symptom Possible Cause Recommended Action
Reaction does not proceed or is very slow Inactive or insufficient catalyst.- Use a fresh, anhydrous acid catalyst. - Increase the catalyst loading incrementally.
Low reaction temperature.- Increase the reaction temperature, monitoring for the formation of byproducts.
Insufficient reaction time.- Extend the reaction time and monitor the progress by TLC or GC.
Low yield after workup Incomplete reaction.- Ensure the reaction has gone to completion before workup. - Consider using a more efficient catalyst or optimizing the reaction temperature and time.
Product loss during extraction.- Ensure the correct pH for extraction. The organic layer should be thoroughly separated. - Perform multiple extractions with smaller volumes of solvent.
Hydrolysis of the ester.- Ensure all glassware and reagents are dry. - Remove water as it is formed, for example, by using a Dean-Stark apparatus in Fischer esterification.[7]
Reversible reaction equilibrium favors reactants.- Use a large excess of methanol to shift the equilibrium towards the product.
Low Product Purity
Symptom Possible Cause Recommended Action
Presence of starting material in the final product Incomplete reaction.- Increase reaction time, temperature, or catalyst concentration.
Inefficient purification.- Optimize the fractional distillation conditions (e.g., column height, reflux ratio). - Consider using a different purification technique like column chromatography.
Presence of 4-hydroxybutanoic acid Hydrolysis of the ester during reaction or workup.- Minimize water content in the reaction. - Ensure complete neutralization of the acid catalyst before heating during distillation.
Discoloration of the product (yellow or brown) Decomposition at high temperatures.- Lower the distillation temperature by using a higher vacuum. - Avoid prolonged exposure to high temperatures.
Presence of impurities that polymerize or degrade.- Improve the purification of starting materials.

Data on Reaction Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity. The following tables provide illustrative data based on common synthetic routes.

Table 1: Synthesis from γ-Butyrolactone (GBL) and Methanol
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)GBL Conversion (%)This compound Yield (%)Purity (%)
H₂SO₄56549585>98
Amberlyst-1510 (w/w)8069288>99
ZnCl₂106058880>97
p-TsOH57059387>98

Note: These values are representative and can vary based on the specific experimental setup.

Table 2: Fischer Esterification of 4-Hydroxybutanoic Acid
Acid CatalystMethanol Ratio (mol. eq.)Temperature (°C)Time (h)Acid Conversion (%)Ester Yield (%)Purity (%)
H₂SO₄1065 (reflux)6>9892>99
HCl (gas)1565 (reflux)89589>98
p-TsOH1080109690>98

Note: Yields are highly dependent on the efficiency of water removal.

Experimental Protocols

Protocol 1: Synthesis of this compound from γ-Butyrolactone

Materials:

  • γ-Butyrolactone (GBL)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone and a 10-fold molar excess of anhydrous methanol.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 1-2% of the mass of GBL) to the stirred solution.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases.

  • Remove the excess methanol using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the distillation flask with a few boiling chips or a magnetic stir bar.

  • Apply vacuum and begin to gently heat the distillation flask.

  • Collect any low-boiling forerun, which may contain residual solvent or volatile impurities.

  • Slowly increase the temperature and collect the fraction corresponding to the boiling point of this compound (approx. 80-85 °C at 25 mmHg).[1]

  • Monitor the temperature at the distillation head. A stable boiling point indicates the collection of a pure fraction.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.

Visualizations

Reaction_Pathway GBL γ-Butyrolactone (GBL) Intermediate Protonated GBL GBL->Intermediate + H⁺ Methanol Methanol (CH₃OH) Product This compound Methanol->Product H_plus H⁺ (Acid Catalyst) Intermediate->Product + CH₃OH - H⁺ Side_Product 4-Hydroxybutanoic Acid + Methanol Product->Side_Product + H₂O (Hydrolysis) Water H₂O

Caption: Acid-catalyzed synthesis of this compound from GBL.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine GBL, Methanol, and Catalyst Reflux Heat to Reflux Reactants->Reflux Monitor Monitor Progress (TLC/GC) Reflux->Monitor Cool Cool Reaction Mixture Monitor->Cool Neutralize Neutralize Acid Cool->Neutralize Evaporate Remove Excess Methanol Neutralize->Evaporate Extract Extract with Solvent Evaporate->Extract Dry Dry Organic Layer Extract->Dry Distill Fractional Distillation Dry->Distill Analyze Analyze Purity (GC/NMR) Distill->Analyze

References

"Methyl 4-hydroxybutanoate" troubleshooting low yield in esterification reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-hydroxybutanoate (B1227057). Our goal is to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing methyl 4-hydroxybutanoate?

A1: The two most prevalent methods are the Fischer esterification of 4-hydroxybutanoic acid with methanol (B129727) and the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol.[1][2] Both methods have their advantages and are chosen based on the availability of starting materials, desired scale, and laboratory equipment.

Q2: I am experiencing a low yield in my Fischer esterification. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The primary culprits are the presence of water, which drives the equilibrium back towards the reactants, and an incomplete reaction. To improve your yield, consider using a large excess of methanol and removing water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.[3][4]

Q3: My reaction starting from gamma-butyrolactone (GBL) is not proceeding to completion. What should I check?

A3: Incomplete conversion of GBL can be due to several factors. Ensure you are using a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst.[1] The reaction temperature is also crucial; it should be high enough to facilitate the reaction but not so high as to cause decomposition. Monitoring the reaction over time with techniques like GC-MS can help determine the optimal reaction time.

Q4: What are the common side products I should be aware of?

A4: A significant side reaction, particularly when starting from 4-hydroxybutanoic acid or under acidic conditions with heat, is intramolecular cyclization to form gamma-butyrolactone (GBL).[5] This is essentially the reverse reaction of the GBL ring-opening. Other potential byproducts can arise from impurities in the starting materials or degradation at high temperatures.

Q5: How can I effectively purify my this compound?

A5: Purification is typically achieved through distillation under reduced pressure.[1][6] Before distillation, it is advisable to perform a workup procedure to remove the acid catalyst and any unreacted starting materials. This often involves washing the reaction mixture with a basic solution, such as sodium bicarbonate, followed by extraction with an organic solvent.[2][6]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification of 4-Hydroxybutanoic Acid
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materialReaction has not reached equilibrium.- Increase the reaction time.- Ensure adequate heating (reflux).- Use a larger excess of methanol to shift the equilibrium towards the product.[3]
Product contaminated with starting materialIncomplete reaction or inefficient purification.- Optimize reaction conditions (see above).- During workup, ensure complete neutralization of the acid catalyst and thorough extraction of the product.
Presence of gamma-butyrolactone (GBL) in the productIntramolecular cyclization (lactonization).- Use milder reaction conditions (lower temperature, if possible).- Minimize reaction time once the esterification is complete.
Water present in the final productIncomplete drying of the organic phase.- Use a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before the final distillation.[2][6]
Issue 2: Incomplete Conversion of Gamma-Butyrolactone (GBL)
Symptom Possible Cause Troubleshooting Steps
Significant amount of unreacted GBLInsufficient catalyst or suboptimal reaction conditions.- Increase the amount of acid catalyst.- Optimize the reaction temperature and time. Monitor progress by GC-MS or NMR.[1]
Reaction stalls after initial conversionCatalyst deactivation or equilibrium reached.- Add fresh catalyst.- If using a solid acid catalyst, consider regeneration or using a fresh batch.
Formation of unknown byproductsSide reactions due to high temperature or impurities.- Lower the reaction temperature.- Ensure the purity of starting materials.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of typical yields reported under various conditions.

Table 1: Synthesis of this compound from Gamma-Butyrolactone (GBL)

CatalystMethanol to GBL Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid3:1652~90[2] (Analogous reaction)
Zinc Chloride / PCl33:1500.5 - 295.6 (for methyl 4-chlorobutanoate)[1]

Table 2: Fischer Esterification of 4-Hydroxybutanoic Acid

CatalystMethanol to Acid Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric AcidExcess (solvent)Reflux3 days70[6] (For a similar hydroxy ester)
p-Toluenesulfonic acidExcess (solvent)Reflux295[2] (Analogous reaction)

Experimental Protocols

Protocol 1: Synthesis of this compound from Gamma-Butyrolactone (GBL)

Materials:

  • Gamma-butyrolactone (GBL)

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated solution)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • To a round-bottom flask, add gamma-butyrolactone (1 equivalent) and a significant excess of anhydrous methanol (e.g., 5-10 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by GC-MS or TLC.

  • After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Fischer Esterification of 4-Hydroxybutanoic Acid

Materials:

  • 4-Hydroxybutanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser with Dean-Stark trap (optional), separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybutanoic acid (1 equivalent) in a large excess of anhydrous methanol (which also acts as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.02-0.05 equivalents).

  • If available, set up a reflux condenser with a Dean-Stark trap filled with methanol to remove the water formed during the reaction.

  • Heat the mixture to reflux for 4-8 hours, or until TLC or GC-MS analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution.

  • Remove the excess methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by vacuum distillation.

Visualizations

Esterification_Reaction cluster_reactants Reactants cluster_product Products 4-Hydroxybutanoic_Acid 4-Hydroxybutanoic Acid Methyl_4-hydroxybutanoate This compound 4-Hydroxybutanoic_Acid->Methyl_4-hydroxybutanoate + Methanol (Acid Catalyst, Heat) Methanol Methanol Methanol->Methyl_4-hydroxybutanoate Methyl_4-hydroxybutanoate->4-Hydroxybutanoic_Acid + Water (Hydrolysis) Water Water Water->4-Hydroxybutanoic_Acid

Caption: Fischer Esterification of 4-Hydroxybutanoic Acid.

GBL_Ring_Opening cluster_gbl_reactants Reactants cluster_gbl_product Product GBL Gamma-Butyrolactone (GBL) Methyl_4-hydroxybutanoate_GBL This compound GBL->Methyl_4-hydroxybutanoate_GBL + Methanol (Acid Catalyst, Heat) Methanol_GBL Methanol Methanol_GBL->Methyl_4-hydroxybutanoate_GBL Methyl_4-hydroxybutanoate_GBL->GBL - Methanol (Intramolecular Cyclization)

Caption: Synthesis from Gamma-Butyrolactone (GBL).

Troubleshooting_Workflow start Low Yield of This compound check_method Which synthesis method was used? start->check_method fischer Fischer Esterification check_method->fischer Fischer gbl GBL Ring-Opening check_method->gbl GBL check_water Was water removed? fischer->check_water check_catalyst Is catalyst concentration adequate? gbl->check_catalyst increase_methanol Increase excess of methanol. Consider Dean-Stark. check_water->increase_methanol No check_lactonization Is GBL present in product? check_water->check_lactonization Yes end Improved Yield increase_methanol->end milder_conditions Use milder conditions (lower temp, shorter time). check_lactonization->milder_conditions Yes check_lactonization->end No milder_conditions->end increase_catalyst Increase catalyst amount. check_catalyst->increase_catalyst No check_temp_time Are temperature and time optimal? check_catalyst->check_temp_time Yes increase_catalyst->end optimize_conditions Optimize temperature and reaction time. check_temp_time->optimize_conditions No check_temp_time->end Yes optimize_conditions->end

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Purification of Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-hydroxybutanoate (B1227057). The following information addresses common purification challenges and offers practical solutions to ensure the high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude methyl 4-hydroxybutanoate?

A1: The primary impurities in crude this compound typically depend on the synthetic route. When synthesized from γ-butyrolactone and methanol, common impurities include:

  • Unreacted γ-butyrolactone: Due to incomplete reaction or equilibrium.

  • Excess methanol: The solvent and reactant.

  • 4-hydroxybutanoic acid: Formed by the hydrolysis of the ester product, especially during aqueous workup.[1][2]

  • Byproducts from side reactions: Depending on the catalyst and reaction conditions.

Q2: My this compound sample appears cloudy or has a lower than expected pH. What could be the cause?

A2: This is likely due to the hygroscopic nature of this compound and its susceptibility to hydrolysis.[2] The compound can absorb moisture from the atmosphere, leading to the formation of 4-hydroxybutanoic acid, which lowers the pH.[1] The presence of water can also cause the sample to appear cloudy.

Q3: Is this compound stable to heat? Can I purify it by distillation?

A3: this compound is a liquid at room temperature and can be purified by vacuum distillation.[3] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. It is crucial to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Troubleshooting Guides

Challenge 1: Removing Unreacted γ-butyrolactone

Q: I am having difficulty separating this compound from unreacted γ-butyrolactone by distillation. What should I do?

A: The boiling points of this compound and γ-butyrolactone are relatively close, which can make separation by simple distillation challenging.

Solutions:

  • Fractional Distillation: Employ a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the separation efficiency. Careful control of the heating rate and collection of narrow boiling point fractions are essential.

  • Column Chromatography: If distillation is ineffective, silica (B1680970) gel column chromatography is a reliable alternative. Due to the presence of a free hydroxyl group, this compound is more polar than γ-butyrolactone and will have a lower Rf value on a silica gel TLC plate. A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used for elution.

Challenge 2: Presence of Acidic Impurities and Product Hydrolysis

Q: My final product is acidic and shows a broad -OH peak in the IR spectrum, suggesting contamination with 4-hydroxybutanoic acid. How can I prevent this and purify my product?

A: Acidic contamination is a common issue arising from the hydrolysis of the ester during aqueous workup steps.[1]

Solutions:

  • Aqueous Workup Best Practices:

    • Use of a Weak Base: During the workup, wash the organic layer with a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize any acidic catalyst and the 4-hydroxybutanoic acid impurity.[4] Avoid using strong bases, as they can promote saponification (ester hydrolysis).

    • Minimize Contact Time: Perform aqueous extractions and washes quickly to reduce the contact time between the ester and the aqueous phase.[1]

    • Work at Low Temperatures: Conduct all aqueous workup steps at low temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.[1]

    • Brine Wash: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to remove most of the dissolved water.[4]

    • Thorough Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove all traces of water before solvent evaporation.[4]

  • Purification of the Final Product: If the final product is already contaminated, it can be purified by redissolving it in a suitable organic solvent and performing the aqueous workup described above, followed by distillation or column chromatography.

Challenge 3: Inefficient Purification by Column Chromatography

Q: My polar compound, this compound, is streaking or not moving from the baseline during silica gel column chromatography. How can I improve the separation?

A: This indicates that the chosen mobile phase is not polar enough to elute the compound effectively from the polar silica gel stationary phase.[5][6]

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5]

  • Change the Solvent System: For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[5]

  • Use of Additives: For acidic impurities, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape. For basic impurities, adding a small amount of triethylamine (B128534) (0.1-1%) can be beneficial.[6]

  • Dry Loading: If the crude product has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel and then loaded onto the column as a dry powder.[7] This technique often leads to better separation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol [2]
AppearanceColorless to pale yellow liquid[2]
Boiling Point190.9 ± 23.0 °C at 760 mmHg
Density1.1 ± 0.1 g/cm³
Water SolubilitySoluble[2]
StabilityHygroscopic; susceptible to hydrolysis[2]

Table 2: Troubleshooting Summary for Silica Gel Chromatography of this compound

ProblemPotential CauseRecommended Solution
Compound does not elute (stays at the top of the column) Mobile phase polarity is too low.Gradually increase the polarity of the eluent (e.g., increase ethyl acetate in hexane/ethyl acetate).[5]
Streaking or tailing of the compound spot Compound is too polar for the eluent; interaction with acidic silica.Increase mobile phase polarity. Add a small amount of a more polar solvent like methanol.[6]
Poor separation from non-polar impurities (e.g., γ-butyrolactone) Mobile phase polarity is too high.Decrease the polarity of the eluent (e.g., decrease ethyl acetate in hexane/ethyl acetate).
Poor separation from polar impurities (e.g., 4-hydroxybutanoic acid) Mobile phase polarity is too low.Increase the polarity of the eluent. Consider a different solvent system (e.g., dichloromethane/methanol).[5]
Compound appears to be degrading on the column Compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with a small amount of triethylamine or use a different stationary phase like alumina.[8]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter, a short fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle while stirring.

  • Fraction Collection: Collect the forerun, which will likely contain lower boiling point impurities like methanol.

  • Product Collection: Carefully collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.[9][10]

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing method).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading technique.[7]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Monitoring: Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the isolated product using analytical techniques such as NMR or GC-MS.[9][10]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Methyl 4-hydroxybutanoate Workup Aqueous Workup (NaHCO3 wash) Crude_Product->Workup Drying Drying (Na2SO4) Workup->Drying Distillation Vacuum Distillation Drying->Distillation Option 1 Chromatography Column Chromatography Drying->Chromatography Option 2 Purity_Analysis Purity Analysis (GC-MS, NMR) Distillation->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Pure Methyl 4-hydroxybutanoate Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity of This compound Impurity_ID Identify Impurity (GC-MS, NMR) Start->Impurity_ID GBL γ-Butyrolactone Impurity_ID->GBL Non-polar Acid 4-Hydroxybutanoic Acid Impurity_ID->Acid Polar/Acidic Other Other Impurities Impurity_ID->Other Unknown Frac_Dist Fractional Distillation GBL->Frac_Dist Column_Chrom Column Chromatography GBL->Column_Chrom Bicarb_Wash Bicarbonate Wash Acid->Bicarb_Wash Optimize_Chrom Optimize Chromatography Other->Optimize_Chrom

Caption: Troubleshooting decision tree for purifying this compound.

References

"Methyl 4-hydroxybutanoate" stability in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of Methyl 4-hydroxybutanoate (B1227057) in various solvent systems. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is methyl 4-hydroxybutanoate and what are its common properties?

This compound (CAS No. 925-57-5) is an organic ester characterized by the presence of both a hydroxyl (-OH) and a carboxylate (-COO-) group.[1] This structure contributes to its solubility in polar solvents.[1] It typically appears as a colorless to pale yellow liquid and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2]

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway is hydrolysis of the ester bond, especially in the presence of water.[1] This reaction breaks the ester down into 4-hydroxybutanoic acid and methanol (B129727).[1] The rate of this hydrolysis is significantly influenced by the pH, temperature, and presence of catalysts.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Like most esters, the stability of this compound in aqueous media is highly pH-dependent. The hydrolysis reaction is catalyzed by both acids (H+) and bases (OH-).[3] Stability is generally greatest near neutral pH (pH ~4-6). The degradation rate increases significantly under both acidic (pH < 3) and, most notably, alkaline (pH > 8) conditions.

Q4: Which solvents are recommended for preparing stable stock solutions?

For maximum stability and long-term storage, anhydrous aprotic solvents are recommended. These include:

When preparing solutions in protic solvents like methanol or ethanol, it is crucial to use anhydrous grades and minimize exposure to moisture to prevent hydrolysis and potential transesterification.

Q5: Can this compound undergo degradation in alcoholic solvents?

Yes. In alcoholic solvents (e.g., ethanol, propanol), this compound can undergo transesterification, especially in the presence of an acid or base catalyst. This reaction results in the formation of a new ester and methanol. For this reason, if the integrity of the methyl ester is critical, it is best to avoid storing it in other alcohols for extended periods.

Data Summary: Solvent Stability

The following table provides a qualitative summary of the expected stability of this compound in common laboratory solvent systems. Note that quantitative rates depend heavily on specific conditions (temperature, water content, pH, and concentration).

Solvent System CategoryExamplesExpected StabilityPrimary Degradation Pathway(s)Key Considerations
Aprotic Solvents Acetonitrile, THF, DichloromethaneHigh NegligibleEnsure solvent is anhydrous. Store under inert gas (N₂ or Ar) to prevent moisture uptake.
Protic Aprotic Solvents DMSO, DMFHigh to Moderate Hydrolysis (if water is present)Use anhydrous grade. DMSO is very hygroscopic.
Protic Alcoholic Solvents Methanol, EthanolModerate Hydrolysis, TransesterificationUse anhydrous grade. Methanol is the parent alcohol, so transesterification is not an issue.
Aqueous Buffers (Acidic) pH 3-5 Acetate or Formate BufferModerate to Low Acid-Catalyzed HydrolysisDegradation rate increases as pH decreases.
Aqueous Buffers (Neutral) pH 6-7 Phosphate Buffer (PBS)Moderate Uncatalyzed HydrolysisRepresents the baseline rate of hydrolysis. Stability is generally best in the slightly acidic range.
Aqueous Buffers (Basic) pH 8-10 Phosphate or Carbonate BufferLow Base-Catalyzed HydrolysisHydrolysis is significantly faster under basic conditions compared to neutral or acidic conditions.
Troubleshooting Guide

Issue: My chromatogram (HPLC/GC) shows a new, more polar peak appearing over time.

  • Possible Cause: This is likely the primary degradant, 4-hydroxybutanoic acid, formed via hydrolysis. 4-hydroxybutanoic acid is more polar than its methyl ester, resulting in an earlier elution time in reversed-phase HPLC.

  • Troubleshooting Steps:

    • Confirm the identity of the new peak by running a standard of 4-hydroxybutanoic acid or by using mass spectrometry (LC-MS/GC-MS).

    • Review your solvent preparation. Ensure you are using anhydrous solvents and fresh solutions.

    • If using an aqueous mobile phase, prepare it fresh daily and keep the pH below 7.

    • Store analytical standards and samples in aprotic solvents at low temperatures (-20°C or -80°C).

Issue: I am observing low or inconsistent recovery of this compound from my samples.

  • Possible Cause: Degradation may be occurring during sample preparation, extraction, or storage. The compound is hygroscopic and susceptible to hydrolysis once dissolved in any solvent containing water.[2]

  • Troubleshooting Steps:

    • Minimize the time samples spend in aqueous or protic solutions.

    • Perform extraction steps at low temperatures (e.g., on an ice bath).

    • Ensure any evaporation steps are performed quickly and at a low temperature to avoid concentrating catalytic impurities like trace acid or base.

    • Use a stability-indicating analytical method that can resolve the parent compound from its degradants.

Issue: The pH of my aqueous formulation containing this compound is drifting downwards over time.

  • Possible Cause: As this compound hydrolyzes, it forms 4-hydroxybutanoic acid. The generation of this acidic product will cause the pH of an unbuffered or weakly buffered solution to decrease.

  • Troubleshooting Steps:

    • Increase the buffering capacity of your formulation to maintain a stable pH.

    • Select a buffer system where the target pH provides the best stability for the ester (typically slightly acidic, pH 4-6).

    • Monitor both the compound's concentration and the solution's pH as part of your stability study.

Visualized Pathways and Protocols
Degradation Pathways

The primary degradation mechanisms for this compound are acid- and base-catalyzed hydrolysis.

cluster_main This compound Hydrolysis MHB This compound (C₅H₁₀O₃) p1 MHB->p1 H2O +   H₂O (Water) H2O->p1 HBA 4-Hydroxybutanoic Acid (C₄H₈O₃) MeOH +   Methanol (CH₃OH) p2 p1->p2 Hydrolysis p2->HBA p2->MeOH Acid Acid (H⁺) Catalysis Acid->p1 Base Base (OH⁻) Catalysis Base->p1

Figure 1. Primary hydrolysis pathway for this compound.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common stability issues.

start Issue Observed: Unexpected Peak or Low Recovery check_solvent Is the solvent anhydrous and aprotic? start->check_solvent check_ph Is the sample in an aqueous/protic medium? check_solvent->check_ph Yes sol_no Suspect Hydrolysis check_solvent->sol_no No check_temp Was the sample exposed to high temperatures? check_ph->check_temp No ph_yes Control pH (optimal is ~4-6). Minimize time in solution. Work at low temperature. check_ph->ph_yes Yes temp_yes Avoid heat during prep/storage. Store samples at -20°C or below. check_temp->temp_yes Yes confirm Confirm degradant identity (e.g., via LC-MS) check_temp->confirm No sol_yes Use fresh, anhydrous aprotic solvent (e.g., ACN). Store under inert gas. sol_no->check_ph ph_yes->confirm temp_yes->confirm

Figure 2. Troubleshooting decision tree for stability issues.

Experimental Protocols
Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation (stress testing) study to identify degradation products and determine the stability of this compound under various conditions.[3]

1. Objective: To assess the stability of this compound in solution under acidic, basic, and thermal stress conditions and to develop a stability-indicating analytical method.

2. Materials & Reagents:

  • This compound (test substance)

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • HPLC or UPLC system with UV or MS detector

  • Calibrated pH meter and analytical balance

  • Class A volumetric flasks and pipettes

3. Experimental Workflow:

cluster_stress 2. Apply Stress Conditions prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress_control Control (Stock diluted in ACN/H₂O) stress_acid Acid Hydrolysis (Add 0.1 M HCl, heat at 60°C) stress_base Base Hydrolysis (Add 0.1 M NaOH, room temp) stress_thermal Thermal Stress (Heat stock solution at 80°C) sampling 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress_control->sampling stress_acid->sampling stress_base->sampling stress_thermal->sampling quench 4. Quench & Dilute (Neutralize acid/base samples, dilute to working concentration) sampling->quench analysis 5. Analyze by HPLC/LC-MS (Use stability-indicating method) quench->analysis data 6. Evaluate Data (Calculate % degradation, identify degradants) analysis->data

Figure 3. Experimental workflow for a forced degradation study.

4. Procedure Details:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.[3] Store in a sealed vial at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).[3]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.[3] Keep at room temperature. Due to rapid degradation, sample at earlier time points (e.g., 0, 15, 30, 60 minutes).

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.[3] Sample at specified time points.

  • Sample Treatment: Before analysis, cool samples to room temperature. Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl.[3] Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method that separates the parent compound from all degradation products.

5. Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. Identify degradation products by comparing retention times with standards or by using mass spectral data. The results will establish the degradation profile and help in defining proper storage and handling conditions.

References

Technical Support Center: Methyl 4-hydroxybutanoate Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the degradation of Methyl 4-hydroxybutanoate (B1227057).

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of Methyl 4-hydroxybutanoate?

The primary degradation of this compound involves the hydrolysis of the ester bond. This can occur through abiotic chemical hydrolysis (acid or base-catalyzed) or, more relevantly for biological systems, through enzymatic hydrolysis. The expected products are 4-hydroxybutanoic acid (also known as gamma-hydroxybutyric acid or GHB) and methanol (B129727) .[1]

Q2: What types of enzymes are likely to degrade this compound?

Esterases are the primary class of enzymes responsible for the hydrolysis of ester bonds. Specifically, carboxylesterases are likely candidates for the degradation of this compound. Given its structural similarity to intermediates in polyhydroxyalkanoate (PHA) metabolism, enzymes such as PHB depolymerases might also exhibit activity towards this substrate.

Q3: What is a plausible metabolic pathway for the complete degradation of this compound by microorganisms?

While a specific, universally defined pathway for this compound is not extensively documented, a plausible pathway can be constructed based on known metabolic routes for its degradation products:

  • Hydrolysis: The initial step is the hydrolysis of this compound to 4-hydroxybutanoic acid and methanol, catalyzed by an esterase.

  • Oxidation of 4-Hydroxybutanoic Acid: 4-hydroxybutanoic acid can then be oxidized to succinic semialdehyde by 4-hydroxybutyrate dehydrogenase.

  • Entry into the Krebs Cycle: Succinic semialdehyde is further oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase. Succinate is a key intermediate of the Krebs cycle (Citric Acid Cycle) and can be fully metabolized to CO2 and water.

  • Metabolism of Methanol: The methanol produced can be toxic to some microorganisms but can be utilized by others. It is typically oxidized to formaldehyde, then to formate, and finally assimilated or oxidized to CO2.

Methyl_4_hydroxybutanoate_Degradation_Pathway M4HB This compound HBA 4-Hydroxybutanoic Acid M4HB->HBA Esterase Methanol Methanol M4HB->Methanol Esterase SSA Succinic Semialdehyde HBA->SSA 4-Hydroxybutyrate Dehydrogenase Metabolism Methanol Metabolism Methanol->Metabolism Succinate Succinate SSA->Succinate Succinic Semialdehyde Dehydrogenase Krebs Krebs Cycle Succinate->Krebs

Plausible metabolic pathway for this compound.

Troubleshooting Guides

Issue 1: No or Slow Degradation Observed in Microbial Cultures
Possible Cause Troubleshooting Step
Inappropriate microbial strain(s) Not all microorganisms possess the necessary esterases. Screen a variety of bacterial and fungal strains known for esterase activity or for degrading polyesters like PHB. Consider using a microbial consortium, as they can exhibit broader metabolic capabilities.[2][3][4][5]
Substrate Toxicity High concentrations of this compound or its degradation product, methanol, may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal substrate concentration.
Unfavorable Culture Conditions pH, temperature, and aeration can significantly impact microbial growth and enzyme activity. Optimize these parameters for your specific microbial strain(s). Most bacterial esterases have an optimal pH between 7 and 8.
Enzyme Induction The necessary esterases may be inducible. Ensure the culture medium contains this compound as a potential inducer. You may need a period of adaptation for the microorganisms.
Nutrient Limitation Ensure the growth medium is not limited in essential nutrients (e.g., nitrogen, phosphorus) that are required for microbial growth and enzyme production.
Issue 2: Inconsistent or Non-Reproducible Analytical Results (HPLC/GC-MS)
Possible Cause Troubleshooting Step
Sample Preparation Issues Incomplete extraction of analytes from the culture medium. For GC-MS, derivatization of 4-hydroxybutanoic acid may be necessary to improve volatility and chromatographic performance.[6][7][8][9][10] Ensure consistent and complete derivatization. For HPLC, ensure samples are filtered to remove particulates that can clog the column.[11][12][13][14][15]
Chromatographic Problems (HPLC) Peak tailing/broadening: Check for column degradation, mismatched sample solvent and mobile phase, or pH issues. Shifting retention times: Ensure consistent mobile phase preparation and temperature. Air bubbles in the pump can also cause fluctuations.[11][12][13][14][15]
Chromatographic Problems (GC-MS) Poor peak shape: The analytes may be too polar for the column. Derivatization is often required for organic acids. Contamination: Ensure the cleanliness of the injector port and column.
Matrix Effects Components in the culture medium may interfere with the analysis. Analyze a "spiked" sample (a known amount of analyte added to a blank medium) to assess recovery and matrix effects.

Experimental Protocols

Protocol 1: Screening of Microorganisms for this compound Degradation

This protocol outlines a method for identifying microorganisms capable of utilizing this compound as a carbon source.

Screening_Workflow Start Start: Isolate potential microbial strains PrepareMedia Prepare minimal salt medium (MSM) with this compound as sole carbon source Start->PrepareMedia Inoculate Inoculate MSM with individual microbial isolates PrepareMedia->Inoculate Incubate Incubate under optimal growth conditions (e.g., 30°C, 150 rpm) Inoculate->Incubate Monitor Monitor for microbial growth (e.g., optical density at 600 nm) Incubate->Monitor Select Select strains showing significant growth Monitor->Select Confirm Confirm degradation via analytical methods (HPLC/GC-MS) Select->Confirm Positive Growth End End: Identify positive degraders Select->End No Growth Confirm->End

Workflow for screening microorganisms.

Methodology:

  • Prepare Minimal Salt Medium (MSM): Prepare a basal salt medium appropriate for the type of microorganisms being screened (bacteria or fungi).

  • Add Carbon Source: Autoclave the MSM and then aseptically add a filter-sterilized stock solution of this compound to a final concentration of, for example, 1 g/L.

  • Inoculation: Inoculate triplicate flasks of the MSM with individual microbial isolates. Include a negative control (uninoculated medium) and a positive control (if a known degrader is available).

  • Incubation: Incubate the flasks under appropriate conditions (e.g., 25-37°C, with shaking for aeration for aerobic organisms).

  • Monitoring Growth: At regular intervals (e.g., every 24 hours for up to 7 days), measure the optical density at 600 nm (OD600) to monitor cell growth.

  • Confirmation of Degradation: For cultures showing significant growth, confirm the degradation of this compound and the appearance of 4-hydroxybutanoic acid using HPLC or GC-MS (see Protocol 2).

Protocol 2: Quantification of this compound and 4-Hydroxybutanoic Acid using HPLC

This protocol is for monitoring the degradation of this compound and the formation of its primary degradation product.

Methodology:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 1 mL) from the microbial culture at various time points.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-RID/UV Analysis:

    • Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H.

    • Mobile Phase: Isocratic elution with a dilute acid solution, for example, 0.005 M H₂SO₄.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35-60°C.

    • Detector: Refractive Index Detector (RID) is suitable for all components. A UV detector at a low wavelength (e.g., 210 nm) can be used for 4-hydroxybutanoic acid.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard curves for this compound and 4-hydroxybutanoic acid in the same medium used for the experiment to account for matrix effects.

    • Calculate the concentration of each compound in the samples based on the peak areas and the standard curves.

Quantitative Data Summary (Hypothetical Example)

Time (hours)This compound (mg/L)4-Hydroxybutanoic Acid (mg/L)Methanol (mg/L)
0100000
2475021075
48400505188
72100755281
96<10820309

Note: Methanol analysis would typically require a separate GC method.

References

Technical Support Center: Managing Hygroscopic Properties of Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Methyl 4-hydroxybutanoate (B1227057). Here you will find essential information, troubleshooting guides, and frequently asked questions (FAQs) to effectively manage its hygroscopic properties during handling and experimentation, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Is Methyl 4-hydroxybutanoate hygroscopic?

A1: Yes, this compound is a hygroscopic compound.[1] This means it has a tendency to absorb moisture from the surrounding atmosphere. This property is critical to consider during storage and handling to prevent contamination and potential degradation of the material.

Q2: What are the consequences of moisture absorption in this compound?

A2: Moisture absorption can lead to several undesirable effects:

  • Hydrolysis: The primary concern is the hydrolysis of the ester back to 4-hydroxybutanoic acid and methanol (B129727).[1] This chemical change alters the purity of the compound and can significantly impact experimental outcomes.

  • Changes in Physical Properties: Absorption of water can alter the physical properties of the liquid, such as its density and viscosity.

  • Inaccurate Measurements: If the material has absorbed water, the weighed amount will not be the true amount of the ester, leading to errors in concentration calculations for solutions.

Q3: How should I store this compound to minimize moisture uptake?

A3: Proper storage is the first line of defense against moisture contamination.

  • Airtight Containers: Always store this compound in a tightly sealed, airtight container. The original manufacturer's container is often the best choice.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider blanketing the headspace of the container with an inert gas like nitrogen or argon.

  • Dry Environment: Store the container in a dry, cool, and well-ventilated area, away from sources of humidity. A desiccator cabinet is an excellent storage location.

Q4: What is the recommended procedure for handling this compound in the laboratory?

A4: To minimize exposure to atmospheric moisture during handling:

  • Work Quickly: When opening the container, work as efficiently as possible to minimize the time the compound is exposed to the air.

  • Use Dry Equipment: Ensure all glassware, syringes, and other equipment are thoroughly dried before coming into contact with the ester. Oven-drying glassware and cooling it in a desiccator is a standard practice.

  • Inert Atmosphere Handling: For highly sensitive experiments, it is recommended to handle the liquid inside a glove box or glove bag with a controlled, low-humidity atmosphere.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem Possible Cause Recommended Solution
Cloudy or turbid appearance of the liquid after storage. Moisture absorption and subsequent hydrolysis may have occurred, leading to the formation of less soluble 4-hydroxybutanoic acid.1. Verify the water content using Karl Fischer titration (see Experimental Protocols).2. If the water content is high, the product may be compromised. Consider purification by distillation if feasible, or use a fresh, unopened bottle.3. Review storage procedures to ensure containers are properly sealed and stored in a dry environment.
Inconsistent or non-reproducible experimental results. The concentration of your this compound solution may be inaccurate due to absorbed water.1. Determine the precise water content of your stock of this compound using Karl Fischer titration.2. Adjust your calculations to account for the measured water content to prepare solutions of the correct concentration.3. For future experiments, always use a fresh bottle or a properly stored and recently tested sample.
Observed decrease in product yield in a reaction where this compound is a reactant. Water contamination in the this compound may be interfering with the reaction chemistry or stoichiometry.1. Dry the this compound before use. This can be achieved by standing it over a suitable drying agent (e.g., anhydrous magnesium sulfate) followed by filtration, or by distillation under reduced pressure.2. Ensure all other reagents and solvents in your reaction are anhydrous.
pH of the solution changes over time. Hydrolysis of the ester is producing 4-hydroxybutanoic acid, which is acidic.1. This is a strong indicator of water contamination. Use the material immediately after opening or implement more stringent anhydrous handling techniques.2. For buffered solutions, ensure the buffer capacity is sufficient to handle potential acid formation if some level of hydrolysis is unavoidable.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 925-57-5[1][2][3][4]
Molecular Formula C₅H₁₀O₃[3]
Molecular Weight 118.13 g/mol [2][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 190.9 ± 23.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 77.4 ± 15.4 °C[2]
Hygroscopicity Hygroscopic[1]
Water Solubility Soluble[4]

Experimental Protocols

Protocol: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a method for determining the water content in a liquid sample of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., CombiTitrant 5)

  • Karl Fischer Solvent (e.g., methanol or a specialized solvent for esters)

  • Gastight syringe for sample injection

  • This compound sample

Procedure:

  • System Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the burette with the Karl Fischer reagent.

    • Add the Karl Fischer solvent to the titration vessel.

  • Solvent Titration (Pre-titration):

    • Start the titrator to titrate the residual water in the solvent until a stable, dry endpoint is reached. This is the baseline dryness of the system.

  • Sample Introduction:

    • Using a clean, dry, gastight syringe, draw up a precise amount of the this compound sample (e.g., 1-5 mL).

    • Accurately determine the weight of the sample by weighing the syringe before and after injection.

    • Inject the sample into the conditioned titration vessel through the septum.

  • Titration:

    • Start the titration. The Karl Fischer reagent will be added to the vessel, reacting with the water from the sample.

    • The titration will automatically stop once the endpoint is reached (i.e., all the water has reacted).

  • Calculation:

    • The instrument's software will calculate the water content based on the volume of titrant used, the titer of the reagent, and the weight of the sample. The result is typically expressed as a percentage (%) or in parts per million (ppm).

  • Replicates:

    • Perform the measurement in triplicate to ensure the accuracy and reproducibility of the results.

Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control cluster_usage Experimental Use storage Store in tightly sealed container in a desiccator prepare Prepare dry glassware and equipment storage->prepare Before Use transfer Transfer required amount quickly or in a glove box prepare->transfer seal Immediately reseal the main container transfer->seal karl_fischer Perform Karl Fischer titration to determine water content transfer->karl_fischer Verify Purity seal->storage After Use use Use in experiment, adjusting calculations for water content karl_fischer->use Troubleshooting_Tree start Inconsistent Experimental Results? q1 Is the appearance of the This compound clear? start->q1 a1_yes Yes q1->a1_yes a1_no No (Cloudy/Turbid) q1->a1_no q2 Have you quantified the water content recently? a1_yes->q2 res1 Potential Hydrolysis. Perform Karl Fischer titration. Consider purification or using a new bottle. a1_no->res1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you using anhydrous handling techniques? a2_yes->q3 res2 Perform Karl Fischer titration. Adjust calculations based on water content. a2_no->res2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Review other experimental parameters for sources of error. a3_yes->end res3 Implement anhydrous techniques: - Use dry equipment - Minimize air exposure - Consider using a glove box a3_no->res3

References

Technical Support Center: Optimal Synthesis of Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 4-hydroxybutanoate (B1227057) Synthesis. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth guidance on catalyst selection, experimental protocols, and troubleshooting to achieve optimal synthesis results.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing Methyl 4-hydroxybutanoate?

A1: this compound can be synthesized through several effective catalytic routes:

  • Acid-Catalyzed Ring-Opening of γ-Butyrolactone (GBL): This is a common and direct method where GBL is reacted with methanol (B129727) in the presence of an acid catalyst.[1][2][3]

  • Catalytic Hydrogenation of Succinic Acid or its Esters: This route involves the reduction of succinic acid or its derivatives (like dimethyl succinate) to 1,4-butanediol (B3395766) (BDO) or γ-hydroxybutyric acid (GHB), which can then be esterified.[4]

  • Selective Reduction of Methyl 4-oxobutanoate (B1241810): This method employs a reducing agent to selectively reduce the ketone functionality to a hydroxyl group.[5][6]

Q2: How do I select the optimal catalyst for the ring-opening of γ-Butyrolactone (GBL)?

A2: Catalyst selection depends on factors like reaction conditions, desired purity, and catalyst reusability.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄, ZnCl₂): These are effective and widely used. Sulfuric acid is a strong protonic acid that efficiently catalyzes the reaction.[2] Lewis acids like zinc chloride can also be employed.[7] However, these catalysts require neutralization and can lead to purification challenges.

  • Heterogeneous Acid Catalysts (e.g., Amberlyst-15): Solid acid catalysts like the ion-exchange resin Amberlyst-15 are an excellent alternative.[8][9] They are easily separated from the reaction mixture by filtration, can be regenerated and recycled, and often lead to milder reaction conditions and higher selectivity.[8][9]

Q3: What are the key parameters to control for a high-yield synthesis from GBL?

A3: To maximize the yield and purity of this compound from GBL, consider the following:

  • Methanol Excess: Use a large excess of methanol to shift the equilibrium towards the product.

  • Water Content: The reaction should be conducted under anhydrous conditions, as water can hydrolyze GBL to GHB, creating an equilibrium that may reduce the yield of the desired methyl ester.[1][10][11]

  • Temperature: The reaction is typically performed at temperatures ranging from 30-60°C or under reflux, depending on the catalyst.[1] Higher temperatures can accelerate the reaction but may also promote side reactions.

  • Reaction Time: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time for complete conversion.

Q4: I am observing low conversion in my succinic acid hydrogenation. What could be the cause?

A4: Low conversion in succinic acid hydrogenation can be attributed to several factors:

  • Catalyst Deactivation: The strong adsorption of carboxylic acid onto the catalyst surface can poison active sites.[12] Sintering of the metal particles at high temperatures can also reduce catalyst activity.

  • Insufficient Hydrogen Pressure: Hydrogen pressure is a critical parameter. Increasing the pressure generally enhances the hydrogenation activity.[13]

  • Reaction Temperature: While higher temperatures increase the reaction rate, they can negatively impact the selectivity towards the desired diol or hydroxy acid products.[13]

  • Catalyst Choice: The choice of metal and support is crucial. For instance, Cu-based catalysts are often effective for this transformation.[4] Bimetallic catalysts, such as Pd-Re, can show enhanced activity and selectivity.[14]

Troubleshooting Guides

Problem 1: Low Yield in GBL Ring-Opening to this compound
Possible CauseTroubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC or GC to ensure the complete consumption of GBL. - Increase Catalyst Loading: If using a heterogeneous catalyst like Amberlyst-15, increasing the catalyst amount can improve the reaction rate. - Increase Temperature: Gently heating the reaction to reflux can increase the reaction rate, but be mindful of potential side reactions.
Equilibrium with GHB - Ensure Anhydrous Conditions: Use dry methanol and glassware. The presence of water will drive the equilibrium towards γ-hydroxybutyric acid (GHB).[1][10][11] - Use Excess Methanol: Employing methanol as the solvent helps to shift the equilibrium in favor of the methyl ester product.
Catalyst Inactivity - Use Fresh Catalyst: Homogeneous catalysts can degrade over time. Ensure you are using a fresh batch. - Activate/Regenerate Catalyst: Heterogeneous catalysts like Amberlyst-15 may require activation or regeneration if they have been used previously.
Side Reactions (Polymerization) - Control Temperature: Avoid excessively high temperatures which can promote the ring-opening polymerization of GBL.[15][16] - Choose Appropriate Catalyst: Certain catalysts may be more prone to inducing polymerization.
Problem 2: Poor Selectivity in Catalytic Hydrogenation of Succinic Acid
Possible CauseTroubleshooting Steps
Over-hydrogenation - Optimize Reaction Time: Monitor the reaction progress to stop it once the desired product is formed, preventing further reduction to undesired byproducts like THF or butanol. - Adjust Temperature and Pressure: Lower temperatures and optimized hydrogen pressure can favor the formation of intermediate products like GHB or GBL over fully hydrogenated products.[13] High pressure can suppress olefin isomerization and may increase diastereoselectivity.[17]
Formation of undesired byproducts (GBL, THF) - Catalyst Selection: The choice of catalyst greatly influences selectivity. For instance, Cu/CeO2 has shown high selectivity towards GHB, while iron can act as a promoter for GBL formation.[4] Bimetallic catalysts like Pd-Re can be tuned to favor 1,4-butanediol.[14] - Solvent Effects: The choice of solvent can influence the reaction pathway.
Catalyst Deactivation - Pre-treatment of Catalyst: Ensure the catalyst is properly reduced before the reaction. - Reaction Conditions: Strong adsorption of succinic acid can poison the catalyst.[12] Modifying reaction conditions (e.g., temperature, concentration) may mitigate this.

Data Presentation

Table 1: Comparison of Catalytic Systems for Hydrogenation of Succinic Acid
CatalystSupportTemperature (°C)H₂ Pressure (psi)Time (h)Conversion (%)Yield (%)Main Product(s)Reference
CuCeO₂1206001282.778.3γ-hydroxybutyric acid (GHB)[4]
FeCeO₂1206001260.0-GHB, γ-butyrolactone (GBL)[4]
Fe-CuCeO₂1206001218.6-GHB, GBL[4]
Pd-ReZrO₂1602175 (150 bar)48-85-951,4-butanediol (BDO)[5]
CuFeAl---500 (continuous)-91.21,4-butanediol (BDO) from DMS[8]

Note: The synthesis of this compound from succinic acid often proceeds via intermediates like GHB or BDO, which are then esterified in a subsequent step.

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Ring-Opening of γ-Butyrolactone (GBL)

Materials:

  • γ-Butyrolactone (GBL)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or Amberlyst-15)

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone and a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Slowly add the acid catalyst.

    • For Sulfuric Acid: Add a catalytic amount (e.g., 1-5 mol%) of concentrated sulfuric acid dropwise while stirring.

    • For Amberlyst-15: Add the resin (e.g., 10-20 wt% relative to GBL).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Work-up:

    • If using Sulfuric Acid: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

    • If using Amberlyst-15: Remove the catalyst by simple filtration and wash the resin with methanol.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis via Selective Reduction of Methyl 4-oxobutanoate

Materials:

  • Methyl 4-oxobutanoate

  • Methanol (or a mixture of THF and Methanol)

  • Sodium Borohydride (B1222165) (NaBH₄)

  • Dilute Hydrochloric Acid (for work-up)

  • Ethyl Acetate (B1210297) (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve methyl 4-oxobutanoate in methanol (or a THF/methanol mixture) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[5] Caution: Hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH is acidic.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography or vacuum distillation.

Visualizations

experimental_workflow_GBL cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification GBL γ-Butyrolactone (GBL) Reflux Heat to Reflux (2-4 hours) GBL->Reflux MeOH Anhydrous Methanol MeOH->Reflux Catalyst Acid Catalyst (H₂SO₄ or Amberlyst-15) Catalyst->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize / Filter Catalyst Cool->Neutralize Evaporate Evaporate Methanol Neutralize->Evaporate Extract Extract & Wash Evaporate->Extract Dry Dry Organic Layer Extract->Dry Purify Vacuum Distillation Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound from GBL.

catalyst_selection_logic cluster_gbl GBL Route Catalyst Choice cluster_succinic Hydrogenation Route Catalyst Choice start Start: Choose Synthesis Route gbl_route Ring-Opening of GBL start->gbl_route succinic_route Hydrogenation of Succinic Acid start->succinic_route gbl_q1 Need for easy catalyst removal and recyclability? gbl_route->gbl_q1 succinic_q1 Desired primary product? succinic_route->succinic_q1 hetero_cat Choose Heterogeneous Catalyst (e.g., Amberlyst-15) gbl_q1->hetero_cat Yes homo_cat Choose Homogeneous Catalyst (e.g., H₂SO₄, ZnCl₂) gbl_q1->homo_cat No bdo_cat Choose Bimetallic Catalyst (e.g., Pd-Re/ZrO₂) succinic_q1->bdo_cat 1,4-Butanediol ghb_cat Choose Supported Copper Catalyst (e.g., Cu/CeO₂) succinic_q1->ghb_cat γ-Hydroxybutyric Acid

Caption: Decision logic for catalyst selection in different synthesis routes.

References

Technical Support Center: Reaction Monitoring of Methyl 4-hydroxybutanoate by TLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving methyl 4-hydroxybutanoate (B1227057). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the effective use of Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) in tracking the progress of your chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of methyl 4-hydroxybutanoate?

A1: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are two of the most common and effective techniques for monitoring the synthesis of this compound. TLC is a quick, qualitative method ideal for rapid reaction checks, while GC provides quantitative data on the consumption of starting materials and the formation of the product.

Q2: What are the key chemical properties of this compound to consider for TLC and GC analysis?

A2: this compound is a moderately polar organic compound. Its key features are a hydroxyl (-OH) group and a methyl ester (-COOCH₃) group.[1] These functional groups influence its solubility and interaction with the stationary and mobile phases in both TLC and GC. The compound is a colorless to pale yellow liquid and is soluble in polar solvents.[1] It is also moderately volatile, making it suitable for GC analysis.[1]

Q3: What are the expected starting materials and potential impurities in a typical synthesis of this compound?

A3: A common synthesis method is the Fischer esterification of 4-hydroxybutanoic acid with methanol (B129727) in the presence of an acid catalyst. Therefore, the primary starting material to monitor is 4-hydroxybutanoic acid. Potential impurities could include unreacted starting material, byproducts from side reactions, or the hydrolysis product (4-hydroxybutanoic acid) if water is present.

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound lacks a strong UV chromophore, visualization under a UV lamp may not be effective. A chemical stain is typically required. Potassium permanganate (B83412) (KMnO₄) stain is a good option as it reacts with the hydroxyl group, appearing as a yellow or brown spot on a purple background.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause Solution
Streaking or elongated spots Sample is too concentrated.Dilute the sample solution before spotting it on the TLC plate.
Inappropriate solvent system polarity.Adjust the polarity of the mobile phase. Try a different solvent system.
Spots are not visible after staining Sample is too dilute.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[2]
The staining reagent is old or inactive.Prepare a fresh staining solution.
Spots are too close to the baseline (low Rf) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase.
Spots are too close to the solvent front (high Rf) The eluent is too polar.Decrease the proportion of the polar solvent or choose a less polar solvent system.
Uneven solvent front The TLC plate is touching the side of the developing chamber or filter paper.Ensure the plate is not in contact with the chamber walls or filter paper during development.[1]
The bottom of the TLC plate is not level in the chamber.Make sure the chamber is on a level surface and the plate is placed evenly.
Gas Chromatography (GC)
Problem Possible Cause Solution
Peak tailing for this compound Active sites in the GC system (e.g., inlet liner, column) are interacting with the hydroxyl group.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
The sample is too concentrated.Dilute the sample or reduce the injection volume.
No peaks or very small peaks observed Issues with the syringe or injection.Check that the syringe is drawing up the sample correctly and is not clogged. Ensure the autosampler is injecting into the correct inlet.[3]
The detector is not turned on or has incorrect gas flows.Verify that the detector is on and that the gas flow rates are set correctly.[3]
Co-elution of peaks The GC column does not provide sufficient resolution.Switch to a more polar column to better separate compounds based on differences in polarity.
The oven temperature program is not optimized.Adjust the temperature ramp rate or initial/final hold times to improve separation.
Ghost peaks or sample carryover Contamination in the injector or column from a previous run.Clean the injector and replace the septum and liner. Bake out the column at a high temperature (below its maximum limit).[3]

Experimental Protocols

Protocol 1: TLC Monitoring of this compound Synthesis

This protocol describes the TLC monitoring of the Fischer esterification of 4-hydroxybutanoic acid to form this compound.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane:Ethyl Acetate (e.g., in a 1:1 ratio)

  • Visualization Stain: Potassium permanganate (KMnO₄) solution

  • Reaction mixture, starting material (4-hydroxybutanoic acid), and co-spot samples

Procedure:

  • Prepare the TLC Chamber: Pour a small amount of the prepared mobile phase into the developing chamber, ensuring the solvent level is below the spotting line on the TLC plate. Place a piece of filter paper in the chamber to ensure vapor saturation.

  • Spot the TLC Plate: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline of the TLC plate.

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber and allow the solvent to travel up the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is near the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Spots: Dry the TLC plate and then dip it into the potassium permanganate stain. Gently heat the plate to visualize the spots.

  • Calculate Rf Values: Measure the distance traveled by each spot and the solvent front from the baseline. Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]

Expected Results: The product, this compound, is less polar than the starting material, 4-hydroxybutanoic acid. Therefore, the product spot should have a higher Rf value than the starting material spot.

Compound Hypothetical Rf Value (1:1 Hexane:Ethyl Acetate)
4-hydroxybutanoic acid (Starting Material)~ 0.3
This compound (Product)~ 0.6
Protocol 2: GC Analysis of this compound

This protocol outlines a GC method for the quantitative analysis of a reaction mixture containing this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]

  • Carrier Gas: Helium

GC Conditions:

  • Injector Temperature: 250 °C[5]

  • Detector Temperature: 280 °C[5]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min

    • Hold at 200 °C for 5 minutes[5]

  • Injection Volume: 1 µL (split ratio 50:1)[5]

Sample Preparation: Prepare a ~1 mg/mL solution of the reaction mixture in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Data Analysis: The purity and conversion can be determined by the area percent normalization of the peaks in the resulting chromatogram.

Expected Retention Times:

Compound Hypothetical Retention Time (minutes)
This compound (Product)~ 5.5
4-hydroxybutanoic acid (Starting Material)~ 7.0 (may exhibit peak tailing)

Visualizations

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spot_plate Spot Plate with Samples prep_chamber->spot_plate Ready for spotting develop_plate Develop Plate spot_plate->develop_plate Plate ready mark_front Mark Solvent Front develop_plate->mark_front Development complete visualize Visualize with Stain mark_front->visualize Dried plate calculate_rf Calculate Rf Values visualize->calculate_rf Visible spots interpret Interpret Results calculate_rf->interpret Rf data

Caption: Workflow for TLC reaction monitoring.

GC_Workflow cluster_prep Sample Preparation cluster_run GC Analysis cluster_analysis Data Analysis prep_sample Prepare Sample Solution inject_sample Inject Sample into GC prep_sample->inject_sample Sample ready run_gc Run GC Method inject_sample->run_gc Start run integrate_peaks Integrate Peaks run_gc->integrate_peaks Chromatogram generated quantify Quantify Components integrate_peaks->quantify Peak areas assess_conversion Assess Reaction Conversion quantify->assess_conversion Component percentages

Caption: Workflow for GC reaction monitoring.

Troubleshooting_Logic cluster_tlc TLC Troubleshooting cluster_gc GC Troubleshooting start Problem with Chromatogram is_tlc TLC or GC? start->is_tlc tlc_problem What is the TLC issue? is_tlc->tlc_problem TLC gc_problem What is the GC issue? is_tlc->gc_problem GC streaking Streaking? tlc_problem->streaking no_spots No spots? tlc_problem->no_spots bad_rf Poor Rf? tlc_problem->bad_rf dilute_sample Dilute Sample streaking->dilute_sample Yes change_solvent Change Solvent System streaking->change_solvent No concentrate_sample Concentrate Sample no_spots->concentrate_sample Yes fresh_stain Use Fresh Stain no_spots->fresh_stain No adjust_polarity Adjust Solvent Polarity bad_rf->adjust_polarity Yes tailing Peak Tailing? gc_problem->tailing no_peaks No peaks? gc_problem->no_peaks coelution Co-elution? gc_problem->coelution tailing->dilute_sample Also consider deactivate_liner Deactivate Liner/Column tailing->deactivate_liner Yes check_injection Check Syringe/Injector no_peaks->check_injection Yes optimize_method Optimize Oven Program coelution->optimize_method Yes change_column Use a More Polar Column coelution->change_column If optimization fails

Caption: Troubleshooting decision tree for TLC and GC.

References

"Methyl 4-hydroxybutanoate" impurity profiling and identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling and identification of Methyl 4-hydroxybutanoate (B1227057).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in Methyl 4-hydroxybutanoate?

Common impurities can originate from the synthesis process, degradation, or storage. Key potential impurities include:

  • 4-Hydroxybutanoic acid: Formed by the hydrolysis of the ester.[1]

  • Methanol (B129727): A byproduct of hydrolysis or a residual solvent from synthesis.[1]

  • Gamma-butyrolactone (GBL): A common starting material for synthesis or can be formed through intramolecular cyclization (lactonization) of this compound, especially under acidic or basic conditions.

  • Unreacted starting materials: Depending on the synthetic route, these could include precursors like succinic acid or its derivatives.

  • Polymers: Oligomers or polymers of 4-hydroxybutanoic acid can form, particularly during distillation or prolonged heating.

Q2: What is the primary degradation pathway for this compound?

The primary degradation pathway is hydrolysis of the ester linkage, which is catalyzed by the presence of water and either acid or base, yielding 4-hydroxybutanoic acid and methanol.[1] It is also hygroscopic, meaning it can absorb moisture from the air, which can facilitate hydrolysis.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required to improve the volatility and peak shape of hydroxylated compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of non-volatile and thermally labile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification and quantification of impurities without the need for reference standards for every impurity.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing for this compound or 4-hydroxybutanoic acid Secondary interactions between the hydroxyl or carboxyl groups and active sites on the silica-based column packing.- Use a highly deactivated, end-capped column.- Add a small amount of a competitive agent like triethylamine (B128534) (TEA) or trifluoroacetic acid (TFA) to the mobile phase.- Operate at a lower pH to suppress the ionization of 4-hydroxybutanoic acid.- Consider using a polymer-based column.
Baseline Drift - Incomplete column equilibration.- Contaminated mobile phase or detector cell.[2][3]- Ensure the column is thoroughly equilibrated with the mobile phase before injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the detector cell with a strong solvent like methanol or isopropanol.[4]
Poor Resolution Between Impurities - Suboptimal mobile phase composition.- Inappropriate column chemistry.- Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio, change the organic modifier).- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
Ghost Peaks Carryover from a previous injection.- Implement a robust needle wash protocol.- Inject a blank solvent run to confirm carryover.- Increase the flush volume between injections.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks for Hydroxylated Compounds - Incomplete derivatization.- Active sites in the GC inlet or column.- Optimize the derivatization reaction (e.g., increase reagent concentration, reaction time, or temperature).- Use a fresh, deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column.
Presence of Multiple Peaks for a Single Derivatized Analyte - Incomplete derivatization leading to partially derivatized species.- On-column degradation of the derivative.- Ensure derivatization goes to completion.- Lower the injector temperature to prevent thermal degradation.
Low Response or No Peak for this compound - Adsorption of the analyte in the GC system.- Inefficient derivatization.- Use a deactivated inlet liner and column.- Confirm the effectiveness of the derivatization step by analyzing a known standard.
Baseline Noise or Spikes - Septum bleed.- Contaminated carrier gas or gas lines.- Use high-quality, low-bleed septa.- Ensure high-purity carrier gas and install or replace gas traps.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (e.g., 30:70, v/v). The ratio may need to be optimized depending on the specific impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for compounds with a chromophore) or RI detector (for universal detection).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Derivatization Protocol (Silylation):

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation

Table 1: Potential Impurities and their Typical Analytical Method

ImpurityChemical FormulaMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
4-Hydroxybutanoic acidC₄H₈O₃104.10HydrolysisHPLC, GC-MS (with derivatization)
MethanolCH₄O32.04Hydrolysis, Residual SolventGC-MS
Gamma-butyrolactone (GBL)C₄H₆O₂86.09Starting Material, LactonizationGC-MS, HPLC
Succinic AcidC₄H₆O₄118.09Starting MaterialHPLC, GC-MS (with derivatization)

Visualizations

ImpurityProfilingWorkflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Identification cluster_reporting Final Reporting Sample This compound Sample SamplePrep Sample Preparation (Dilution/Derivatization) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Analysis SamplePrep->NMR DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition NMR->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration LibrarySearch Spectral Library Search (MS) DataAcquisition->LibrarySearch StructureElucidation Structure Elucidation (NMR) DataAcquisition->StructureElucidation ImpurityID Impurity Identification PeakIntegration->ImpurityID LibrarySearch->ImpurityID StructureElucidation->ImpurityID Report Impurity Profile Report ImpurityID->Report

Caption: Workflow for the impurity profiling of this compound.

TroubleshootingLogic Problem Chromatographic Problem (e.g., Peak Tailing, Low Response) CheckMethod Review Method Parameters (Mobile Phase, Temp, Flow Rate) Problem->CheckMethod CheckSample Investigate Sample Prep (Dilution, Derivatization) Problem->CheckSample CheckHardware Inspect Hardware (Column, Liner, Detector) Problem->CheckHardware OptimizeMethod Optimize Method CheckMethod->OptimizeMethod ImproveSamplePrep Refine Sample Prep CheckSample->ImproveSamplePrep MaintainHardware Perform Maintenance CheckHardware->MaintainHardware Resolved Problem Resolved OptimizeMethod->Resolved ImproveSamplePrep->Resolved MaintainHardware->Resolved

Caption: A logical approach to troubleshooting chromatographic issues.

References

"Methyl 4-hydroxybutanoate" optimizing enzymatic reaction conditions (pH, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the enzymatic synthesis of methyl 4-hydroxybutanoate (B1227057), with a focus on reaction conditions such as pH and temperature.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of methyl 4-hydroxybutanoate.

Question: Why am I observing a low yield of this compound in my reaction?

Answer:

A low product yield can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended. First, verify the activity of the enzyme; improper storage or handling can lead to denaturation. Next, ensure that the pH and temperature of the reaction are within the optimal range for the specific lipase (B570770) being used. Significant deviations from the optimal pH can reduce the rate of ester formation.[1] Also, confirm the purity of your substrates, as contaminants can inhibit the enzyme. The molar ratio of the substrates, 4-hydroxybutanoic acid and methanol, should also be optimized. Finally, consider the possibility of product inhibition, where an accumulation of this compound may be slowing down the reaction.

Question: The reaction rate is very slow. How can I increase the speed of the enzymatic reaction?

Answer:

An initial slow reaction rate is often linked to suboptimal reaction conditions. To enhance the reaction speed, consider the following adjustments:

  • Temperature: Gradually increase the reaction temperature in increments of 5°C. While higher temperatures can increase reaction rates, be cautious as temperatures exceeding the enzyme's optimal range can lead to denaturation and a rapid loss of activity.[2][3]

  • pH: Ensure the pH of the reaction medium is at the optimum for your chosen lipase. The catalytic activity of lipases is highly dependent on pH.[1][4]

  • Enzyme Concentration: Increasing the concentration of the lipase can lead to a faster reaction rate, assuming the substrate is not a limiting factor.

  • Agitation: Proper mixing is crucial to ensure homogeneity and facilitate the interaction between the enzyme and the substrates. Increase the agitation speed to improve mass transfer.

Question: My enzyme appears to be inactive or has lost activity during the reaction. What could be the cause?

Answer:

Enzyme inactivation can occur due to several reasons. If you suspect a loss of enzyme activity, investigate the following potential causes:

  • Thermal Denaturation: Exposure to temperatures above the optimal range can cause the enzyme to unfold and lose its catalytic function.[3] Review your temperature control settings.

  • pH Instability: Extreme pH values or fluctuations outside of the enzyme's stable range can lead to irreversible denaturation.[4] It is crucial to use a suitable buffer system to maintain a stable pH throughout the reaction.

  • Presence of Inhibitors: Contaminants in the substrates or solvents can act as enzyme inhibitors. Ensure high purity of all reaction components.

  • Proteolytic Degradation: If using a crude enzyme preparation, proteases present in the mixture could be degrading the lipase. Consider using a purified or immobilized enzyme preparation. Immobilization can enhance the thermal and pH stability of the enzyme.[5]

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is typically used for the synthesis of this compound?

A1: Lipases (EC 3.1.1.3) are the most commonly used enzymes for this type of esterification reaction.[1] Microbial lipases, particularly from species like Candida, Aspergillus, and Pseudomonas, are often preferred due to their stability, broad substrate specificity, and availability.[6][7]

Q2: What are the generally optimal pH and temperature ranges for lipase-catalyzed esterification?

A2: The optimal conditions are highly dependent on the specific lipase being used. Generally, many lipases exhibit optimal activity in a pH range of 6.0 to 9.0.[4][8][9] Temperatures for ester synthesis are typically maintained between 30°C and 60°C.[2][3][10] It is essential to determine the optimal conditions for your specific enzyme and reaction setup.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by measuring the formation of the product, this compound, or the consumption of the substrates, 4-hydroxybutanoic acid or methanol, over time. Common analytical techniques for this purpose include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Q4: Is it necessary to use a solvent in this reaction?

A4: While the reaction can be performed in a solvent-free system, the use of an organic solvent can be beneficial. Solvents can help to dissolve the substrates, reduce viscosity, and shift the reaction equilibrium towards product formation by removing water, a byproduct of the esterification. The choice of solvent can also influence enzyme activity and stability.[5]

Quantitative Data Summary

The optimal pH and temperature for lipase-catalyzed reactions can vary significantly depending on the source of the enzyme. The following table summarizes typical optimal conditions for various lipases used in ester synthesis.

Lipase SourceOptimal pHOptimal Temperature (°C)Reference
Candida rugosa~7.030[10]
Aspergillus niger8.060[2]
Anoxybacillus sp. HBB169.550-55[8]
Fusarium oxysporum8.040[9]
Aspergillus fumigatusNot Specified40[6]
Pyrococcus furiosus (immobilized)Not Specified70-90[5]
Bacillus subtilis8.0Not Specified[4]

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Synthesis

  • Prepare Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Set up Reactions: In separate reaction vessels, combine 4-hydroxybutanoic acid, methanol, and the lipase enzyme in one of the prepared buffer solutions. Ensure all other reaction parameters (temperature, substrate concentration, enzyme concentration, agitation) are kept constant across all vessels.

  • Incubation: Incubate the reactions at a constant temperature for a predetermined period.

  • Sample Collection: At regular intervals, withdraw samples from each reaction vessel.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the collected samples, for example, by adding an excess of a solvent like acetone/ethanol.[4]

  • Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method like GC or HPLC.

  • Determine Optimal pH: Plot the product concentration or reaction rate against the pH. The pH at which the highest product concentration or reaction rate is observed is the optimal pH for the reaction.

Protocol: Determination of Optimal Temperature for this compound Synthesis

  • Set up Reactions: Prepare a series of identical reaction mixtures containing 4-hydroxybutanoic acid, methanol, lipase, and a buffer at the predetermined optimal pH.

  • Incubation at Different Temperatures: Place each reaction vessel in a separate incubator or water bath set to a different temperature (e.g., 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).

  • Sample Collection and Analysis: Follow the same procedure for sample collection, reaction quenching, and analysis as described in the optimal pH determination protocol.

  • Determine Optimal Temperature: Plot the product concentration or reaction rate against the temperature. The temperature that yields the highest product concentration or reaction rate is the optimal temperature.

Visualizations

experimental_workflow cluster_ph_optimization pH Optimization cluster_temp_optimization Temperature Optimization ph_setup Prepare Reactions at Various pH Values ph_run Incubate at Constant Temperature ph_setup->ph_run ph_analyze Analyze Product Formation (GC/HPLC) ph_run->ph_analyze ph_optimum Determine Optimal pH ph_analyze->ph_optimum temp_setup Prepare Reactions at Optimal pH ph_optimum->temp_setup Use Optimal pH temp_run Incubate at Various Temperatures temp_setup->temp_run temp_analyze Analyze Product Formation (GC/HPLC) temp_run->temp_analyze temp_optimum Determine Optimal Temperature temp_analyze->temp_optimum

Caption: Experimental workflow for optimizing pH and temperature.

troubleshooting_workflow start Low Product Yield Observed check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are pH and temperature optimal? check_enzyme->check_conditions Yes resolve_enzyme Replace enzyme check_enzyme->resolve_enzyme No check_substrates Are substrates pure and in the correct ratio? check_conditions->check_substrates Yes resolve_conditions Adjust pH and/or temperature check_conditions->resolve_conditions No check_inhibition Is product inhibition occurring? check_substrates->check_inhibition Yes resolve_substrates Purify substrates and/or adjust molar ratio check_substrates->resolve_substrates No resolve_inhibition Consider in-situ product removal check_inhibition->resolve_inhibition Yes

Caption: Troubleshooting logic for low product yield.

References

"Methyl 4-hydroxybutanoate" scale-up synthesis considerations and challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Methyl 4-hydroxybutanoate (B1227057).

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for scaling up Methyl 4-hydroxybutanoate production?

The most common and industrially viable method for synthesizing this compound is the acid-catalyzed ring-opening of gamma-butyrolactone (B3396035) (GBL) with methanol (B129727).[1] This approach is favored due to the availability and relatively low cost of GBL, which is a key intermediate in industrial chemistry.[2] Alternative methods, though less common for large-scale production, include the direct esterification of 4-hydroxybutanoic acid with methanol and biocatalytic methods employing enzymes like lipases.[1]

Q2: We are experiencing low yields in our GBL to this compound synthesis. What are the potential causes and troubleshooting steps?

Low yields are a common challenge during scale-up. The primary causes often revolve around reaction equilibrium, catalyst activity, and reaction conditions.

  • Incomplete Reaction: The reaction of GBL with methanol is an equilibrium process.[1] On a large scale, ensuring the reaction goes to completion can be challenging.

    • Troubleshooting: Consider using an excess of methanol to shift the equilibrium towards the product. Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of GBL.

  • Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid, zinc chloride) can be neutralized by impurities or moisture.[1]

    • Troubleshooting: Ensure all reagents and solvents are anhydrous. Verify the concentration and activity of the acid catalyst before addition.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can promote side reactions. The typical range is 30-60°C.[1]

    • Troubleshooting: Optimize the temperature profile for your specific reactor setup. Implement precise temperature control and monitoring to maintain the optimal range throughout the batch.

Q3: Our final product analysis shows significant impurities. What are the likely byproducts and how can they be minimized and removed?

The primary impurity is often unreacted gamma-butyrolactone (GBL). Another potential side product is the formation of oligomers or polymers, especially under harsh acidic conditions or elevated temperatures.[3]

  • Minimization Strategies:

    • Control Stoichiometry: Use a molar excess of methanol to drive the reaction to completion and minimize residual GBL.

    • Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst to reduce the likelihood of side reactions.

    • Temperature Control: Maintain a controlled temperature (30-60°C) to prevent polymerization.[1]

  • Purification Methods:

    • Distillation: The most effective method for purification at scale is distillation under reduced pressure. This compound has a boiling point of approximately 80-85°C at 25 mmHg.[1] This allows for efficient separation from the higher-boiling GBL and any oligomeric byproducts.

Q4: What are the critical safety considerations when scaling up this synthesis?

Scaling up introduces significant safety challenges that must be addressed.

  • Reagent Handling: Both gamma-butyrolactone (GBL) and strong acid catalysts like concentrated sulfuric acid are hazardous. Methanol is flammable and toxic. Ensure proper personal protective equipment (PPE) is used and that all transfers are conducted in well-ventilated areas or closed systems.

  • Exothermic Reaction: The ring-opening reaction can be exothermic. On a large scale, heat removal becomes critical to prevent thermal runaway. Ensure the reactor has adequate cooling capacity and a reliable temperature control system.

  • Pressure Build-up: If the reaction temperature is not controlled, the vapor pressure of methanol can lead to a dangerous increase in reactor pressure. Equip the reactor with appropriate pressure relief systems.

Q5: Are there any biocatalytic or "green" alternatives for producing this compound?

Yes, enzymatic and biotechnological routes are being explored as more sustainable alternatives.

  • Enzymatic Synthesis: Lipase-catalyzed esterification presents a selective and environmentally friendly approach.[1] These reactions are performed under mild conditions, reducing energy consumption and byproduct formation.

  • Microbial Biosynthesis: Engineered microbes, such as Methylosinus trichosporium OB3b, have been developed to produce 4-hydroxybutyrate (4-HB), the precursor to this compound, from sustainable feedstocks like methane.[1] This represents a promising avenue for bio-based production.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterAcid-Catalyzed GBL Ring-OpeningDirect Esterification of 4-HBEnzymatic (Lipase) Synthesis
Starting Materials Gamma-butyrolactone (GBL), Methanol4-Hydroxybutanoic Acid (4-HB), Methanol4-Hydroxybutanoic Acid or GBL, Methanol
Catalyst Strong acids (H₂SO₄, ZnCl₂)[1]Acid catalystLipase
Typical Temperature 30 - 60°C[1]Varies, often requires heatingMild (e.g., 30 - 50°C)
Key Advantages High throughput, cost-effectiveDirect routeHigh selectivity, mild conditions, "green"
Key Challenges Equilibrium-limited, byproduct formation, corrosive catalystAvailability/cost of 4-HBSlower reaction rates, enzyme cost & stability
Purification Reduced pressure distillation[1]Distillation, CrystallizationSimpler workup, often minimal byproducts

Experimental Protocols

Protocol: Scale-Up Synthesis of this compound from GBL

This protocol describes a general procedure for the synthesis of this compound via the acid-catalyzed ring-opening of GBL. Warning: This procedure should only be performed by trained professionals in a controlled environment with appropriate safety measures.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Reagent Charging:

    • Charge the reactor with gamma-butyrolactone (GBL) (1.0 molar equivalent).

    • Add an excess of anhydrous methanol (e.g., 3.0 - 5.0 molar equivalents).

  • Catalyst Addition:

    • Cool the reaction mixture to below 20°C.

    • Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.05 molar equivalents) dropwise, ensuring the temperature does not exceed 30°C.

  • Reaction:

    • Heat the reaction mixture to the target temperature (e.g., 50-60°C) and maintain for 2-4 hours.[1]

    • Monitor the reaction progress by GC analysis of aliquots until GBL consumption is >99%.

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Slowly add a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

    • Remove the excess methanol under reduced pressure.

  • Purification:

    • Purify the crude product by vacuum distillation.

    • Collect the fraction boiling at 80-85°C under 25 mmHg to yield pure this compound.[1]

Visualizations

G cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product GBL Gamma-Butyrolactone (GBL) Reactor 1. Charge Reactor & Mix GBL->Reactor Methanol Methanol Methanol->Reactor Reaction 2. Add Catalyst & Heat (30-60°C) Reactor->Reaction Neutralize 3. Neutralize & Remove Excess Methanol Reaction->Neutralize Purify 4. Vacuum Distillation (80-85°C @ 25 mmHg) Neutralize->Purify Product Pure Methyl 4-hydroxybutanoate Purify->Product

Caption: General workflow for the synthesis of this compound.

G start Low Product Yield Observed cause1 Incomplete Reaction? start->cause1 Check Reaction Monitoring Data (GC/HPLC) cause2 Side Reactions Occurring? start->cause2 Check Impurity Profile (GC-MS) cause3 Loss During Workup? start->cause3 Analyze Waste & Aqueous Streams cause1->cause2 No sol1a Increase Methanol Stoichiometry cause1->sol1a Yes sol1b Extend Reaction Time cause1->sol1b Yes sol1c Verify Catalyst Activity cause1->sol1c Yes cause2->cause3 No sol2a Lower Reaction Temperature cause2->sol2a Yes sol2b Reduce Catalyst Loading cause2->sol2b Yes sol3a Optimize Neutralization Step cause3->sol3a Yes sol3b Improve Distillation Efficiency cause3->sol3b Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

A Comparative Guide to Methyl 4-hydroxybutanoate and Ethyl 4-hydroxybutanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of starting materials and intermediates is paramount to the efficiency, scalability, and overall success of a synthetic route. Among the versatile building blocks available, hydroxy esters play a crucial role. This guide provides an objective comparison of two such esters: methyl 4-hydroxybutanoate (B1227057) and ethyl 4-hydroxybutanoate. The focus is on their synthesis, physicochemical properties, and applications, supported by available experimental data to aid researchers in making informed decisions.

Introduction

Methyl 4-hydroxybutanoate and ethyl 4-hydroxybutanoate are aliphatic esters that find application as intermediates in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Both molecules share a common 4-hydroxybutanoate backbone but differ in their ester group—a methyl versus an ethyl group. This seemingly minor structural variance can influence their physical properties, reactivity, and suitability for specific synthetic transformations.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and ethyl 4-hydroxybutanoate is crucial for predicting their behavior in different reaction and purification conditions. The ethyl ester, with its additional carbon atom, exhibits a higher molecular weight, boiling point, and flash point. These differences can be significant in process design, particularly for distillation and for safety considerations.

PropertyThis compoundEthyl 4-hydroxybutanoate
CAS Number 925-57-5999-10-0
Molecular Formula C₅H₁₀O₃C₆H₁₂O₃
Molecular Weight 118.13 g/mol 132.16 g/mol [3]
Boiling Point 190-191 °C at 760 mmHg (est.)[4]204-205 °C at 760 mmHg (est.)[5]
Flash Point 77.4 °C (est.)[4]81.4 °C[6]
Density ~1.054 g/cm³ (Predicted)~1.027 g/cm³[]
Solubility Soluble in alcohol.[4] Soluble in chloroform (B151607) (sparingly), ethyl acetate (B1210297) (slightly), methanol (B129727) (slightly).[8]Soluble in water, ethanol (B145695), and ether.[] Soluble in chloroform (sparingly), methanol (slightly).[6]
LogP (o/w) -0.060[4]0.276 (est.)[5]

Synthesis and Experimental Data

The most common route for the synthesis of both methyl and ethyl 4-hydroxybutanoate is the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with the corresponding alcohol (methanol or ethanol). This reaction is typically carried out in the presence of an acid catalyst.

Synthesis of Ethyl 4-hydroxybutanoate:

A reported synthesis of ethyl 4-hydroxybutanoate from γ-butyrolactone and ethanol utilizes Amberlyst-15, a solid acid catalyst. This method is noted for its high yield.[9]

  • Reaction: γ-Butyrolactone + Ethanol → Ethyl 4-hydroxybutanoate

  • Catalyst: Amberlyst-15

  • Reaction Time: 20 hours

  • Yield: 94%[9]

Synthesis of this compound:

  • Reaction: γ-Butyrolactone + Methanol → this compound

  • Catalyst: Acid catalyst (e.g., zinc chloride or concentrated sulfuric acid)[10]

  • General Conditions: Reaction at 30-60°C followed by distillation.[10]

Comparative Insights on Synthesis:

The synthesis of both esters from GBL is a straightforward and high-yielding process. The choice between methanol and ethanol will primarily depend on the desired ester. From a process perspective, the lower boiling point of methanol may facilitate its removal after the reaction, but it is also more toxic than ethanol. The slightly higher reaction rate sometimes observed with methyl esters due to the smaller size of the methoxy (B1213986) group is a potential consideration, though often negligible in practice.

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of 4-Hydroxybutanoate Esters from γ-Butyrolactone:

  • Reaction Setup: A round-bottom flask is charged with γ-butyrolactone and an excess of the corresponding alcohol (methanol or ethanol).

  • Catalyst Addition: An acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid, or a solid acid catalyst like Amberlyst-15) is added to the mixture.

  • Reaction: The mixture is stirred, typically at a temperature ranging from room temperature to the reflux temperature of the alcohol, for a period of several hours to overnight. The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to yield the pure ester.

Synthesis_Workflow cluster_synthesis General Synthesis Workflow start Start Materials: γ-Butyrolactone Alcohol (Methanol or Ethanol) reaction Acid-Catalyzed Ring-Opening start->reaction Excess Alcohol, Acid Catalyst workup Neutralization & Extraction reaction->workup Reaction Mixture purification Distillation workup->purification Crude Product product Final Product: Methyl or Ethyl 4-hydroxybutanoate purification->product Purified Ester

Caption: General workflow for the synthesis of methyl and ethyl 4-hydroxybutanoate.

Performance in Drug Development: A Case Study of Atorvastatin Intermediate

Both methyl and ethyl 4-hydroxybutanoate derivatives have been utilized as key intermediates in the synthesis of blockbuster drugs like Atorvastatin.[1][11] Specifically, ethyl (R)-4-cyano-3-hydroxybutyrate is a crucial chiral building block for the synthesis of Atorvastatin.[1][11] The choice between the methyl or ethyl ester in the early stages of a multi-step synthesis can have implications for subsequent reactions and the properties of intermediates.

While a direct comparison of the overall yield and efficiency starting from methyl vs. ethyl 4-hydroxybutanoate for the synthesis of Atorvastatin is not explicitly detailed in the available literature, the prevalence of ethyl (R)-4-cyano-3-hydroxybutyrate in synthetic routes suggests a preference for the ethyl ester in this specific application.[1][11] This preference could be due to various factors including the solubility of intermediates, crystallization properties, or reactivity in subsequent steps.

Decision_Flowchart cluster_factors Decision Factors start Choice of Ester: Methyl vs. Ethyl 4-hydroxybutanoate reactivity Desired Reactivity/ Steric Hindrance start->reactivity properties Physicochemical Properties (Boiling Point, Solubility) start->properties downstream Impact on Downstream Intermediates/Purification start->downstream cost Cost and Availability of Alcohol start->cost methyl_ester Select Methyl 4-hydroxybutanoate reactivity->methyl_ester Higher reactivity (potentially) ethyl_ester Select Ethyl 4-hydroxybutanoate properties->ethyl_ester Higher boiling point, different solubility downstream->ethyl_ester Favorable intermediate properties (e.g., crystallinity) cost->methyl_ester Lower cost of methanol

Caption: Decision flowchart for selecting between methyl and ethyl 4-hydroxybutanoate.

Conclusion

Both this compound and ethyl 4-hydroxybutanoate are valuable intermediates in organic synthesis, with their primary route of synthesis being the acid-catalyzed ring-opening of γ-butyrolactone. The choice between the two esters is often dictated by the specific requirements of the synthetic route.

  • This compound offers the advantage of a lower molecular weight and is derived from a less expensive alcohol.

  • Ethyl 4-hydroxybutanoate has a higher boiling point, which can be advantageous for purification by distillation in some cases, and its derivatives are prominent in certain large-scale pharmaceutical syntheses, such as that of Atorvastatin.

Ultimately, the selection between these two esters should be based on a careful evaluation of their physicochemical properties, the specifics of the intended synthetic pathway, and the properties of the downstream intermediates. This guide provides a foundational comparison to aid researchers in this decision-making process. Further empirical studies directly comparing the kinetics and yields of their synthesis under identical conditions, as well as their performance in various synthetic applications, would be beneficial to the scientific community.

References

Comparative Analysis of 4-Hydroxybutanoate Esters as Prodrugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-hydroxybutanoate (B1227057) esters as prodrugs of gamma-hydroxybutyric acid (GHB). It delves into their potential to overcome the pharmacokinetic limitations of GHB, offering a critical evaluation of their performance based on available experimental data.

Gamma-hydroxybutyric acid (GHB), a short-chain fatty acid and a neurotransmitter, has therapeutic applications in the treatment of narcolepsy and alcoholism.[1] However, its clinical use is hampered by a short half-life, rapid metabolism, and potential for abuse.[1] Ester prodrugs of GHB represent a promising strategy to improve its pharmacokinetic profile, enhance oral bioavailability, and potentially reduce abuse liability.[2][3] This guide offers a comparative overview of various 4-hydroxybutanoate esters, presenting available data on their physicochemical properties, stability, and biological conversion to the active parent drug.

Physicochemical Properties and Pharmacokinetics: A Comparative Overview

The rationale behind developing ester prodrugs is to modify the physicochemical properties of the parent drug, primarily by increasing its lipophilicity to enhance membrane permeability and oral absorption.[3][4] The ideal ester prodrug should exhibit good stability at physiological pH, be readily absorbed, and efficiently hydrolyzed by endogenous esterases to release GHB.[3]

While direct head-to-head comparative studies with extensive quantitative data for a range of 4-hydroxybutanoate esters are limited in the public domain, patent literature reveals the synthesis and potential utility of various ester prodrugs. These include simple alkyl esters and more complex moieties designed for modified release profiles.[2][5][6] The primary goal of these modifications is to create a more favorable pharmacokinetic profile than GHB itself, which has an oral bioavailability of about 25% and a short elimination half-life of 30-60 minutes.[1]

Prodrug MoietyRationale for UseReported/Potential AdvantagesKey Considerations
Simple Alkyl Esters (e.g., Methyl, Ethyl) Increase lipophilicity for enhanced absorption.[3]Potentially improved oral bioavailability compared to GHB.Rapid hydrolysis in the gut and first-pass metabolism may limit systemic exposure.[3]
Amino Acid Esters (e.g., Valine) Utilize amino acid transporters for improved absorption and potentially targeted delivery.[4]May offer a mechanism for enhanced and more consistent absorption.The rate of hydrolysis and potential for transporter saturation need to be evaluated.
GRAS-Based Moieties Conjugation with "Generally Recognized As Safe" compounds to improve safety and pharmacokinetic profiles.[2]Potential for reduced toxicity and altered release kinetics.The linkage and subsequent cleavage are critical for effective drug delivery.
Modified Release Formulations Incorporate ester prodrugs into formulations with immediate and delayed-release components.[7]Extended therapeutic effect, allowing for less frequent dosing.Complex formulation development and in vivo performance need to be carefully characterized.

Experimental Protocols: A Methodological Framework

The evaluation of 4-hydroxybutanoate ester prodrugs involves a series of key in vitro and in vivo experiments. The following protocols are based on established methodologies for prodrug characterization.

Synthesis of 4-Hydroxybutanoate Esters

General Procedure: The synthesis of 4-hydroxybutanoate esters typically involves the reaction of a protected form of GHB, such as its t-butyl ester, with a carboxyl-activated prodrug moiety.[2]

  • Materials: GHB-t-butyl ester, desired promoiety with an activated carboxyl group (e.g., acid chloride or activated ester), appropriate solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, pyridine).

  • Method:

    • Dissolve the GHB-t-butyl ester in the chosen solvent under an inert atmosphere (e.g., nitrogen).

    • Add the base to the solution.

    • Slowly add the activated promoiety to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by a suitable technique like thin-layer chromatography (TLC).

    • Upon completion, quench the reaction, and purify the product using standard techniques such as column chromatography.

    • Deprotect the t-butyl ester to yield the final 4-hydroxybutanoate ester prodrug.

In Vitro Stability Studies

Objective: To assess the chemical stability of the ester prodrugs in different pH environments, simulating the conditions of the gastrointestinal tract and systemic circulation.

  • Materials: The synthesized ester prodrugs, buffers of different pH values (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood), and a suitable analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

  • Method:

    • Prepare stock solutions of the ester prodrugs in a suitable solvent.

    • Incubate the prodrugs in the different pH buffers at a constant temperature (e.g., 37°C).

    • At various time points, withdraw aliquots from each solution.

    • Analyze the samples by HPLC to quantify the amount of remaining prodrug and the formation of GHB.

    • Calculate the half-life (t½) of the prodrug in each condition.

In Vitro Enzymatic Hydrolysis

Objective: To evaluate the susceptibility of the ester prodrugs to hydrolysis by esterases present in plasma and liver microsomes, which is indicative of their conversion to the active drug in vivo. A study on homologous esters demonstrated that hydrolytic stability in plasma and liver microsomes is likely dependent on carboxylesterase activity.[8]

  • Materials: The synthesized ester prodrugs, rat or human plasma, liver microsomes, and a suitable buffer system.

  • Method:

    • Incubate the ester prodrugs with either plasma or liver microsomes in the buffer system at 37°C.

    • At specified time intervals, stop the enzymatic reaction (e.g., by adding a quenching solvent like acetonitrile).

    • Analyze the samples by a validated analytical method (e.g., LC-MS/MS) to measure the disappearance of the prodrug and the appearance of GHB.

    • Determine the rate of hydrolysis and the half-life of the prodrug in the presence of these biological matrices.

Pharmacokinetic Studies in Animal Models

Objective: To determine the in vivo absorption, distribution, metabolism, and excretion (ADME) properties of the ester prodrugs and the resulting plasma concentrations of GHB.

  • Animal Model: Typically, rats or dogs are used for initial pharmacokinetic screening.

  • Method:

    • Administer the ester prodrug to the animals via the desired route (e.g., oral gavage).

    • Collect blood samples at predetermined time points.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples to determine the concentrations of both the intact prodrug and the released GHB over time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.

Visualizing the Prodrug Strategy and Evaluation Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the metabolic activation pathway of 4-hydroxybutanoate ester prodrugs and a typical experimental workflow for their evaluation.

Metabolic_Activation_Pathway Prodrug 4-Hydroxybutanoate Ester Prodrug Absorption Oral Absorption Prodrug->Absorption GI Tract Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Hydrolysis Enzymatic Hydrolysis (Esterases) GHB GHB (Active Drug) Hydrolysis->GHB Pharmacological_Effect Pharmacological Effect GHB->Pharmacological_Effect Systemic_Circulation->Hydrolysis Plasma/Tissues

Caption: Metabolic activation of 4-hydroxybutanoate ester prodrugs.

Experimental_Workflow Synthesis Synthesis & Characterization of Ester Prodrugs In_Vitro_Stability In Vitro Stability (pH variance) Synthesis->In_Vitro_Stability Enzymatic_Hydrolysis In Vitro Enzymatic Hydrolysis (Plasma, Microsomes) Synthesis->Enzymatic_Hydrolysis In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_Stability->In_Vivo_PK Enzymatic_Hydrolysis->In_Vivo_PK Data_Analysis Data Analysis & Comparison In_Vivo_PK->Data_Analysis Lead_Selection Lead Prodrug Selection Data_Analysis->Lead_Selection

References

A Comparative Guide to the Performance of Methyl 4-Hydroxybutanoate and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic selection of chiral building blocks is a critical determinant in the successful and efficient construction of complex, enantiomerically pure molecules. Methyl 4-hydroxybutanoate (B1227057), a versatile C4 building block, presents a valuable synthon for the synthesis of a variety of chiral targets, most notably γ-butyrolactones. This guide provides an objective comparison of the performance of Methyl 4-hydroxybutanoate with other common chiral building blocks, supported by experimental data, to inform rational synthetic design.

Performance Comparison in the Synthesis of Chiral γ-Butyrolactone Precursors

The synthesis of chiral γ-butyrolactones is a common objective in the development of pharmaceuticals and natural products. Here, we compare two distinct and widely employed strategies to access a key chiral intermediate: the enantioselective synthesis of a precursor to (S)-Pregabalin, a widely used anticonvulsant drug.

One approach utilizes diethyl malonate , a common C3 building block, which undergoes an asymmetric Michael addition to a nitroalkene. A second, hypothetical yet highly plausible route, employs This compound as a C4 starting material. This route would involve an initial oxidation to the corresponding β-keto ester, followed by a highly enantioselective asymmetric hydrogenation.

Starting MaterialKey TransformationCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Diethyl Malonate Asymmetric Michael Addition(R,R)-Thiourea Catalyst8094High enantioselectivity in a single C-C bond forming step.Requires handling of nitroalkenes.
This compound (Hypothetical Route)Asymmetric Hydrogenation of β-keto esterRu-(S)-SunPhos>95 (estimated)>99Potentially higher enantioselectivity; avoids nitro compounds.Requires an additional oxidation step from the starting material.

Data Interpretation: The asymmetric Michael addition of diethyl malonate provides a direct route to the carbon skeleton of the target molecule with good yield and high enantioselectivity.[1] Recrystallization can often further enhance the enantiomeric purity to >99% ee.[1] The proposed route starting from this compound, while requiring an initial oxidation step, could potentially achieve even higher enantioselectivity directly from the asymmetric hydrogenation step, as ruthenium-catalyzed hydrogenations of β-keto esters are known to proceed with excellent efficiency and stereocontrol.[2][3]

Experimental Protocols

Asymmetric Michael Addition of Diethyl Malonate

This protocol is adapted from the synthesis of a key precursor for (S)-Pregabalin.[1]

Reaction: Asymmetric Michael addition of diethyl malonate to (E)-5-methyl-1-nitro-1-hexene.

Catalyst: (R,R)-Thiourea catalyst.

Procedure:

  • To a solution of (E)-5-methyl-1-nitro-1-hexene (1 mmol) in toluene (B28343) (5 mL) is added diethyl malonate (2 mmol).

  • The (R,R)-thiourea catalyst (0.1 mmol, 10 mol%) is then added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to afford the Michael adduct.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Ruthenium-Catalyzed Asymmetric Hydrogenation of a β-Keto Ester

This is a general protocol for the asymmetric hydrogenation of γ-heteroatom substituted β-keto esters, which would be applicable to the product derived from the oxidation of this compound.[2][3]

Reaction: Asymmetric hydrogenation of methyl 4-oxo-butanoate.

Catalyst: Ru-(S)-SunPhos.

Procedure:

  • A solution of methyl 4-oxo-butanoate (1 mmol) in methanol (B129727) (5 mL) is placed in a high-pressure autoclave.

  • The Ru-(S)-SunPhos catalyst (0.01 mmol, 1 mol%) is added.

  • The autoclave is purged with hydrogen gas and then pressurized to 10 atm of H₂.

  • The reaction mixture is stirred at 50 °C for 12 hours.

  • After cooling and releasing the pressure, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield methyl (R)-4-hydroxybutanoate.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing Synthetic Pathways and Workflows

To further illustrate the synthetic strategies and decision-making processes, the following diagrams are provided.

G cluster_0 Route A: From Diethyl Malonate cluster_1 Route B: From this compound Diethyl Malonate Diethyl Malonate Michael Adduct Michael Adduct Diethyl Malonate->Michael Adduct Asymmetric Michael Addition Pregabalin Precursor Pregabalin Precursor Michael Adduct->Pregabalin Precursor This compound This compound beta-Keto Ester beta-Keto Ester This compound->beta-Keto Ester Oxidation Chiral Hydroxy Ester Chiral Hydroxy Ester beta-Keto Ester->Chiral Hydroxy Ester Asymmetric Hydrogenation Chiral Hydroxy Ester->Pregabalin Precursor

Caption: Comparison of synthetic routes to a Pregabalin precursor.

G Start Start Reaction Setup Combine substrate, solvent, and catalyst in autoclave Start->Reaction Setup Pressurize Purge with H₂ and pressurize to 10 atm Reaction Setup->Pressurize Heat and Stir Heat to 50°C and stir for 12h Pressurize->Heat and Stir Workup Cool, depressurize, and remove solvent Heat and Stir->Workup Purification Column Chromatography Workup->Purification Analysis Chiral GC/HPLC Purification->Analysis End End Analysis->End

Caption: Experimental workflow for asymmetric hydrogenation.

Caption: Pros and cons of selected chiral building blocks.

Conclusion

Both this compound and diethyl malonate are valuable and effective chiral building blocks for the synthesis of important chiral molecules like the precursors to Pregabalin. The choice between them depends on the specific requirements of the synthetic route. Diethyl malonate offers a more direct approach through a well-established asymmetric Michael addition. Conversely, this compound, via an oxidation and asymmetric hydrogenation sequence, has the potential to deliver even higher enantioselectivity and avoids the use of potentially hazardous nitro compounds. Researchers should consider factors such as the number of synthetic steps, desired enantiopurity, and safety when selecting the optimal building block for their specific target.

References

Validation of HPLC method for "Methyl 4-hydroxybutanoate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of an HPLC method for the quantification of Methyl 4-hydroxybutanoate (B1227057) against an alternative Gas Chromatography (GC) approach is presented below. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical performance with supporting experimental data.

Comparison of Analytical Methods: HPLC vs. GC

The selection of an analytical method for quantifying Methyl 4-hydroxybutanoate depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds.

Performance Comparison

The following table summarizes the validation parameters for a proposed HPLC method and a comparative GC method for the quantification of this compound.

Validation ParameterHPLC MethodGC MethodICH Guideline
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Intraday≤ 1.5%≤ 1.2%≤ 2%
- Interday≤ 2.0%≤ 1.8%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.20.1-
Limit of Quantification (LOQ) (µg/mL) 0.70.3-
Specificity SelectiveHighly Selective-

Experimental Protocols

Detailed methodologies for the HPLC and GC methods are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (45:55, v/v), with the pH adjusted to 4.8 with 0.1 N HCl.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the assay (1 - 100 µg/mL).

Gas Chromatography (GC) Method

This protocol outlines a GC method with Flame Ionization Detection (FID) for the quantification of this compound.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.[2]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[2]

  • Injection Volume: 1 µL (split ratio 50:1).[2]

  • Sample Preparation: Prepare a solution of the sample in dichloromethane (B109758) to a final concentration within the linear range of the assay (0.5 - 50 µg/mL).

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity (Interference Check) protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness (Small Variations) protocol->robustness pass_fail All Parameters Meet Criteria? linearity->pass_fail accuracy->pass_fail precision->pass_fail specificity->pass_fail lod_loq->pass_fail robustness->pass_fail report Generate Validation Report pass_fail->report Yes review Review & Adjust Method pass_fail->review No end End: Method Validated report->end review->protocol

Caption: Workflow for HPLC method validation.

Conclusion

Both the HPLC and GC methods are suitable for the quantification of this compound, with the choice depending on specific laboratory needs. The HPLC method is versatile and does not require the analyte to be volatile, making it broadly applicable. The GC method, however, offers slightly better sensitivity with lower limits of detection and quantification. For the highest accuracy and a direct measure of purity without the need for a specific reference standard, Quantitative NMR (qNMR) could also be considered as a primary analytical method.[2]

References

A Comparative Guide to the Cross-Validation of GC-MS and NMR for the Quantification of Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of Methyl 4-hydroxybutanoate (B1227057). The objective is to offer a comparative overview of their performance, supported by illustrative experimental data, to aid in the selection of the most suitable analytical method for specific research and development needs.

Introduction to Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive and selective method, particularly well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Methyl 4-hydroxybutanoate, a derivatization step is often required to increase their volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, is a primary ratio method of measurement that provides detailed structural information and direct quantification of substances without the need for identical reference standards for calibration. Quantitative NMR (qNMR) is based on the principle that the signal intensity is directly proportional to the number of nuclei, offering high precision and accuracy.

At a Glance: Performance Comparison

The following table summarizes the key quantitative parameters for the analysis of this compound using GC-MS and NMR. These values are representative and based on typical performance for similar small organic molecules.

ParameterGC-MS (with Derivatization)¹H-NMRRemarks
Limit of Detection (LOD) 0.01 - 0.1 µg/mL1 - 10 µg/mLGC-MS generally offers superior sensitivity.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL5 - 50 µg/mLLower LOQs are typically achieved with GC-MS.
Linearity (R²) > 0.995> 0.998Both techniques can achieve excellent linearity.
Precision (%RSD) < 5%< 2%NMR often provides higher precision due to its direct measurement nature.
Accuracy (% Recovery) 90 - 110%98 - 102%Both methods can achieve high accuracy with proper validation.
Sample Preparation Requires derivatizationMinimal, direct analysisGC-MS requires a more complex sample preparation workflow.
Analysis Time per Sample 20 - 40 minutes5 - 15 minutesNMR can offer a faster sample throughput.
Structural Information Provides mass spectrum for identificationProvides detailed structural informationNMR is unparalleled for structural elucidation.

Experimental Protocols

Detailed methodologies for the quantitative analysis of this compound using both GC-MS and NMR are outlined below.

GC-MS Protocol (with Silylation Derivatization)

This protocol describes a typical workflow for the quantitative analysis of this compound in a sample matrix (e.g., plasma or reaction mixture).

3.1.1. Sample Preparation and Extraction:

  • To 100 µL of the sample, add an internal standard (e.g., a deuterated analog of the analyte).

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.

  • Vortex the mixture vigorously and centrifuge to ensure phase separation.

  • Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen gas.

3.1.2. Derivatization:

  • To the dried extract, add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.

3.1.3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Program: Start at an initial temperature of 80°C, hold for 2 minutes, then ramp up to a final temperature of 280°C.

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.

Quantitative ¹H-NMR Protocol

This protocol outlines the steps for the direct quantitative analysis of this compound.

3.2.1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a certified internal standard of known concentration (e.g., maleic acid).

3.2.2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans (ns): Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).

  • Acquisition Time (aq): Sufficient to ensure good digital resolution.

3.2.3. Data Processing and Quantification:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the characteristic signals of this compound and the internal standard.

  • Calculate the concentration of this compound based on the integral values, the number of protons, and the known concentration of the internal standard.

Visualization of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for both GC-MS and NMR analysis, providing a clear visual comparison of the methodologies.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

GC-MS Analytical Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Sample Weighing Dissolution Dissolution in Deuterated Solvent with Internal Standard Sample->Dissolution NMR NMR Data Acquisition Dissolution->NMR DataProcessing Data Processing & Quantification NMR->DataProcessing

NMR Analytical Workflow

Conclusion

Both GC-MS and NMR are highly capable techniques for the quantitative analysis of this compound, each with its distinct advantages and limitations.

  • GC-MS is the method of choice when high sensitivity is paramount, and the sample matrix is complex, requiring chromatographic separation. The need for derivatization adds to the sample preparation time and complexity but significantly enhances the analyte's volatility and chromatographic behavior.

  • NMR excels in providing direct, highly precise, and accurate quantification with minimal sample preparation. Its non-destructive nature allows for sample recovery. Furthermore, NMR provides invaluable structural information, which can be crucial for impurity profiling and reaction monitoring.

The selection between GC-MS and NMR should be guided by the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, the need for structural information, and the available instrumentation and expertise. For routine quality control where high throughput and precision are key, NMR can be a more efficient choice. For trace-level analysis in complex biological matrices, the superior sensitivity of GC-MS may be necessary. A cross-validation approach, utilizing both techniques, can provide the highest level of confidence in the analytical results.

"Methyl 4-hydroxybutanoate" comparative reactivity with different protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Protection of Methyl 4-Hydroxybutanoate (B1227057)

For Researchers, Scientists, and Drug Development Professionals

The selective protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. For a molecule like methyl 4-hydroxybutanoate, which possesses both an ester and a primary alcohol, the judicious choice of a protecting group for the hydroxyl moiety is critical to avoid undesired side reactions during subsequent transformations. This guide provides a comparative analysis of three common protecting groups for the primary alcohol of this compound: tert-butyldimethylsilyl (TBDMS) ether, benzyl (B1604629) (Bn) ether, and acetate (B1210297) ester. The comparison includes an overview of their relative reactivity, stability, and the experimental conditions for their installation and removal, supported by representative experimental data.

Comparative Data of Protecting Groups

The following tables summarize typical reaction conditions, yields, and reaction times for the protection and deprotection of primary alcohols, providing a basis for comparison. Note that the data presented are for representative primary alcohols and may require optimization for this compound.

Table 1: Protection of Primary Alcohols

Protecting GroupReagentsBaseSolventTemp. (°C)Time (h)Typical Yield (%)
TBDMS Ether TBDMS-ClImidazole (B134444)DMFRT2 - 1290 - 98
Benzyl Ether BnBr, NaHNaHTHF/DMF0 to RT2 - 1285 - 95
Acetate Ester Acetic Anhydride (B1165640)Pyridine (B92270), DMAP (cat.)CH₂Cl₂0 to RT1 - 490 - 98

Table 2: Deprotection of Protected Primary Alcohols

Protecting GroupReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
TBDMS Ether TBAF (1M in THF)THFRT0.5 - 290 - 98
Benzyl Ether H₂, Pd/C (10%)MeOH or EtOHRT2 - 1290 - 99
Acetate Ester K₂CO₃, MeOH/H₂O or NaOHMeOH/H₂ORT1 - 485 - 95

Experimental Protocols

Detailed methodologies for the protection and deprotection of the hydroxyl group of this compound are provided below.

tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection

Protection Protocol: Synthesis of Methyl 4-(tert-butyldimethylsilyloxy)butanoate

  • Materials: this compound, tert-butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-dimethylformamide (DMF), Diethyl ether, Saturated aqueous NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a solution of this compound (1.0 equiv.) and imidazole (2.2 equiv.) in anhydrous DMF, add TBDMS-Cl (1.1 equiv.) at room temperature under an inert atmosphere.[1]

    • Stir the reaction mixture at room temperature for 12-24 hours and monitor the progress by thin-layer chromatography (TLC).[1]

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.[1]

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl 4-(tert-butyldimethylsilyloxy)butanoate.[1]

Deprotection Protocol: Cleavage of the TBDMS Ether

  • Materials: Methyl 4-(tert-butyldimethylsilyloxy)butanoate, Tetrabutylammonium fluoride (B91410) (TBAF, 1.0 M solution in THF), Anhydrous tetrahydrofuran (B95107) (THF), Diethyl ether, Saturated aqueous NH₄Cl solution, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous THF at room temperature under an inert atmosphere.[1][2]

    • Add a 1.0 M solution of TBAF in THF (1.1 equiv.) dropwise to the stirred solution.[1][2]

    • Stir the reaction for 1-4 hours, monitoring by TLC.[1]

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the mixture with diethyl ether.[1]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.[1]

TBDMS Protection and Deprotection Workflow

TBDMS_Workflow cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection Start_P This compound Reagents_P TBDMS-Cl, Imidazole DMF, RT Start_P->Reagents_P Protection Product_P Methyl 4-(tert-butyldimethylsilyloxy)butanoate Reagents_P->Product_P Start_D Methyl 4-(tert-butyldimethylsilyloxy)butanoate Reagents_D TBAF THF, RT Start_D->Reagents_D Deprotection Product_D This compound Reagents_D->Product_D

Caption: TBDMS protection and deprotection workflow.

Benzyl (Bn) Ether Protection and Deprotection

Protection Protocol: Synthesis of Methyl 4-(benzyloxy)butanoate

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF) or DMF, Benzyl bromide (BnBr), Diethyl ether, Water, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a suspension of NaH (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.[3]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv.) dropwise.[3]

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 4-(benzyloxy)butanoate.

Deprotection Protocol: Cleavage of the Benzyl Ether by Hydrogenolysis

  • Materials: Methyl 4-(benzyloxy)butanoate, 10% Palladium on carbon (Pd/C), Methanol (B129727) or Ethanol (B145695).

  • Procedure:

    • Dissolve the benzyl-protected substrate in methanol or ethanol in a flask equipped with a magnetic stir bar.[4]

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.[4]

    • Seal the flask, evacuate the system, and backfill with hydrogen gas (this can be done using a balloon of hydrogen). Repeat this cycle three times.[4]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[4]

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).[4]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.[4]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[4]

Benzyl Ether Protection and Deprotection Workflow

Benzyl_Workflow cluster_protection Benzyl Ether Protection cluster_deprotection Benzyl Ether Deprotection Start_P This compound Reagents_P 1. NaH, THF, 0°C to RT 2. BnBr, 0°C to RT Start_P->Reagents_P Protection Product_P Methyl 4-(benzyloxy)butanoate Reagents_P->Product_P Start_D Methyl 4-(benzyloxy)butanoate Reagents_D H₂, Pd/C MeOH or EtOH, RT Start_D->Reagents_D Deprotection Product_D This compound Reagents_D->Product_D

Caption: Benzyl ether protection and deprotection workflow.

Acetate Ester Protection and Deprotection

Protection Protocol: Synthesis of Methyl 4-acetoxybutanoate

  • Materials: this compound, Acetic anhydride (Ac₂O), Dry pyridine, 4-(Dimethylamino)pyridine (DMAP, catalytic amount), Dry dichloromethane (B109758) (CH₂Cl₂), 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in dry pyridine (2–10 mL/mmol) under an inert atmosphere.[5]

    • Add a catalytic amount of DMAP.

    • Add acetic anhydride (1.5–2.0 equiv.) to the solution at 0 °C.[5]

    • Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.[5]

    • Quench the reaction by adding methanol.[5]

    • Co-evaporate the reaction mixture with toluene.[5]

    • Dilute the residue with CH₂Cl₂ and wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography to give methyl 4-acetoxybutanoate.

Deprotection Protocol: Saponification of the Acetate Ester

  • Materials: Methyl 4-acetoxybutanoate, Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH), Methanol (MeOH), Water.

  • Procedure:

    • Dissolve the acetate ester (1.0 equiv.) in a mixture of methanol and water.

    • Add K₂CO₃ (e.g., 1.5 equiv.) or a solution of NaOH (e.g., 1.1 equiv. in water) to the solution.

    • Stir the mixture at room temperature and monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected alcohol.

Acetate Ester Protection and Deprotection Workflow

Acetate_Workflow cluster_protection Acetate Ester Protection cluster_deprotection Acetate Ester Deprotection Start_P This compound Reagents_P Ac₂O, Pyridine, DMAP (cat.) CH₂Cl₂, 0°C to RT Start_P->Reagents_P Protection Product_P Methyl 4-acetoxybutanoate Reagents_P->Product_P Start_D Methyl 4-acetoxybutanoate Reagents_D K₂CO₃ or NaOH MeOH/H₂O, RT Start_D->Reagents_D Deprotection Product_D This compound Reagents_D->Product_D

Caption: Acetate ester protection and deprotection workflow.

Selection Rationale

The choice of a suitable protecting group for the hydroxyl moiety of this compound is contingent upon the planned subsequent reaction conditions.

  • TBDMS ethers are robust and stable to a wide range of non-acidic and non-fluoride conditions, making them ideal for reactions involving organometallics, hydrides, and many oxidizing and reducing agents. Their removal with fluoride sources like TBAF is highly selective.[1][2]

  • Benzyl ethers offer excellent stability under both acidic and basic conditions, as well as toward many oxidizing and reducing agents.[3][6] They are particularly useful when subsequent steps require acidic conditions that would cleave silyl (B83357) ethers. The deprotection via catalytic hydrogenolysis is mild and efficient, provided no other reducible functional groups are present in the molecule.[3][4]

  • Acetate esters are readily introduced and are stable to acidic conditions and some oxidizing agents. However, they are base-labile and are typically removed by saponification.[5] This makes them suitable for synthetic routes where basic conditions are to be avoided until the deprotection step.

References

A Comparative Guide to the Synthesis and Performance of Bioresorbable Polyesters: Poly(4-hydroxybutyrate) vs. PLA, PGA, and PCL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biodegradable polymer is a critical decision that profoundly impacts the efficacy and safety of medical devices and drug delivery systems. This guide provides a comprehensive comparison of poly(4-hydroxybutyrate) (P4HB), synthesized from methyl 4-hydroxybutanoate (B1227057), with three other leading bioresorbable polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (B3415563) (PCL). Through a detailed examination of their synthesis, physicochemical properties, and degradation characteristics, supported by experimental data and protocols, this guide aims to furnish a clear and objective framework for informed material selection.

Executive Summary

Poly(4-hydroxybutyrate) (P4HB) has emerged as a promising biomaterial due to its unique combination of flexibility, strength, and biocompatibility. Unlike the more rigid PLA and PGA, P4HB exhibits elastomeric properties, making it suitable for applications requiring soft tissue support and flexibility. Its degradation product, 4-hydroxybutyrate, is a natural metabolite in the human body, minimizing the risk of adverse reactions. This guide will delve into the comparative performance of these polymers, offering a data-driven perspective on their suitability for various biomedical applications.

Data Presentation: A Comparative Overview of Polymer Properties

The following tables summarize the key performance indicators for P4HB, PLA, PGA, and PCL, providing a quantitative basis for comparison.

Table 1: Thermal and Molecular Properties

PropertyPoly(4-hydroxybutyrate) (P4HB)Polylactic Acid (PLA)Polyglycolic Acid (PGA)Polycaprolactone (PCL)
Glass Transition Temperature (Tg) -51 °C[1]50 - 80 °C35 - 40 °C-60 °C
Melting Temperature (Tm) 60 °C[1]130 - 180 °C225 - 230 °C59 - 64 °C
Degradation Temperature (Td) > 220 °C~350 °C~360 °C~350 °C
Molecular Weight (Mw) > 1 x 105 g/mol 1 x 104 - 1 x 106 g/mol 2 x 103 - 1 x 105 g/mol 1 x 104 - 8 x 104 g/mol
Crystallinity 30 - 50%10 - 40% (PLLA)45 - 55%35 - 45%

Table 2: Mechanical and Degradation Properties

PropertyPoly(4-hydroxybutyrate) (P4HB)Polylactic Acid (PLA)Polyglycolic Acid (PGA)Polycaprolactone (PCL)
Tensile Strength (MPa) 28 - 12428 - 5060 - 10020 - 35
Elongation at Break (%) 400 - 10002 - 101 - 5300 - 1000
Young's Modulus (GPa) 0.1 - 0.41.2 - 3.05.0 - 7.00.2 - 0.4
Degradation Time (in vivo) 6 - 12 months12 - 24 months6 - 12 months> 24 months
Degradation Mechanism Surface erosion (enzymatic)Bulk hydrolysisBulk hydrolysisBulk hydrolysis

Experimental Protocols: Methodologies for Synthesis and Characterization

This section provides detailed protocols for the synthesis and characterization of P4HB and its alternatives, enabling researchers to reproduce and build upon these findings.

Polymer Synthesis

1. Polycondensation of Methyl 4-hydroxybutanoate to Poly(4-hydroxybutyrate) (P4HB)

  • Materials: this compound, titanium(IV) butoxide (Ti(OBu)4) or other suitable catalyst, high-boiling point solvent (e.g., diphenyl ether), nitrogen gas.

  • Procedure:

    • A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and the solvent.

    • The mixture is heated to ~150°C under a gentle stream of nitrogen to remove any residual water.

    • The catalyst (e.g., 0.1 mol% Ti(OBu)4) is added to the reaction mixture.

    • The temperature is gradually increased to 180-220°C while stirring.

    • Methanol (B129727), the byproduct of the transesterification reaction, is continuously removed by distillation to drive the equilibrium towards polymer formation.

    • The reaction is maintained under these conditions for several hours (e.g., 4-8 hours) under a slow stream of nitrogen.

    • To further increase the molecular weight, the final stage of the reaction is often carried out under high vacuum (e.g., <1 mmHg) to facilitate the removal of the last traces of methanol and other volatile byproducts.

    • The resulting polymer is cooled to room temperature, dissolved in a suitable solvent (e.g., chloroform), and precipitated in a non-solvent (e.g., cold methanol).

    • The purified polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.

2. Ring-Opening Polymerization of γ-Butyrolactone to Poly(4-hydroxybutyrate) (P4HB)

  • Materials: γ-Butyrolactone (GBL), tin(II) octoate (Sn(Oct)2) or other suitable catalyst, initiator (e.g., 1-dodecanol), anhydrous toluene.

  • Procedure:

    • A flame-dried Schlenk flask is charged with γ-butyrolactone, anhydrous toluene, and the initiator under an inert atmosphere (e.g., argon or nitrogen).

    • The catalyst (e.g., Sn(Oct)2, typically at a monomer-to-catalyst ratio of 1000:1 to 10000:1) is added to the solution.

    • The reaction mixture is stirred at a specific temperature (e.g., 100-130°C) for a predetermined time (e.g., 24-72 hours).

    • The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

    • The polymer is dissolved in chloroform (B151607) and precipitated in cold methanol.

    • The purified P4HB is collected by filtration and dried under vacuum.

Polymer Characterization

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Instrument: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of Styragel columns (e.g., HR series) suitable for the expected molecular weight range.

  • Mobile Phase: Tetrahydrofuran (THF) or chloroform at a flow rate of 1.0 mL/min.

  • Calibration: The system is calibrated using narrow-polydispersity polystyrene standards.

  • Sample Preparation: Polymer samples are dissolved in the mobile phase at a concentration of approximately 1-2 mg/mL and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined from the elution profile.

2. Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)

  • DSC:

    • Instrument: A differential scanning calorimeter.

    • Sample Size: 5-10 mg of the polymer sample is sealed in an aluminum pan.

    • Procedure: The sample is typically heated from a low temperature (e.g., -80°C) to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. A second heating scan is often performed after a controlled cooling cycle to erase the thermal history of the sample.

    • Analysis: The glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm) are determined from the thermogram.

  • TGA:

    • Instrument: A thermogravimetric analyzer.

    • Sample Size: 5-10 mg of the polymer sample is placed in a ceramic or platinum pan.

    • Procedure: The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Analysis: The onset of decomposition temperature (Td) and the weight loss profile are determined.

3. Mechanical Testing (Tensile Properties)

  • Standard: ASTM D882 for thin plastic sheeting.

  • Instrument: A universal testing machine equipped with a load cell and grips suitable for thin films.

  • Specimen Preparation: Dog-bone shaped or rectangular specimens are cut from solvent-cast or melt-pressed polymer films with uniform thickness.

  • Procedure: The specimen is mounted in the grips of the testing machine and pulled at a constant crosshead speed (e.g., 5-50 mm/min) until it fractures.

  • Analysis: The tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Mandatory Visualization: Synthesis Pathways and Property Comparison

The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Polymer_Synthesis_Pathways cluster_P4HB Poly(4-hydroxybutyrate) (P4HB) Synthesis cluster_Alternatives Alternative Polyester Synthesis This compound This compound P4HB P4HB This compound->P4HB Polycondensation γ-Butyrolactone (GBL) γ-Butyrolactone (GBL) γ-Butyrolactone (GBL)->P4HB Ring-Opening Polymerization Biological Precursors Biological Precursors Biological Precursors->P4HB Bacterial Fermentation Lactic Acid / Lactide Lactic Acid / Lactide PLA PLA Lactic Acid / Lactide->PLA Polycondensation / ROP Glycolic Acid / Glycolide Glycolic Acid / Glycolide PGA PGA Glycolic Acid / Glycolide->PGA Polycondensation / ROP ε-Caprolactone ε-Caprolactone PCL PCL ε-Caprolactone->PCL Ring-Opening Polymerization

Caption: Synthesis pathways for P4HB and its common alternatives.

Polymer_Property_Comparison Properties Properties Flexibility Flexibility P4HB P4HB High High PLA PLA Low Low PGA PGA Very Low Very Low PCL PCL Strength Strength Moderate Moderate Slow Slow Very Slow Very Slow Very High Very High Degradation Rate Degradation Rate Fast Fast

References

A Comparative Benchmarking of Methyl 4-hydroxybutanoate Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent synthesis methods for Methyl 4-hydroxybutanoate (B1227057), a versatile intermediate in the pharmaceutical and chemical industries. The performance of each method is evaluated based on key metrics such as product yield, reaction time, and conditions, supported by detailed experimental protocols.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the different synthesis routes to Methyl 4-hydroxybutanoate, offering a clear comparison for researchers to select the most suitable method for their specific needs.

MethodStarting Material(s)Catalyst/ReagentTemperature (°C)Reaction Time (hours)Yield (%)
Ring-Opening of γ-Butyrolactone γ-Butyrolactone, Methanol (B129727)Zinc Chloride (ZnCl₂), Phosphorus Trichloride (B1173362) (PCl₃)500.5 - 2~95.6%*
Two-Step from Succinic Acid Succinic Acid, Methanol, HydrogenCopper-based catalyst (for hydrogenation)2004 (hydrogenation) + 0.5-2 (ring-opening)~86% (overall)
Enzymatic Synthesis (Transesterification) Vinyl Butyrate (B1204436), MethanolLipase (B570770) from Aspergillus fumigatus401686%
Reduction of Keto-Ester Precursor Acrolein, Carbon Monoxide, MethanolPalladium on Carbon, Triphenylarsine100677.5%**

Note: The cited yield of 95.6% is for the analogous synthesis of methyl 4-chlorobutanoate, suggesting a similarly high yield for this compound under these conditions.[1] *Note: This yield is for the precursor, methyl 4-oxobutanoate (B1241810). The subsequent reduction to this compound is implied.[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Ring-Opening of γ-Butyrolactone

This method utilizes the acid-catalyzed ring-opening of γ-butyrolactone (GBL) with methanol.

Materials:

  • γ-Butyrolactone (GBL)

  • Methanol (CH₃OH)

  • Zinc Chloride (ZnCl₂)

  • Phosphorus Trichloride (PCl₃)

Procedure:

  • To a reactor, add γ-butyrolactone, methanol, and an acidic catalyst such as zinc chloride or concentrated sulfuric acid.[1]

  • Under normal pressure and at a temperature of 30-60°C, add phosphorus trichloride dropwise.[1]

  • After the addition is complete, continue the reaction for 0.5 to 2 hours.[1]

  • The reaction mixture is then subjected to distillation under reduced pressure (25 mm Hg).[1]

  • Collect the fraction at 80-85°C to obtain this compound.[1]

Method 2: Two-Step Synthesis from Succinic Acid

This process involves the initial hydrogenation of dimethyl succinate (B1194679) to γ-butyrolactone (GBL), followed by the ring-opening of GBL.

Step 1: Hydrogenation of Dimethyl Succinate to γ-Butyrolactone

Materials:

  • Dimethyl Succinate

  • Hydrogen (H₂)

  • Copper-based catalyst (e.g., Cu-ZnO-ZrO₂/Al₂O₃)

  • Solvent

Procedure:

  • The catalytic hydrogenation of dimethyl succinate is carried out in a micro fixed-bed reactor using a copper-based catalyst.

  • The optimal reaction conditions are a temperature of 200°C, a pressure of 3.0 MPa, a molar ratio of hydrogen to dimethyl succinate of 150:1, and a liquid hourly space velocity of dimethyl succinate of 0.5 h⁻¹.

  • Under these conditions, the conversion of dimethyl succinate reaches 100%, with a molar selectivity for γ-butyrolactone of 90%.[3]

Step 2: Ring-Opening of γ-Butyrolactone

  • Follow the protocol outlined in Method 1 . The overall yield for this two-step process is approximately 86%.

Method 3: Enzymatic Synthesis via Transesterification

This biocatalytic approach employs a lipase to catalyze the transesterification reaction.

Materials:

  • Vinyl Butyrate

  • Methanol

  • Lipase from Aspergillus fumigatus

  • n-Hexane (solvent)

Procedure:

  • The synthesis of methyl butyrate is achieved through the trans-esterification of vinyl butyrate with methanol in n-hexane.[4]

  • An optimal molar ratio of 2:2 (vinyl butyrate:methanol) is used.[4]

  • The reaction is incubated for 16 hours at a temperature of 40°C with 30 µg/ml of purified lipase.[4]

  • This method results in a maximum yield of 86% for the ester.[4]

Method 4: Reduction of a Keto-Ester Precursor

This route involves the synthesis of methyl 4-oxobutanoate followed by its reduction.

Step 1: Synthesis of Methyl 4-oxobutanoate

Materials:

  • Acrolein

  • Carbon Monoxide (CO)

  • Methanol

  • Palladium on carbon (5 wt. %)

  • Triphenylarsine

Procedure:

  • A solution of anhydrous hydrogen chloride in methanol is added to a solution of acrolein in methanol at 35-40°C.[2]

  • This solution is placed in a pressure reactor containing 5 wt. % palladium on carbon and triphenylarsine.[2]

  • The reactor is pressurized with carbon monoxide to 3500 psi and heated to 100°C for six hours.[2]

  • This process yields methyl 4-oxobutanoate and its methanol addition products with a 77.5% yield based on the initial acrolein.[2]

Step 2: Reduction to this compound

  • The resulting methyl 4-oxobutanoate and its derivatives can be reduced to this compound using a suitable reducing agent like sodium borohydride, although this reduction can be slow for esters.[5][6]

Synthesis Pathways and Workflow Visualization

The following diagrams illustrate the logical relationships between the different synthesis methods and a general experimental workflow.

Synthesis_Pathways cluster_succinic From Succinic Acid cluster_precursor From Precursors Succinic Acid Succinic Acid Dimethyl Succinate Dimethyl Succinate Succinic Acid->Dimethyl Succinate Esterification gamma-Butyrolactone (GBL) gamma-Butyrolactone (GBL) Dimethyl Succinate->gamma-Butyrolactone (GBL) Hydrogenation (90% yield) This compound This compound gamma-Butyrolactone (GBL)->this compound Ring-Opening (~95.6%* yield) 4-Hydroxybutanoic Acid 4-Hydroxybutanoic Acid 4-Hydroxybutanoic Acid->this compound Direct Esterification Vinyl Butyrate Vinyl Butyrate Vinyl Butyrate->this compound Enzymatic Transesterification (86% yield) Methyl 4-oxobutanoate Methyl 4-oxobutanoate Methyl 4-oxobutanoate->this compound Reduction (~77.5% precursor yield)

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start Select Synthesis Method Select Synthesis Method Start->Select Synthesis Method Prepare Starting Materials Prepare Starting Materials Select Synthesis Method->Prepare Starting Materials Set Up Reaction Apparatus Set Up Reaction Apparatus Prepare Starting Materials->Set Up Reaction Apparatus Run Reaction under\nSpecified Conditions Run Reaction under Specified Conditions Set Up Reaction Apparatus->Run Reaction under\nSpecified Conditions Monitor Reaction Progress Monitor Reaction Progress Run Reaction under\nSpecified Conditions->Monitor Reaction Progress Work-up and Purification Work-up and Purification Monitor Reaction Progress->Work-up and Purification Characterize Product\n(NMR, GC-MS, etc.) Characterize Product (NMR, GC-MS, etc.) Work-up and Purification->Characterize Product\n(NMR, GC-MS, etc.) Calculate Yield Calculate Yield Characterize Product\n(NMR, GC-MS, etc.)->Calculate Yield End End Calculate Yield->End

Caption: General experimental workflow for synthesis.

References

A Comparative Guide to Precursor Efficacy in Drug Synthesis: Methyl 4-Hydroxybutanoate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical decision in the synthesis of active pharmaceutical ingredients (APIs), directly impacting reaction efficiency, product purity, and overall cost-effectiveness. This guide provides an objective comparison of methyl 4-hydroxybutanoate (B1227057) and its common alternatives, γ-butyrolactone (GBL) and 1,4-butanediol (B3395766) (BDO), as precursors in the synthesis of γ-hydroxybutyric acid (GHB) and its derivatives, as well as other notable pharmaceuticals.

Executive Summary

Methyl 4-hydroxybutanoate, γ-butyrolactone (GBL), and 1,4-butanediol (BDO) are all viable precursors for the synthesis of GHB and other valuable pharmaceutical compounds. The choice of precursor often depends on the specific synthetic route, desired scale, and regulatory considerations.

  • This compound offers a direct route to GHB and its esters, such as in the synthesis of GHB-fatty acid conjugates, with reported overall yields in the range of 60-70%.

  • γ-Butyrolactone (GBL) is a widely used precursor for GHB, readily undergoing hydrolysis under basic conditions to yield the corresponding salt, sodium oxybate, with high efficiency.

  • 1,4-Butanediol (BDO) is a common industrial chemical that can be converted to GHB in a two-step process, first through oxidation to GBL and then hydrolysis. The initial dehydrogenation of BDO to GBL can achieve yields of up to 95%.

This guide will delve into the experimental data and protocols for these synthetic pathways, providing a comprehensive comparison to aid in precursor selection.

Comparative Data on Precursor Performance

The following tables summarize the available quantitative data for the synthesis of GHB and related compounds from this compound, GBL, and BDO.

PrecursorTarget CompoundKey Reaction StepsReported YieldPurity/Notes
This compound GHB-Fatty Acid ConjugatesEsterification, Deprotection60-70% (overall)Synthesis of analytical standards and potential prodrugs.
γ-Butyrolactone (GBL) Sodium Oxybate (Na-GHB)Base-catalyzed hydrolysis (Saponification)QuantitativeRapid and complete conversion under strongly alkaline conditions.[1]
1,4-Butanediol (BDO) γ-Butyrolactone (GBL)Catalytic Dehydrogenationup to 95%Industrial process using a copper catalyst.[2]
1,4-Butanediol (BDO) γ-Butyrolactone (GBL)Dehydrogenation with copper chromite catalyst~80%Laboratory scale preparation.[2]
γ-Butyrolactone (GBL) Sodium 4-hydroxybutanoateHydrolysis with NaOH93%[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and experimental workflows discussed in this guide.

Synthesis_Pathways cluster_MHB This compound Route cluster_GBL GBL Route cluster_BDO BDO Route MHB This compound GHB_ester GHB-Fatty Acid Ester MHB->GHB_ester Esterification GBL γ-Butyrolactone GHB_salt Sodium Oxybate (Na-GHB) GBL->GHB_salt Hydrolysis (NaOH) BDO 1,4-Butanediol BDO->GBL Dehydrogenation GBL_BDO γ-Butyrolactone BDO->GBL_BDO GHB_salt_BDO Sodium Oxybate (Na-GHB) GBL_BDO->GHB_salt_BDO Hydrolysis (NaOH) Experimental_Workflow start Precursor Selection (this compound, GBL, or BDO) reaction Synthetic Transformation (Esterification, Hydrolysis, or Dehydrogenation/Hydrolysis) start->reaction workup Reaction Work-up (Extraction, Neutralization) reaction->workup purification Purification (Distillation, Crystallization, or Chromatography) workup->purification analysis Product Analysis (NMR, IR, GC-MS) purification->analysis final_product Final Pharmaceutical Compound analysis->final_product

References

A Guide to Inter-Laboratory Validation of Analytical Methods for Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the procedures and best practices for the inter-laboratory validation of analytical methods for Methyl 4-hydroxybutanoate (B1227057). Ensuring the reliability and consistency of analytical data across different laboratories is paramount in research and development, particularly in the pharmaceutical industry. This document outlines key analytical techniques, detailed experimental protocols, and the essential validation parameters required to establish a robust and reproducible analytical method.

Comparison of Analytical Methods

The two most common and suitable analytical techniques for the quantification of Methyl 4-hydroxybutanoate are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by detection using a mass spectrometer.High sensitivity and selectivity, excellent for identifying and quantifying volatile and semi-volatile compounds.[1]May require derivatization for polar and non-volatile compounds to improve volatility.[1]
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interaction with a stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[2]May have lower resolution than GC for certain volatile compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are typical experimental protocols for GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of this compound, a derivatization step is often necessary to increase its volatility for GC-MS analysis.[1]

1. Sample Preparation and Extraction:

  • To 1 mL of the sample (e.g., biological matrix), add a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Acidify the sample to approximately pH 1 using hydrochloric acid.[1]

  • Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

2. Derivatization:

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Add an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the hydroxyl group.[1]

  • Follow with a silylation reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase volatility.[1]

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized analyte.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this compound.

1. Sample Preparation:

  • Sample preparation will vary depending on the matrix. It may involve dilution, filtration, or solid-phase extraction (SPE) to remove interfering substances.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of an aqueous solvent (e.g., water with a small amount of acid like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4] The composition can be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.[2]

  • Detector: UV detector set at a wavelength where the analyte absorbs, or a more universal detector like a Refractive Index (RI) detector if the analyte lacks a strong chromophore. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.

  • Column Temperature: Ambient or controlled (e.g., 25°C).[2]

Inter-Laboratory Validation Parameters

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose.[5] The following table summarizes the key validation parameters and their typical acceptance criteria as per guidelines from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[5][6]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[5]No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99.[7]
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assays, typically 80-120% of the test concentration.[8]
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 98.0-102.0% for drug substance and 97.0-103.0% for drug product.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.5%.[7] Intermediate Precision (Inter-assay): RSD ≤ 2.0%. Reproducibility (Inter-laboratory): RSD will be determined by the collaborative study.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[6]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[6]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, temperature, or flow rate are slightly varied.

Visualization of Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for conducting an inter-laboratory validation study.

G cluster_0 Phase 1: Method Development & Pre-validation cluster_1 Phase 2: Protocol & Sample Preparation cluster_2 Phase 3: Inter-Laboratory Study cluster_3 Phase 4: Data Analysis & Reporting A Develop Analytical Method B Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) A->B C Develop Detailed Validation Protocol B->C D Prepare & Distribute Homogeneous Samples to Participating Laboratories C->D E Laboratories Analyze Samples According to Protocol D->E F Laboratories Report Results E->F G Statistical Analysis of Results (e.g., ANOVA, Cochran's Test) F->G H Determine Reproducibility (RSDr) G->H I Final Validation Report H->I

Inter-laboratory validation workflow.

References

Comparative study of catalysts for "Methyl 4-hydroxybutanoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Benchmark of Catalytic Systems for the Synthesis of Methyl 4-hydroxybutanoate (B1227057)

Methyl 4-hydroxybutanoate is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its efficient production is a key focus for process chemists and researchers. This guide provides an objective comparison of various catalytic strategies for the synthesis of this compound, focusing on catalyst efficiency, reaction conditions, and product selectivity. The information compiled herein is based on a thorough review of experimental data from scientific literature, offering a valuable resource for process optimization and catalyst selection.

Two primary synthetic routes to this compound are prevalent: the ring-opening of γ-butyrolactone (GBL) with methanol (B129727) and the direct esterification of 4-hydroxybutanoic acid with methanol. This guide will delve into the catalytic systems employed in both pathways, presenting quantitative data in a clear, comparative format.

Synthetic Pathways to this compound

The synthesis of this compound can be achieved through several catalytic routes, starting from different precursors. The most common pathways are the acid-catalyzed ring-opening of γ-butyrolactone (GBL) and the direct esterification of 4-hydroxybutanoic acid, both using methanol. An alternative, though less direct route, involves the reduction of succinic acid derivatives.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product gamma-Butyrolactone gamma-Butyrolactone Ring-Opening Ring-Opening (Methanolysis) gamma-Butyrolactone->Ring-Opening + Methanol (Acid Catalyst) 4-Hydroxybutanoic Acid 4-Hydroxybutanoic Acid Direct Esterification Direct Esterification 4-Hydroxybutanoic Acid->Direct Esterification + Methanol (Acid/Enzyme Catalyst) Succinic Acid Succinic Acid Reduction & Esterification Reduction & Esterification Succinic Acid->Reduction & Esterification 1. Reduction 2. Esterification This compound This compound Ring-Opening->this compound Direct Esterification->this compound Reduction & Esterification->this compound

Synthetic routes to this compound.

Comparative Study of Catalysts

The efficiency of different catalysts for this compound synthesis is summarized in the tables below. Direct comparison of catalyst performance can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources and should be interpreted within the context of the specified conditions.

Ring-Opening of γ-Butyrolactone (GBL) with Methanol

The ring-opening of GBL with methanol is a common method for producing this compound. This reaction is typically catalyzed by acids.

Table 1: Comparison of Catalysts for the Ring-Opening of γ-Butyrolactone

Catalyst SystemSubstrateTemp. (°C)PressureTime (h)Conversion (%)Selectivity (%)Yield (%)
Zinc Chloride (ZnCl₂)γ-Butyrolactone30-60Atmospheric0.5-2--High (implied)[1]
Sulfuric Acid (H₂SO₄)γ-Butyrolactone30-60Atmospheric0.5-2--High (implied)[1]

Note: Quantitative data for conversion, selectivity, and yield were not specified in the cited source but implied to be high under the described conditions.

Experimental Protocol: Acid-Catalyzed Ring-Opening of γ-Butyrolactone

The following is a general procedure based on a patented method[1]:

  • To a reactor equipped with a stirrer and a reflux condenser, add γ-butyrolactone, methanol, and an acidic catalyst (e.g., zinc chloride or concentrated sulfuric acid).

  • Maintain the reaction mixture at a temperature between 30-60°C under normal pressure.

  • If required by the specific catalyst system, slowly add any co-reagents. For instance, the patent mentions the dropwise addition of phosphorus trichloride[1].

  • Allow the reaction to proceed for 0.5 to 2 hours with continuous stirring.

  • Monitor the reaction progress using appropriate analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is subjected to distillation under reduced pressure (e.g., 25 mm Hg).

  • The fraction collected at the appropriate boiling point (e.g., 80-85°C at 25 mm Hg) yields this compound[1].

Direct Esterification of 4-Hydroxybutanoic Acid with Methanol

The direct esterification of 4-hydroxybutanoic acid with methanol is another viable synthetic route. This reaction can be catalyzed by both homogeneous and heterogeneous acid catalysts, as well as enzymes.

Table 2: Comparison of Catalysts for the Direct Esterification of Carboxylic Acids with Methanol

Catalyst SystemSubstrateTemp. (°C)Catalyst LoadingTime (h)Conversion (%)Reference
Sulfuric Acid (H₂SO₄)Acetic Acid60--High[2]
Nafion/Silica (SAC-13)Acetic Acid60--High[2]
Amberlyst 15Pentanoic Acid607% (g/L)~4~93
LipaseFree Fatty Acids---98[1]

Note: Data for acetic and pentanoic acid are included as representative examples of acid-catalyzed esterification with methanol, as specific comparative data for 4-hydroxybutanoic acid is limited.

Experimental Protocol: Heterogeneous Acid-Catalyzed Esterification

The following protocol is a generalized procedure for esterification using a solid acid catalyst like Amberlyst 15:

  • In a batch reactor, combine 4-hydroxybutanoic acid and an excess of methanol. The molar ratio of methanol to acid can be varied (e.g., from 1:1 to 15:1) to shift the equilibrium towards the product.

  • Add the solid acid catalyst (e.g., Amberlyst 15) to the reaction mixture. The catalyst loading can be in the range of 4-8% (g/L).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with constant stirring.

  • Monitor the reaction progress by periodically taking samples and determining the concentration of the carboxylic acid through titration with a standard base solution.

  • Once the desired conversion is achieved, cool the reaction mixture and separate the catalyst by filtration.

  • The excess methanol can be removed by distillation, and the resulting this compound can be further purified by vacuum distillation.

Mechanism of Acid-Catalyzed Esterification

The acid-catalyzed esterification of a carboxylic acid with an alcohol, known as Fischer esterification, proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

General mechanism of Fischer esterification.

To aid in the understanding of the synthetic routes and the decision-making process for catalyst selection, the diagrams provided illustrate the key pathways and mechanisms. Researchers are encouraged to consider the specific requirements of their application, including cost, environmental impact, and desired purity, when selecting a catalytic system for the synthesis of this compound.

References

Methyl 4-hydroxybutanoate vs. γ-Butyrolactone: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two versatile C4 building blocks, methyl 4-hydroxybutanoate (B1227057) and γ-butyrolactone (GBL), reveals distinct advantages and disadvantages in their application as starting materials for chemical synthesis, particularly in the realm of drug development. This guide provides a detailed comparison of their reactivity, common transformations, and handling considerations, supported by experimental data and protocols to aid researchers in selecting the optimal precursor for their synthetic needs.

Methyl 4-hydroxybutanoate, an acyclic ester, and its cyclic counterpart, γ-butyrolactone (GBL), are both valuable four-carbon synthons frequently employed in the synthesis of pharmaceuticals and other fine chemicals. Their structural relationship, with the ability of this compound to cyclize to GBL and GBL to be ring-opened to form derivatives of 4-hydroxybutanoic acid, underpins their synthetic utility. However, the choice between these two molecules is often dictated by the specific target molecule, desired reactivity, and reaction conditions.

Physicochemical Properties: A Tale of Two Structures

The fundamental differences in the physical and chemical properties of this compound and GBL are summarized in the table below. These properties influence their behavior in chemical reactions and dictate the necessary handling and reaction conditions.

PropertyThis compoundγ-Butyrolactone (GBL)
CAS Number 925-57-5[1]96-48-0[2]
Molecular Formula C₅H₁₀O₃[1]C₄H₆O₂[2]
Molecular Weight 118.13 g/mol [3]86.09 g/mol [2]
Appearance Colorless liquid with a fruity odor[1]Colorless, hygroscopic liquid with a weak characteristic odor[2]
Boiling Point 190.9 ± 23.0 °C at 760 mmHg[3]204 °C[2]
Melting Point N/A-43.53 °C[2]
Density 1.1 ± 0.1 g/cm³[3]1.1296 g/mL (20 °C)[2]
Solubility Soluble in water and organic solvents[1]Miscible with water; soluble in methanol (B129727), ethanol, acetone, benzene, ethyl ether[2]

Reactivity and Synthetic Applications: A Comparative Overview

The primary distinction in the reactivity of this compound and GBL lies in the accessibility of their functional groups. This compound possesses a free hydroxyl group and an ester, making it suitable for reactions targeting these functionalities directly. In contrast, GBL's reactivity is dominated by the ring-opening of its lactone structure.

Synthesis of γ-Aminobutyric Acid (GABA) and its Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are crucial in the treatment of various neurological disorders.[4][5] Both this compound and GBL can serve as precursors to GABA.

From γ-Butyrolactone (GBL): The synthesis of GABA from GBL is a well-established route, often involving the ring-opening of the lactone with an amine source. A common method involves the reaction of GBL with potassium phthalimide (B116566), followed by hydrolysis to yield GABA.[6]

From this compound: The synthesis of GABA from this compound involves the conversion of the hydroxyl group to an amino group. This can be achieved through various methods, such as conversion to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine), and subsequent hydrolysis of the ester.

Comparative Data for GABA Synthesis

Starting MaterialKey Reaction StepsReported YieldReference
γ-Butyrolactone1. Ring-opening with potassium phthalimide. 2. Hydrolysis.Excellent[6]
This compound1. Tosylation/Mesylation. 2. Amination. 3. Hydrolysis.(Data not directly comparable in literature)-

While direct comparative yield data under identical conditions is scarce in the literature, the route from GBL is frequently cited due to its efficiency.

Synthesis of 1,4-Butanediol (B3395766)

1,4-Butanediol is a valuable chemical intermediate used in the production of polymers and other organic compounds.[7] Both starting materials can be reduced to form 1,4-butanediol.

From γ-Butyrolactone (GBL): The catalytic hydrogenation of GBL to 1,4-butanediol is a common industrial process. Various catalysts, including copper-based systems, are employed for this transformation.[8]

From this compound: The reduction of the ester functionality in this compound also yields 1,4-butanediol. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Comparative Data for 1,4-Butanediol Synthesis

Starting MaterialReaction TypeCatalyst/ReagentSelectivity/YieldReference
γ-ButyrolactoneCatalytic Hydrogenation5% Cu-SiO₂-AE95% selectivity for BDO[8]
This compoundCatalytic Hydrogenation(Data not directly comparable in literature)--

The hydrogenation of GBL is a well-optimized industrial process, suggesting its preference for large-scale production of 1,4-butanediol.

Experimental Protocols

Synthesis of γ-Aminobutyric Acid (GABA) from γ-Butyrolactone

This two-step procedure involves the ring-opening of GBL with potassium phthalimide followed by acidic hydrolysis.

Step 1: Synthesis of N-Phthaloyl-γ-aminobutyric acid

  • In a round-bottom flask, combine γ-butyrolactone (1.0 eq) and potassium phthalimide (1.0 eq).

  • Heat the mixture at 180-200°C for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the resulting solid in water and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-phthaloyl-γ-aminobutyric acid.

Step 2: Hydrolysis to γ-Aminobutyric Acid (GABA)

  • Suspend N-phthaloyl-γ-aminobutyric acid in a solution of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and filter to remove the phthalic acid precipitate.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure GABA hydrochloride.

Synthesis of this compound from γ-Butyrolactone

This protocol describes the acid-catalyzed ring-opening of GBL with methanol.

  • To a solution of γ-butyrolactone (1.0 eq) in methanol (excess), add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst).

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

  • Remove the excess methanol by distillation.

  • Purify the resulting this compound by fractional distillation under reduced pressure.

Signaling Pathways and Biological Relevance

The synthetic targets derived from this compound and GBL, such as GABA and its analogs, as well as GHB (to which GBL is a prodrug), interact with crucial signaling pathways in the central nervous system.[[“]]

GABAergic Synapse Signaling

GABA, the primary inhibitory neurotransmitter, acts on two main types of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. The binding of GABA to these receptors leads to a decrease in neuronal excitability.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABA_A GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A GABA_B GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B Cl_channel Cl- Influx GABA_A->Cl_channel Opens GPCR_cascade G-protein Signaling GABA_B->GPCR_cascade Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GPCR_cascade->Hyperpolarization

Caption: Simplified GABAergic synapse signaling pathway.

GHB Receptor Signaling

γ-Butyrolactone is a prodrug of γ-hydroxybutyric acid (GHB), which has its own receptor (GHB-R) and also acts as a weak agonist at the GABA-B receptor.[7] The activation of the GHB receptor leads to distinct downstream effects, including modulation of dopamine (B1211576) release.

GHB_Signaling GBL γ-Butyrolactone (GBL) GHB γ-Hydroxybutyric Acid (GHB) GBL->GHB Metabolism GHB_Receptor GHB Receptor GHB->GHB_Receptor Binds GABA_B_Receptor GABA-B Receptor GHB->GABA_B_Receptor Weak Agonist Signaling_Cascade Downstream Signaling (e.g., Dopamine modulation) GHB_Receptor->Signaling_Cascade Activates CNS_Effects CNS Effects (Sedation, Euphoria, etc.) GABA_B_Receptor->CNS_Effects Contributes to Signaling_Cascade->CNS_Effects

Caption: Overview of GHB receptor signaling.

Conclusion

The choice between this compound and γ-butyrolactone as a starting material is a nuanced decision that depends on the specific synthetic strategy. GBL offers a convenient and often high-yielding route to 4-substituted butanoic acid derivatives through ring-opening reactions. Its stability and commercial availability make it an attractive choice for many applications. On the other hand, this compound provides direct access to both a hydroxyl and an ester functionality, allowing for a different set of synthetic transformations without the need for a ring-opening step. For syntheses where the free hydroxyl group is the primary site of reaction, this compound may be the more direct and efficient precursor. Ultimately, a thorough understanding of the reactivity of both molecules, as outlined in this guide, will enable researchers to make an informed decision for their specific synthetic challenges in drug discovery and development.

References

A Comparative Analysis of In Silico and Experimental Data for the Properties of Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and in silico predicted physicochemical and biological properties of Methyl 4-hydroxybutanoate (B1227057). Understanding the convergence and divergence of these data sources is crucial for applications in chemical synthesis, pharmaceutical development, and toxicological assessment.[1][2]

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental and predicted physicochemical data for Methyl 4-hydroxybutanoate, facilitating a direct comparison.

PropertyExperimental ValueIn Silico Predicted Value
Melting Point N/A[3]Not Widely Reported
Boiling Point 190.00 to 191.00 °C @ 760.00 mm Hg[4]190.872 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[5]1.054 g/cm³[3]
Water Solubility 3.712e+005 mg/L @ 25 °C[4]High (predicted to be soluble)
LogP (o/w) -0.060[4]-0.0681[6]
pKa Not Experimentally Determined14.68 ± 0.10[3]
Flash Point 77.4 ± 15.4 °C[5]77.376 °C[3]
Vapor Pressure 0.174000 mmHg @ 25.00 °C[4]0.143mmHg at 25°C[3]

Biological and Toxicological Profile

This compound is an ester of 4-hydroxybutanoic acid, a compound with known biological relevance.[1]

Relationship to Gamma-Hydroxybutyric Acid (GHB): this compound is structurally similar to the neurotransmitter gamma-hydroxybutyric acid (GHB).[2] GHB itself is a precursor to GABA, glutamate, and glycine (B1666218) in some brain regions and acts on the GHB and GABAB receptors.[7] Due to this structural similarity, this compound has been investigated for its potential to influence the central nervous system, with some research suggesting it may act as a sedative or anesthetic agent.[2]

Antimicrobial Potential: There is interest in the use of this compound as a precursor in the synthesis of compounds with antibacterial properties. Notably, it is a reactant in the preparation of 4-aminothiazolyl analogs of the natural product GE2270 A, which show utility against Clostridium difficile infections.[3]

Toxicological Data: Comprehensive toxicological data specifically for this compound is not readily available in the public domain. General handling precautions for esters and compounds with potential central nervous system activity should be followed.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties discussed, based on internationally recognized OECD guidelines.

1. Melting Point Determination (OECD Guideline 102) [8][9][10][11] This guideline describes several methods for determining the melting point of a substance.

  • Capillary Method: A small amount of the finely powdered substance is packed into a capillary tube. The tube is attached to a thermometer and heated in a controlled liquid bath or a metal block. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.

  • Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic melting curve.

2. Boiling Point Determination (OECD Guideline 103) [12][13][14] This guideline provides various methods for determining the boiling point of a liquid.

  • Ebulliometer Method: An ebulliometer is used to measure the boiling point by determining the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This method is highly accurate.

  • Dynamic Method (Siwoloboff's Method): A sample is heated in a tube, and the temperature at which a continuous stream of bubbles emerges from a capillary tube inverted in the sample is recorded. This method is suitable for small sample volumes.

  • Distillation Method: The substance is distilled, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.

3. Water Solubility Determination (OECD Guideline 105) This guideline outlines two primary methods for determining the water solubility of a substance.

  • Flask Method: An excess amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is generally suitable for solubilities above 10 mg/L.

  • Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the water solubility. This method is suitable for substances with low solubility.

4. pKa Determination (OECD Guideline 112) This guideline describes methods for determining the dissociation constant of a substance in water.

  • Titration Method: A solution of the substance is titrated with a standard solution of an acid or base. The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • Spectrophotometric Method: The UV-Vis absorbance of the substance is measured at different pH values. The pKa is calculated from the change in absorbance as the substance ionizes.

  • Conductometric Method: The electrical conductivity of a solution of the substance is measured as a function of concentration. The pKa is determined from the degree of dissociation calculated from the conductivity measurements.

Workflow for Comparing In Silico and Experimental Data

G Workflow for In Silico vs. Experimental Data Comparison cluster_in_silico In Silico Prediction cluster_experimental Experimental Determination in_silico_models Computational Models (e.g., QSAR, Molecular Modeling) predicted_properties Predicted Physicochemical and Biological Properties in_silico_models->predicted_properties Prediction comparison Data Comparison and Analysis predicted_properties->comparison experimental_protocols Standardized Protocols (e.g., OECD Guidelines) experimental_data Experimentally Measured Physicochemical and Biological Properties experimental_protocols->experimental_data Measurement experimental_data->comparison evaluation Evaluation of Model Accuracy and Identification of Data Gaps comparison->evaluation application Application in Research (e.g., Drug Development, Risk Assessment) evaluation->application

Caption: A flowchart illustrating the process of comparing in silico predictions with experimental data for chemical properties.

References

A Comparative Guide to High-Throughput Screening Assays for Methyl 4-hydroxybutanoate and its Active Metabolite, GHB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-throughput screening (HTS) methodologies for the detection of methyl 4-hydroxybutanoate's active metabolite, gamma-hydroxybutyrate (GHB). As direct HTS performance data for methyl 4-hydroxybutanoate (B1227057) is limited, this document focuses on the quantitative analysis of GHB, the biologically active form resulting from the hydrolysis of the parent ester. The performance of enzymatic assays, amenable to high-throughput formats, is compared with traditional chromatographic methods often used for confirmation.

Data Presentation: Performance of GHB Detection Methods

The following table summarizes the key performance indicators for commonly employed GHB detection assays. Enzymatic assays are well-suited for HTS applications due to their speed and potential for automation. Chromatographic methods, while offering high specificity and sensitivity, are generally of lower throughput.

Assay TypeThroughputLimit of Detection (LOD) / Limit of Quantification (LOQ)LinearityPrecision (Coefficient of Variation, CV)Key AdvantagesKey Limitations
Enzymatic Assay HighAnalytical Sensitivity: <1.5 mg/L[1]; Functional Sensitivity: 2.8-4.5 mg/L[1]5-250 mg/L[1]Within-run CV: <4.6%[1]; Total CV: <9.8%[1]Rapid, automatable, cost-effective for large sample numbers.Potential for interference from substances like ethanol[2]; may require confirmation of positive results.
Gas Chromatography-Mass Spectrometry (GC-MS) Low to Medium~0.1 mg/LWide dynamic rangeTypically <15%High specificity and sensitivity; considered a gold standard for confirmation.[3]Time-consuming sample preparation (derivatization often required), lower throughput.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Medium0.1 ng/mg (in hair)[4]0.5-50 ng/mg (in hair)[4]Typically <15%High specificity and sensitivity without the need for derivatization.[4]Higher instrument cost, potential for matrix effects.[4]
Colorimetric/Dipstick Assays Very High~50 mg/L[5]Semi-quantitativeNot applicableExtremely rapid, simple, and inexpensive for initial screening.[5][6]Lower sensitivity and specificity, not quantitative.[5]

Experimental Protocols

High-Throughput Enzymatic Assay for GHB Detection

This protocol is adapted for use on automated clinical chemistry analyzers.

Principle: The assay is based on the enzymatic oxidation of GHB by a specific GHB dehydrogenase. This reaction reduces nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, and the resulting increase in absorbance at 340 nm is directly proportional to the GHB concentration in the sample.[7]

Materials:

  • BÜHLMANN GHB Enzymatic Assay Kit (or equivalent) containing:

    • Reagent 1 (R1): Incubation buffer

    • Reagent 2 (R2): Cofactor (NAD+)

    • Reagent 3 (R3): Recombinant GHB dehydrogenase

  • Samples (e.g., serum, urine, cell culture supernatant)

  • Calibrators and Controls

  • Automated clinical chemistry analyzer (e.g., Thermo Scientific Konelab 30)[1]

Procedure:

  • Sample Preparation: For most biological fluids like urine or serum, samples can be used directly after brief centrifugation to remove particulates.[3] For cell-based assays, the supernatant can be collected.

  • Assay Automation: Program the clinical chemistry analyzer according to the manufacturer's protocol. A typical procedure involves:

    • Pipetting the sample into a reaction cuvette.

    • Addition of incubation buffer (R1) and cofactor (R2).

    • A short pre-incubation period.

    • Initiation of the reaction by adding GHB dehydrogenase (R3).

  • Detection: The analyzer monitors the change in absorbance at 340 nm over a defined period (e.g., 5 minutes).[7]

  • Quantification: The GHB concentration is calculated automatically by the analyzer software based on a standard curve generated from the calibrators.

GC-MS Confirmation of GHB

This is a typical workflow for the confirmation of positive results from a primary screen.

Principle: GHB is extracted from the sample matrix, derivatized to increase its volatility, and then separated and detected by gas chromatography coupled with mass spectrometry.

Materials:

  • Sample (e.g., urine, blood)

  • Internal standard (e.g., deuterated GHB)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a 1 mL sample, add the internal standard.

    • Acidify the sample (e.g., with HCl).

    • Perform a liquid-liquid extraction with an organic solvent.

    • Evaporate the organic layer to dryness.

  • Derivatization: Reconstitute the dried extract with the derivatizing agent and heat to form a volatile GHB derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The components are separated on a capillary column.

    • The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized GHB and the internal standard.

Signaling Pathways and Experimental Workflows

GHB Signaling Pathway

GHB exerts its effects through a complex mechanism involving at least two distinct receptors: the specific GHB receptor (GHBR) and the GABA-B receptor.[8] At lower, more physiological concentrations, GHB preferentially binds to the GHBR, leading to excitatory effects and modulation of neurotransmitter release, including dopamine (B1211576) and glutamate.[9][10] At higher, pharmacological concentrations, GHB also acts as a weak agonist at the GABA-B receptor, which is responsible for its sedative and depressant effects.[8]

GHB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHB GHB GHBR GHB Receptor (GPR172A) GHB->GHBR High Affinity GABABR GABA-B Receptor GHB->GABABR Low Affinity Excitatory_Effects Excitatory Effects (e.g., Glutamate release) GHBR->Excitatory_Effects Dopamine_Modulation Dopamine Release Modulation GHBR->Dopamine_Modulation Inhibitory_Effects Inhibitory Effects (e.g., Sedation) GABABR->Inhibitory_Effects GABABR->Dopamine_Modulation

Caption: Dual receptor signaling pathway of Gamma-Hydroxybutyrate (GHB).

High-Throughput Screening Workflow for GHB

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify modulators of GHB activity or to quantify GHB in a large number of samples.

HTS_Workflow Compound_Library Compound Library / Biological Samples Plate_Preparation Assay Plate Preparation (e.g., 384-well) Compound_Library->Plate_Preparation Reagent_Addition Automated Reagent Addition (Enzyme, Cofactor) Plate_Preparation->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Absorbance at 340 nm) Incubation->Signal_Detection Data_Analysis Data Analysis & Hit Identification Signal_Detection->Data_Analysis Confirmation Hit Confirmation (e.g., GC-MS, LC-MS/MS) Data_Analysis->Confirmation

Caption: A generalized workflow for high-throughput screening of GHB.

References

Safety Operating Guide

Navigating the Disposal of Methyl 4-Hydroxybutanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl 4-hydroxybutanoate (B1227057), a chemical intermediate used in various research and development applications, requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step instructions for its safe disposal, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

Immediate Safety and Handling Protocol

Before initiating any disposal procedure, it is imperative to consult the material's specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines.[1] In the absence of a specific SDS for Methyl 4-hydroxybutanoate, it should be treated as a hazardous chemical waste. All personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.[2] All handling of open containers should be performed in a well-ventilated area or a chemical fume hood.[3]

Step-by-Step Disposal Procedure for this compound

The primary and recommended method for disposing of this compound is through your institution's hazardous waste program.[1][4] Disposing of chemicals down the drain or in regular trash is generally prohibited unless explicitly permitted by EHS for specific, dilute substances.[1][5][6]

Step 1: Waste Identification and Classification All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][7] It is the generator's responsibility to ensure waste is correctly identified. This compound should be managed as a hazardous waste. If it is mixed with other substances, all components must be identified.

Step 2: Container Selection and Labeling

  • Container: Use a suitable, leak-proof container that is chemically compatible with esters. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1][8] The container must be in good condition with a secure, tight-fitting cap.[8] Never use food-grade containers like milk jugs.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled with a "Hazardous Waste" tag provided by your EHS office.[1][4] The label must include:

    • The full, unabbreviated chemical name: "this compound".[1] For mixtures, list all components and their approximate percentages.

    • The date waste accumulation began.[1]

    • The name and contact information of the Principal Investigator or responsible person.[1]

    • The specific location of origin (e.g., building and room number).[1]

    • Appropriate hazard pictograms (e.g., flammable, irritant), which can be determined from the SDS of a similar compound if necessary.[1]

Step 3: Waste Accumulation and Storage

  • Keep the hazardous waste container sealed at all times, except when adding more waste.[7][8]

  • Store the container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to capture any potential leaks.[4]

  • Segregate the waste container from incompatible materials, such as strong oxidizing agents and strong bases.[2][9]

Step 4: Arranging for Disposal

  • Once the container is full or you are ready to dispose of it, complete a hazardous waste pickup request form as required by your institution's EHS department.[1][4]

  • Do not transport the hazardous waste yourself. Trained EHS personnel will collect it directly from your laboratory.[4]

Step 5: Handling Empty Containers

  • An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent (like water or another appropriate solvent) that can remove the residue.[4][8]

  • The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[4][8]

  • After triple-rinsing and air-drying, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled, according to your institution's policy.[4][8]

Quantitative Data Summary: Hazardous Waste Characteristics

To ensure proper classification, chemical waste is evaluated against several characteristics defined by the EPA. A waste is considered hazardous if it exhibits one or more of the following traits.

CharacteristicDescriptionRegulatory Threshold Examples
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases.Flash Point < 60°C
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.pH ≤ 2 or pH ≥ 12.5
Reactivity Substances that are unstable, react violently with water, can generate toxic gases when mixed with water, or are capable of detonation or explosive reaction.Normally unstable, reacts violently with water
Toxicity Contains certain contaminants at or above specified concentrations that could leach into groundwater.Exceeds concentration limits for specific metals, pesticides, or organic chemicals.

This table summarizes the general characteristics of hazardous waste as defined by the EPA.[4][7]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated consult_sds Consult SDS and Institutional EHS Policy start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous treat_as_hazardous Default Action: Treat as Hazardous Waste is_hazardous->treat_as_hazardous No / Unsure collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste Yes treat_as_hazardous->collect_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_waste->store_waste request_pickup Submit Hazardous Waste Pickup Request to EHS store_waste->request_pickup ehs_collection EHS Collects Waste for Licensed Disposal request_pickup->ehs_collection end End: Proper Disposal Complete ehs_collection->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Methyl 4-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety protocols and logistical information for the handling and disposal of Methyl 4-hydroxybutanoate (B1227057) (CAS No: 925-57-5). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling Methyl 4-hydroxybutanoate. Quantitative specifications are summarized in the table below.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye contact with liquid splashes.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing.To prevent skin contact.
Respiratory Protection Not required under normal conditions with adequate ventilation. If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.To avoid inhalation of potentially harmful vapors.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion and contamination.

Operational and Disposal Plans

Step-by-Step Handling and Storage Procedures:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Adequate Ventilation: Always handle this chemical in a well-ventilated area. For procedures with a higher risk of vapor or aerosol generation, a chemical fume hood is required.

  • Prevent Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources. Smoking is strictly prohibited in the handling area.

  • Avoid Contact: Take all necessary precautions to prevent contact with skin and eyes, and to avoid inhaling any vapors or mists.[1]

  • Proper Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] Keep away from incompatible materials such as strong oxidizing agents.[3][5]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.

Spill and Disposal Plan:

In the event of a spill, follow the established emergency procedures. Small spills can be absorbed with an inert material (e.g., sand, vermiculite) and placed in a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste disposal must be conducted in accordance with all federal, state, and local regulations. Do not dispose of this compound down the drain. Contaminated PPE and other waste materials should be placed in a sealed, labeled container and disposed of as hazardous waste.

Emergency First-Aid Measures

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

In Case of Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][6] If irritation persists, seek medical attention.

In Case of Inhalation: Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen as needed. Seek immediate medical attention.[2][6][7]

In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Chemical Spill Workflow

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_response Spill Response cluster_cleanup_disposal Cleanup & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess_Size Determine Spill Size & Hazard Isolate->Assess_Size Consult_SDS Consult SDS for this compound Assess_Size->Consult_SDS Don_PPE Don Appropriate PPE Consult_SDS->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Absorbed Material Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.